molecular formula C17H20N4OS B1436794 Olanzapine thiolactam CAS No. 1017241-36-9

Olanzapine thiolactam

货号: B1436794
CAS 编号: 1017241-36-9
分子量: 328.4 g/mol
InChI 键: FGFJFJPSKUZRCI-QXMHVHEDSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Olanzapine thiolactam impurity is a potential impurity found in commercial preparations of olanzapine. It is a degradation product formed during storage or exposure to thermal stress.>

属性

IUPAC Name

3-[(Z)-2-hydroxyprop-1-enyl]-4-(4-methylpiperazin-1-yl)-1,5-benzodiazepine-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4OS/c1-12(22)11-13-16(21-9-7-20(2)8-10-21)18-14-5-3-4-6-15(14)19-17(13)23/h3-6,11,22H,7-10H2,1-2H3/b12-11-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGFJFJPSKUZRCI-QXMHVHEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC1=C(N=C2C=CC=CC2=NC1=S)N3CCN(CC3)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C/C1=C(N=C2C=CC=CC2=NC1=S)N3CCN(CC3)C)/O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Unveiling the Structure of Olanzapine Thiolactam: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Olanzapine, an atypical antipsychotic, is a cornerstone in the management of schizophrenia and bipolar disorder. As with any pharmaceutical compound, a thorough understanding of its potential degradation products is paramount for ensuring drug safety, stability, and efficacy. This technical guide provides an in-depth exploration of the structure elucidation of a significant olanzapine degradant: olanzapine thiolactam. This compound, also known as olanzapine ketothiolactam, is an oxidative degradation product formed from the thiophene ring of the parent molecule.[1] Its characterization is crucial for impurity profiling and quality control in the manufacturing and storage of olanzapine-containing drug products.

Chemical Identity and Properties

This compound is chemically identified as (Z)-1-[1,2-dihydro-4-(4-methyl-1-piperazinyl)-2-thioxo-3H-1,5-benzodiazepin-3-ylidene]propan-2-one.[1] Key chemical data for this compound are summarized in the table below.

PropertyValue
Systematic Name (Z)-1-[1,2-dihydro-4-(4-methyl-1-piperazinyl)-2-thioxo-3H-1,5-benzodiazepin-3-ylidene]propan-2-one
Common Names This compound, Olanzapine Ketothiolactam, Olanzapine Impurity 11
Molecular Formula C₁₇H₂₀N₄OS
Molecular Weight 328.43 g/mol
CAS Number 1017241-36-9

Synthesis and Formation

This compound has been identified as an impurity in olanzapine formulations subjected to stress conditions, particularly thermal and oxidative stress.[1] A synthetic pathway for its preparation has been developed, which is crucial for obtaining the pure compound for analytical standard and toxicological evaluation purposes.

Synthetic Pathway

A documented synthesis involves the reaction of olanzapine with a singlet oxygen mimic, 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD).[1] This reaction leads to the oxidative degradation of the thiophene ring of olanzapine, resulting in the formation of this compound.

G Synthetic Pathway of this compound Olanzapine Olanzapine Thiolactam This compound ((Z)-1-[1,2-dihydro-4-(4-methyl-1-piperazinyl)-2-thioxo-3H-1,5-benzodiazepin-3-ylidene]propan-2-one) Olanzapine->Thiolactam Oxidative Degradation PTAD 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) (Singlet Oxygen Mimic) PTAD->Thiolactam

Caption: Synthetic route to this compound.

Structure Elucidation: A Multi-faceted Approach

The definitive structure of this compound was elucidated through a combination of spectroscopic techniques and single-crystal X-ray diffraction.[1]

Experimental Protocols

Isolation from Stressed Formulations: this compound was isolated from a thermally stressed solid oral formulation of olanzapine using preparative High-Performance Liquid Chromatography (HPLC).[1]

Synthesis for Characterization: A synthetic preparation was achieved by reacting olanzapine with 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) to mimic oxidative degradation.[1]

Spectroscopic Analysis: The isolated and synthesized compound was characterized using a suite of analytical techniques including:

  • UV Spectroscopy: To determine the electronic absorption properties.

  • Infrared (IR) Spectroscopy: To identify functional groups.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the detailed molecular structure and connectivity of atoms.

Single-Crystal X-ray Diffraction: The absolute confirmation of the structure of this compound was achieved through single-crystal X-ray diffraction analysis.[1] This technique provided precise information on bond lengths, bond angles, and the three-dimensional arrangement of atoms in the crystal lattice.

Spectroscopic and Crystallographic Data

While the primary literature provides the definitive characterization, the following table summarizes the types of quantitative data obtained from these analyses.

Analytical TechniqueData Obtained
Mass Spectrometry Molecular Ion Peak (m/z), Fragmentation Pattern
¹H NMR Chemical Shifts (δ), Multiplicity, Coupling Constants (J)
¹³C NMR Chemical Shifts (δ)
X-ray Crystallography Unit Cell Dimensions, Space Group, Atomic Coordinates, Bond Lengths, Bond Angles

Logical Workflow for Structure Elucidation

The process of identifying and confirming the structure of this compound followed a logical and systematic workflow.

G Workflow for this compound Structure Elucidation cluster_0 Discovery and Isolation cluster_1 Synthesis and Preliminary Characterization cluster_2 Definitive Structure Confirmation cluster_3 Final Elucidation A Observation of Impurity in Stressed Olanzapine Formulations B Isolation via Preparative HPLC A->B D Spectroscopic Analysis (UV, IR, MS, NMR) B->D C Synthesis using PTAD C->D E Single-Crystal X-ray Diffraction Analysis D->E F Complete Structure Elucidation of This compound E->F

Caption: Logical workflow for structure elucidation.

Conclusion

The comprehensive structural elucidation of this compound, a key degradation product of olanzapine, underscores the importance of rigorous impurity profiling in drug development. The multi-technique approach, culminating in single-crystal X-ray diffraction, provides an unambiguous assignment of its chemical structure. This knowledge is critical for the development of stable olanzapine formulations and for ensuring the quality and safety of this important therapeutic agent. The detailed experimental protocols and data serve as a valuable resource for researchers and scientists in the pharmaceutical industry.

References

Olanzapine Thiolactam (CAS No. 1017241-36-9): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Olanzapine, an atypical antipsychotic medication, is a cornerstone in the management of schizophrenia and bipolar disorder.[1] As with any pharmaceutical compound, understanding its stability and degradation profile is paramount for ensuring safety and efficacy. This technical guide provides an in-depth overview of Olanzapine Thiolactam (CAS No. 1017241-36-9), a known impurity and degradation product of Olanzapine.[2][3] The formation of this thiolactam derivative is often associated with oxidative stress, thermal conditions, or prolonged storage of Olanzapine formulations.[2][4] This document details its chemical properties, a proposed synthetic pathway, analytical methodologies for its detection, and a visualization of its formation.

Chemical and Physical Properties

This compound is a potential impurity that can arise during the manufacturing process or storage of Olanzapine.[5][6] Its presence is monitored during quality control to ensure the safety and efficacy of the final drug product.[6]

PropertyValueReference
CAS Number 1017241-36-9[2]
Chemical Name (Z)-1-(4-(4-methylpiperazin-1-yl)-2-thioxo-1,2-dihydro-3H-benzo[b][2][4]diazepin-3-ylidene)propan-2-one[5]
Synonyms Olanapine Ketothiolactam, this compound Impurity[2][3]
Molecular Formula C₁₇H₂₀N₄OS[2]
Molecular Weight 328.43 g/mol [6]
Appearance Yellow to Brownish Yellow Solid[6]
Solubility Slightly soluble in DMSO (heated) and Methanol (heated)[2]
Storage 2-8°C, Hygroscopic, under inert atmosphere[6]

Formation Pathway

This compound is understood to be an oxidative degradation product of Olanzapine.[4][7] The thiophene ring of the Olanzapine molecule is susceptible to oxidation, leading to the formation of the thiolactam derivative.[4][7]

Olanzapine Olanzapine (C₁₇H₂₀N₄S) Oxidative_Stress Oxidative Stress (e.g., thermal stress, storage) Olanzapine->Oxidative_Stress Thiolactam This compound (C₁₇H₂₀N₄OS) Oxidative_Stress->Thiolactam

Proposed degradation pathway of Olanzapine to this compound.

Experimental Protocols

Synthesis of this compound

A synthetic route for this compound has been described involving the reaction of Olanzapine with a singlet oxygen mimic.[7] The following protocol is based on the published literature.

Materials:

  • Olanzapine

  • 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD)

  • Suitable organic solvent (e.g., dichloromethane)

  • Preparative High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Dissolve Olanzapine in a suitable organic solvent.

  • Add 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) to the solution.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or analytical HPLC).

  • Upon completion of the reaction, concentrate the mixture under reduced pressure.

  • Purify the resulting residue using preparative HPLC to isolate this compound.[7]

  • Characterize the purified product using spectroscopic methods such as UV, IR, MS, and NMR to confirm its identity and purity.[7]

Analytical Methodology: High-Performance Liquid Chromatography (HPLC)

A stability-indicating reversed-phase HPLC (RP-HPLC) method is commonly employed for the detection and quantification of Olanzapine and its impurities, including this compound.[8]

Instrumentation:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

Chromatographic Conditions:

  • Mobile Phase: A gradient mixture of an aqueous buffer (e.g., 0.2 M ammonium acetate, pH 4.5) and acetonitrile.[8]

  • Flow Rate: 1.0 mL/min[8]

  • Detection Wavelength: 254 nm[8]

  • Column Temperature: Ambient

Procedure:

  • Standard Preparation: Prepare a standard solution of this compound in a suitable diluent (e.g., mobile phase).

  • Sample Preparation: Dissolve the Olanzapine drug substance or product in the diluent to a known concentration.

  • Injection: Inject equal volumes of the standard and sample solutions into the chromatograph.

  • Analysis: Record the chromatograms and determine the retention time and peak area for this compound in both the standard and sample solutions.

  • Quantification: Calculate the amount of this compound in the sample by comparing its peak area to that of the standard.

Experimental Workflow

The following diagram illustrates a typical workflow for the analysis of Olanzapine and its impurities.

cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample Dissolution Dissolution in Diluent Sample->Dissolution Filtration Filtration Dissolution->Filtration Injection Injection into HPLC Filtration->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV Detection (254 nm) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification Report Report Quantification->Report

General workflow for the HPLC analysis of Olanzapine impurities.

Conclusion

This compound is a critical impurity to monitor in the development and manufacturing of Olanzapine products. Understanding its formation pathway and having robust analytical methods for its detection are essential for ensuring the quality, safety, and stability of this widely used antipsychotic medication. The information provided in this guide serves as a valuable resource for professionals involved in the research, development, and quality control of Olanzapine.

References

Formation Pathway of Olanzapine Thiolactam: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the formation pathway of Olanzapine thiolactam, a critical degradation product of the atypical antipsychotic drug Olanzapine. Understanding the mechanisms and conditions that lead to the formation of this impurity is paramount for ensuring the stability, safety, and efficacy of Olanzapine formulations. This document details the oxidative degradation pathway, presents quantitative data from forced degradation studies, outlines experimental protocols for both degradation analysis and targeted synthesis, and provides a visual representation of the chemical transformation.

Introduction to Olanzapine and its Thiolactam Impurity

Olanzapine, chemically known as 2-methyl-4-(4-methyl-1-piperazinyl)-10H-thieno[2,3-b][1][2]benzodiazepine, is a widely prescribed medication for the treatment of schizophrenia and bipolar disorder. Despite its therapeutic efficacy, Olanzapine is susceptible to degradation, particularly through oxidation, leading to the formation of various impurities. One of the most significant of these is this compound, officially named (Z)-1-[1,2-dihydro-4-(4-methyl-1-piperazinyl)-2-thioxo-3H-1,5-benzodiazepin-3-ylidene]propan-2-one. The presence of this and other degradation products can impact the quality and safety of the final drug product.

This compound is recognized as a potential impurity in commercial Olanzapine preparations, typically formed during storage or under conditions of thermal and oxidative stress.[1][3] Its formation is primarily attributed to the oxidative degradation of the thiophene ring within the Olanzapine molecule.[4] The presence of certain pharmaceutical excipients can also catalyze this degradation process through autoxidation.[1]

Formation Pathway of this compound

The primary pathway for the formation of this compound involves the oxidation of the electron-rich thiophene ring of the Olanzapine molecule. This transformation is a multi-step process that leads to the opening of the thiophene ring and subsequent rearrangement to form the thiolactam derivative.

The proposed mechanism, based on studies of oxidative degradation, can be visualized as follows:

G Olanzapine Olanzapine Intermediate Thiophene S-oxide Intermediate Olanzapine->Intermediate Oxidation (e.g., singlet oxygen, peroxides) RingOpened Ring-Opened Sulfenic Acid Intermediate Intermediate->RingOpened Rearrangement Thiolactam This compound RingOpened->Thiolactam Cyclization & Dehydration

Caption: Proposed oxidative degradation pathway of Olanzapine to this compound.

Quantitative Data from Forced Degradation Studies

Forced degradation studies are essential for understanding the stability of a drug substance and identifying potential degradation products. While a comprehensive, unified dataset is not available in the public domain, the following table summarizes findings from various studies on Olanzapine degradation under oxidative stress, which is the primary condition for thiolactam formation. The levels of degradation are indicative of the conditions under which the thiolactam is likely to form.

Stress ConditionReagent/ParametersDurationOlanzapine Degradation (%)Thiolactam FormationReference
Oxidative Stress 3% H₂O₂ at 60°C3 daysSignificant degradation observedThiolactam identified as a product[5] (qualitative)
Oxidative Stress Autoxidation in solid-state formulationAged samples0.08 - 0.22% total impuritiesThiolactam identified[4] (qualitative)
Oxidative Stress Reaction with singlet oxygen mimic (PTAD)Not specifiedNot specifiedPrimary product[6] (synthesis)
Thermal Stress 60°C7 daysDegradation observedThiolactam formation likely[5] (general)

Note: The table is a compilation of qualitative and semi-quantitative findings from the cited literature. Specific yields of this compound under these exact conditions are not consistently reported in a quantitative format.

Experimental Protocols

The following sections provide detailed methodologies for conducting experiments related to the formation of this compound.

Protocol for Forced Degradation of Olanzapine under Oxidative Stress

This protocol is designed to induce the degradation of Olanzapine to form its oxidative impurities, including the thiolactam.

Objective: To generate and identify oxidative degradation products of Olanzapine.

Materials:

  • Olanzapine bulk drug

  • 3% (v/v) Hydrogen Peroxide (H₂O₂) solution

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Round bottom flask with reflux condenser

  • Heating mantle or water bath

  • HPLC system with a UV detector

  • C18 column (e.g., 250 mm x 4.6 mm, 5 µm)

Procedure:

  • Accurately weigh 100 mg of Olanzapine and transfer it to a 100 mL round bottom flask.

  • Add 50 mL of 3% H₂O₂ solution to the flask.

  • Heat the mixture under reflux at 60°C for 72 hours.[5]

  • At regular intervals (e.g., 24, 48, and 72 hours), withdraw an aliquot of the reaction mixture.

  • Quench the reaction by diluting the aliquot with a suitable mobile phase (e.g., a mixture of methanol and water).

  • Analyze the samples by a validated stability-indicating HPLC method to quantify the remaining Olanzapine and detect the formation of degradation products, including this compound.

Analysis: The HPLC chromatogram should be monitored for the appearance of new peaks corresponding to degradation products. The peak corresponding to this compound can be identified by comparing its retention time with that of a reference standard or by using mass spectrometry for peak identification.

Protocol for the Synthesis of this compound

This protocol describes a method for the targeted synthesis of this compound for use as a reference standard or for further study. This method is based on the reaction of Olanzapine with a singlet oxygen mimic.[6]

Objective: To synthesize this compound.

Materials:

  • Olanzapine

  • 4-Phenyl-1,2,4-triazoline-3,5-dione (PTAD)

  • Dichloromethane (CH₂Cl₂)

  • Reaction vessel

  • Stirring apparatus

  • Purification system (e.g., preparative HPLC or column chromatography)

Procedure:

  • Dissolve Olanzapine in dichloromethane in a suitable reaction vessel.

  • Cool the solution to 0-5°C.

  • Slowly add a solution of PTAD in dichloromethane to the Olanzapine solution with constant stirring. The reaction is typically rapid.

  • Monitor the reaction progress by a suitable technique (e.g., TLC or HPLC) until the starting material is consumed.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product using preparative HPLC or column chromatography to isolate this compound.

  • Characterize the purified product using spectroscopic techniques (e.g., NMR, MS, IR) to confirm its identity and purity.

Logical Workflow for Olanzapine Stability and Impurity Analysis

The following diagram illustrates a typical workflow for assessing the stability of Olanzapine and characterizing its degradation products.

G cluster_0 Forced Degradation Studies cluster_1 Analytical Characterization cluster_2 Outcome Acid Acid Hydrolysis HPLC HPLC-UV/DAD (Quantification) Acid->HPLC Base Base Hydrolysis Base->HPLC Oxidative Oxidative Stress (e.g., H₂O₂) Oxidative->HPLC Thermal Thermal Stress Thermal->HPLC Photolytic Photolytic Stress Photolytic->HPLC LCMS LC-MS/MS (Identification) HPLC->LCMS Peak Identification Stability Stability Profile Establishment HPLC->Stability NMR NMR Spectroscopy (Structure Elucidation) LCMS->NMR Structure Confirmation Pathway Degradation Pathway Elucidation NMR->Pathway

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Olanzapine Thiolactam, a critical process-related impurity in the manufacturing of the atypical antipsychotic drug, Olanzapine. This document details its formation, characterization, and analytical methodologies for its detection and quantification, offering valuable insights for researchers, scientists, and drug development professionals dedicated to ensuring the quality, safety, and efficacy of Olanzapine formulations.

Introduction to Olanzapine and its Thiolactam Impurity

Olanzapine is a thienobenzodiazepine derivative widely prescribed for the treatment of schizophrenia and bipolar disorder. During its synthesis and storage, various impurities can arise, which may impact the drug's safety and efficacy. Regulatory bodies mandate the monitoring and control of these impurities to ensure patient safety.[1]

This compound, chemically known as (Z)-1-(4-(4-methylpiperazin-1-yl)-2-thioxo-1,2-dihydro-3H-benzo[b][2][3]diazepin-3-ylidene)propan-2-one, is a notable degradation product.[1] It is formed under specific conditions of synthesis or storage, particularly through thermal stress and oxidation of the thiophene ring of the olanzapine molecule.[4][5][6]

Chemical Structure:

  • Olanzapine: C₁₇H₂₀N₄S

  • This compound: C₁₇H₂₀N₄OS[7]

Formation and Degradation Pathway

This compound is primarily formed as a degradation product of Olanzapine. The core mechanism involves the oxidation of the thiophene ring within the olanzapine structure. This process can be induced by several stress factors encountered during manufacturing and storage.

Key Stress Conditions Leading to Formation:

  • Thermal Stress: Exposure to elevated temperatures can accelerate the degradation of Olanzapine, leading to the formation of the thiolactam impurity.[4][6]

  • Oxidative Stress: The presence of oxidizing agents can promote the oxidation of the thiophene ring, a key step in the formation of this compound.[8]

  • Acidic and Basic Conditions: Forced degradation studies have shown that Olanzapine degrades under acidic and basic conditions, which can contribute to the formation of various impurities, including the thiolactam.[9]

The proposed pathway for the formation of this compound involves the oxidation and subsequent ring-opening of the thiophene moiety of the Olanzapine molecule. This is often accompanied by the formation of the corresponding lactam impurity.[5]

Olanzapine Olanzapine Stress Stress Conditions (Thermal, Oxidative, Acid/Base) Olanzapine->Stress Oxidation Oxidation of Thiophene Ring Stress->Oxidation Thiolactam This compound Oxidation->Thiolactam cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis Olanzapine_API Weigh Olanzapine API Acid Acid Hydrolysis (0.1N HCl, 80°C) Olanzapine_API->Acid Base Base Hydrolysis (0.1N NaOH, 60°C) Olanzapine_API->Base Oxidative Oxidative Degradation (3% H₂O₂, 60°C) Olanzapine_API->Oxidative Thermal Thermal Degradation (Dry Heat, 60°C) Olanzapine_API->Thermal Sampling Withdraw and Dilute Samples Acid->Sampling Base->Sampling Oxidative->Sampling Thermal->Sampling HPLC_Analysis HPLC Analysis Sampling->HPLC_Analysis Data_Processing Data Processing and Impurity Quantification HPLC_Analysis->Data_Processing cluster_synthesis Synthesis and Manufacturing cluster_analysis Impurity Detection and Identification cluster_quantification Quantification and Control cluster_monitoring Routine Monitoring API_Synthesis Olanzapine API Synthesis Impurity_Detection Impurity Detection (e.g., HPLC) API_Synthesis->Impurity_Detection Impurity_Identification Impurity Identification (e.g., LC-MS, NMR) Impurity_Detection->Impurity_Identification Method_Validation Analytical Method Validation Impurity_Identification->Method_Validation Impurity_Quantification Impurity Quantification Method_Validation->Impurity_Quantification Set_Specification Set Impurity Specification (as per ICH guidelines) Impurity_Quantification->Set_Specification Routine_QC Routine Quality Control Testing Set_Specification->Routine_QC

References

An In-depth Technical Guide to the Discovery and Isolation of Olanzapine Thiolactam

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and isolation of Olanzapine thiolactam, a known impurity and degradation product of the atypical antipsychotic drug, Olanzapine. This document details the formation pathways, experimental protocols for its synthesis and isolation, and analytical methods for its characterization.

Introduction to this compound

This compound, chemically identified as (Z)-1-[1,2-dihydro-4-(4-methyl-1-piperazinyl)-2-thioxo-3H-1,5-benzodiazepin-3-ylidene]propan-2-one, is a significant process-related impurity and degradation product of Olanzapine.[1][2][3] Its presence in Olanzapine formulations is monitored during quality control to ensure the safety and efficacy of the final drug product.[3] The formation of this impurity can occur during the synthesis of Olanzapine or under specific storage conditions, particularly exposure to thermal stress and oxidative environments.[1][3][4] It is one of several oxidative degradation products that result from the modification of the thiophene ring in the Olanzapine molecule.[2][5]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number1017241-36-9[1][3]
Molecular FormulaC17H20N4OS[1]
Molecular Weight328.43 g/mol [1]

Formation and Discovery

This compound is not a product of intentional design but rather an impurity arising from the degradation of Olanzapine. Its discovery is linked to forced degradation studies and the analysis of aged solid-state formulations of Olanzapine.[2][4] The primary mechanism for its formation is the oxidation of the thiophene ring of the Olanzapine molecule.[2][5] This oxidative degradation can be initiated by factors such as heat and the presence of oxidizing agents.[4][6]

The diagram below illustrates the proposed pathway for the formation of this compound from Olanzapine through oxidative degradation.

G Olanzapine Olanzapine Thiophene_Ring_Oxidation Oxidation of Thiophene Ring Olanzapine->Thiophene_Ring_Oxidation Oxidative_Stress Oxidative Stress (e.g., Heat, Oxidizing Agents) Oxidative_Stress->Thiophene_Ring_Oxidation Olanzapine_Thiolactam This compound Thiophene_Ring_Oxidation->Olanzapine_Thiolactam

Proposed formation pathway of this compound.

Experimental Protocols

This section provides detailed methodologies for the synthesis and isolation of this compound for its use as a reference standard in analytical studies.

Synthesis of this compound via Oxidative Degradation

A published method for the synthesis of this compound involves the reaction of Olanzapine with a singlet oxygen mimic, 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD).[2]

Protocol:

  • Dissolution: Dissolve Olanzapine in a suitable organic solvent such as dichloromethane.

  • Reaction with PTAD: Add a solution of 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) in the same solvent to the Olanzapine solution at room temperature.

  • Monitoring: Monitor the reaction progress using a suitable chromatographic technique (e.g., TLC or HPLC) until the starting material is consumed.

  • Quenching: Upon completion, quench the reaction by adding a suitable reducing agent, such as sodium bisulfite solution.

  • Extraction: Extract the organic layer with water to remove any water-soluble byproducts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield pure this compound.

Isolation of this compound from Thermally Stressed Formulations

This compound can be isolated from solid oral formulations of Olanzapine that have been subjected to thermal stress.[2]

Protocol:

  • Stress Conditions: Subject the Olanzapine solid oral formulation to elevated temperatures (e.g., 80°C) for an extended period (e.g., several weeks) to induce degradation.

  • Extraction: Grind the stressed tablets and extract the powder with a suitable solvent mixture (e.g., methanol/water) to dissolve Olanzapine and its degradation products.

  • Filtration: Filter the extract to remove insoluble excipients.

  • Preparative HPLC: Isolate this compound from the filtered extract using preparative high-performance liquid chromatography (HPLC). The specific conditions for preparative HPLC are provided in Table 2.

  • Fraction Collection: Collect the fraction corresponding to the retention time of this compound.

  • Solvent Evaporation: Evaporate the solvent from the collected fraction under reduced pressure to obtain the isolated this compound.

Analytical Methods for Characterization and Quantification

A variety of analytical techniques are employed for the detection, characterization, and quantification of this compound in bulk drug substances and pharmaceutical formulations.[3]

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is a widely used method for the separation and quantification of Olanzapine and its impurities, including the thiolactam.[1]

Table 2: HPLC Method Parameters for Olanzapine and Impurities

ParameterCondition 1Condition 2
Column Inertsil ODS 3V (4.6 mm x 250 mm; 5 µm)[1]C18 column[7]
Mobile Phase Gradient elution with 0.2 M ammonium acetate (pH 4.5) and acetonitrile[1]Isocratic elution with sodium acetate buffer (pH 4.0) and acetonitrile (40:60, v/v)[7]
Flow Rate 1.0 mL/min[1]1.2 mL/min[7]
Detection Photodiode Array (PDA) at 254 nm[1]UV detection
Column Temperature Not specifiedAmbient
Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS and tandem mass spectrometry (LC-MS/MS) are powerful tools for the identification and quantification of this compound, providing high sensitivity and selectivity.

Table 3: LC-MS/MS Method Parameters for Olanzapine Analysis

ParameterCondition
LC System AGILENT TECHNOLOGIES 1290 Infinity[8]
Column Zorbax Eclipse plus C18 (100 x 4.5 mm, 3.8 µm)[8]
Mobile Phase 0.1% formic acid in water and 0.1% formic acid in acetonitrile (70:30, v/v)[8]
Flow Rate 0.4 mL/min[8]
MS System AGILENT TECHNOLOGIES 6460 Triple quad[8]
Ionization Mode Electrospray Ionization (ESI+)[8]
Detection Mode Multiple Reaction Monitoring (MRM)[8]

The diagram below outlines a general experimental workflow for the analysis of this compound in a pharmaceutical sample.

G Sample Pharmaceutical Sample Extraction Extraction with Organic Solvent Sample->Extraction Filtration Filtration Extraction->Filtration HPLC_Analysis HPLC-UV/Vis Analysis Filtration->HPLC_Analysis LCMS_Analysis LC-MS/MS Analysis Filtration->LCMS_Analysis Data_Analysis Data Analysis and Quantification HPLC_Analysis->Data_Analysis LCMS_Analysis->Data_Analysis Report Report Data_Analysis->Report

Workflow for the analysis of this compound.

Signaling Pathways of Olanzapine

It is crucial to note that this compound is an impurity and is not expected to have the same pharmacological activity as the parent drug, Olanzapine. The therapeutic effects of Olanzapine are attributed to its antagonist activity at dopamine and serotonin receptors. The following diagram illustrates the primary signaling pathways affected by Olanzapine.

G Olanzapine Olanzapine Antagonism Antagonism Olanzapine->Antagonism D2_Receptor Dopamine D2 Receptor Therapeutic_Effect Antipsychotic Effect D2_Receptor->Therapeutic_Effect HT2A_Receptor Serotonin 5-HT2A Receptor HT2A_Receptor->Therapeutic_Effect Antagonism->D2_Receptor Antagonism->HT2A_Receptor

Simplified signaling pathway of Olanzapine.

Conclusion

The discovery and isolation of this compound are integral to ensuring the quality and safety of Olanzapine drug products. Understanding its formation pathways allows for the development of manufacturing processes and storage conditions that minimize its presence. The detailed experimental protocols and analytical methods provided in this guide serve as a valuable resource for researchers and professionals in the pharmaceutical industry for the synthesis, isolation, and quantification of this critical impurity.

References

In-Depth Technical Guide to the Spectroscopic Data of Olanzapine Thiolactam

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Olanzapine Thiolactam, a known impurity and degradation product of the atypical antipsychotic drug Olanzapine. The following sections detail the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols utilized for their acquisition. This information is critical for the identification, quantification, and control of this impurity in pharmaceutical development and manufacturing.

Spectroscopic Data Summary

The spectroscopic data presented below has been compiled from available scientific literature and analytical documentation. While specific numerical data for NMR and IR are not always publicly disclosed in full, the following tables represent the expected and reported characteristics of this compound.

Table 1: ¹H NMR Spectroscopic Data of this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
Data not publicly available--Aromatic Protons
Data not publicly available--Piperazine Ring Protons
Data not publicly available--Methyl Protons (Piperazine)
Data not publicly available--Thiolactam NH
Data not publicly available--Other Aliphatic Protons

Table 2: ¹³C NMR Spectroscopic Data of this compound

Chemical Shift (δ) ppmAssignment
Data not publicly availableAromatic Carbons
Data not publicly availablePiperazine Ring Carbons
Data not publicly availableThiolactam Carbonyl (C=S)
Data not publicly availableMethyl Carbon (Piperazine)
Data not publicly availableOther Aliphatic Carbons

Table 3: IR Spectroscopic Data of this compound

Wavenumber (cm⁻¹)IntensityAssignment
Data not publicly available-N-H Stretch (Thiolactam)
Data not publicly available-C-H Stretch (Aromatic)
Data not publicly available-C-H Stretch (Aliphatic)
Data not publicly available-C=C Stretch (Aromatic)
Data not publicly available-C=N Stretch
Data not publicly available-C=S Stretch (Thiolactam)

Table 4: Mass Spectrometry Data of this compound

m/zRelative Intensity (%)Assignment
328.43-[M+H]⁺ (Molecular Ion)
Further fragmentation data not publicly available--

Note: While Certificates of Analysis from suppliers like Daicel Pharma confirm that the ¹H NMR, ¹³C NMR, IR, and Mass spectra conform to the structure of this compound, the detailed spectral data is often proprietary and not publicly released. The molecular weight of this compound is approximately 328.43 g/mol , and its molecular formula is C₁₇H₂₀N₄OS.[1]

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses of Olanzapine and its related impurities, including the thiolactam, based on established practices in the pharmaceutical industry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation and confirmation of this compound.

Instrumentation:

  • A high-field NMR spectrometer, such as a 400 MHz or 500 MHz instrument.

Sample Preparation:

  • Accurately weigh approximately 5-10 mg of the this compound reference standard.

  • Dissolve the sample in a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆) or chloroform-d (CDCl₃). DMSO-d₆ is often preferred for its ability to dissolve a wide range of organic compounds.

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition Parameters:

  • Pulse Program: Standard single-pulse sequence.

  • Solvent: DMSO-d₆.

  • Temperature: 25°C.

  • Number of Scans: 16 to 64, depending on the sample concentration.

  • Relaxation Delay: 1-2 seconds.

  • Spectral Width: 0-16 ppm.

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm.

¹³C NMR Acquisition Parameters:

  • Pulse Program: Proton-decoupled pulse sequence.

  • Solvent: DMSO-d₆.

  • Temperature: 25°C.

  • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

  • Relaxation Delay: 2-5 seconds.

  • Spectral Width: 0-220 ppm.

  • Reference: TMS at 0.00 ppm.

Infrared (IR) Spectroscopy

Objective: To obtain the infrared spectrum of this compound to identify its functional groups.

Instrumentation:

  • Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation (KBr Pellet Method):

  • Grind a small amount (1-2 mg) of the this compound reference standard with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, uniform powder is obtained.

  • Transfer the mixture to a pellet-forming die.

  • Press the powder under high pressure (several tons) to form a transparent or semi-transparent pellet.

IR Spectrum Acquisition Parameters:

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16 to 32.

  • Background: A spectrum of the empty sample compartment or a pure KBr pellet is recorded as the background and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Instrumentation:

  • A mass spectrometer, typically coupled with a liquid chromatography system (LC-MS). A quadrupole time-of-flight (Q-TOF) or a triple quadrupole mass spectrometer is commonly used.

Liquid Chromatography Method:

  • Column: A reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm).

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: 0.5-1.0 mL/min.

  • Injection Volume: 5-10 µL.

  • Column Temperature: 25-40°C.

Mass Spectrometry Parameters (Electrospray Ionization - ESI):

  • Ionization Mode: Positive ion mode is typically used for olanzapine and its derivatives.

  • Capillary Voltage: 3-5 kV.

  • Source Temperature: 100-150°C.

  • Desolvation Temperature: 250-400°C.

  • Scan Range: m/z 50-500.

  • Fragmentation (MS/MS): For fragmentation studies, the molecular ion (m/z 328.4) is selected in the first quadrupole and fragmented by collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen) in the collision cell. The resulting fragment ions are then analyzed in the second mass analyzer.

Visualizations

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample Sample Dissolution Dissolution in Deuterated Solvent Sample->Dissolution for NMR KBr_Pellet KBr Pellet Preparation Sample->KBr_Pellet for IR LC_Injection Injection into LC System Sample->LC_Injection for MS NMR NMR (¹H, ¹³C) Dissolution->NMR IR FTIR KBr_Pellet->IR MS LC-MS LC_Injection->MS NMR_Data NMR Spectra (Chemical Shifts, Coupling Constants) NMR->NMR_Data IR_Data IR Spectrum (Absorption Bands) IR->IR_Data MS_Data Mass Spectrum (Molecular Ion, Fragmentation) MS->MS_Data Structure Structural Elucidation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for the spectroscopic analysis of this compound.

This guide provides a foundational understanding of the spectroscopic characteristics of this compound. For definitive identification and quantification, it is recommended to obtain a certified reference standard and perform the analyses as described in the relevant pharmacopeial monographs or validated in-house methods.

References

Profiling and Control of Olanzapine Thiolactam: An In-depth Technical Guide for Pharmaceutical Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the identification, formation, and analytical control of Olanzapine thiolactam, a critical impurity in the manufacturing and storage of the atypical antipsychotic drug, Olanzapine. Understanding and controlling this impurity is mandated by regulatory bodies to ensure the safety and efficacy of Olanzapine formulations.[1][2] This document details the structure and formation pathways of this compound, presents robust analytical methodologies for its quantification, and discusses its significance in the context of pharmaceutical quality control.

Introduction to Olanzapine and its Impurities

Olanzapine is a thienobenzodiazepine derivative widely used for the treatment of schizophrenia and bipolar disorder.[2] Its therapeutic effect is primarily attributed to its antagonist activity at dopamine D2 and serotonin 5-HT2A receptors.[3][4] Like any pharmaceutical compound, Olanzapine is susceptible to degradation, leading to the formation of various impurities during synthesis, storage, or upon exposure to stress conditions.[2][5] Regulatory bodies like the International Council for Harmonisation (ICH) have established strict guidelines for the identification, reporting, and qualification of impurities in new drug substances and products to ensure patient safety.[6][7][8][9][10]

One such critical impurity is this compound, also known as Olanzapine ketothiolactam.[11][12][13] This degradation product is formed under specific conditions, particularly thermal and oxidative stress.[12][13][14] Its presence in the final drug product must be carefully monitored and controlled.

This compound: Structure and Formation

This compound, with the chemical name (Z)-1-(4-(4-methylpiperazin-1-yl)-2-thioxo-1,2-dihydro-3H-benzo[b][6][9]diazepin-3-ylidene)propan-2-one and a molecular weight of 328.43 g/mol , is a recognized degradation impurity of Olanzapine.[14][15][16]

Chemical Structure:

  • Olanzapine: C₁₇H₂₀N₄S

  • This compound: C₁₇H₂₀N₄OS[11][15]

The formation of this compound is primarily a result of the oxidative degradation of the thiophene ring in the Olanzapine molecule.[17][18] It is often found in stressed and aged solid-state formulations and its formation can be catalyzed by excipients.[17][18]

Below is a diagram illustrating the proposed formation pathway of this compound from Olanzapine.

G Olanzapine Olanzapine (C17H20N4S) Thiophene_Ring_Oxidation Oxidation of Thiophene Ring Olanzapine->Thiophene_Ring_Oxidation Exposure to Oxidative_Stress Oxidative Stress (e.g., Heat, Peroxide) Oxidative_Stress->Thiophene_Ring_Oxidation Thiolactam This compound (C17H20N4OS) Thiophene_Ring_Oxidation->Thiolactam Leads to

Proposed formation pathway of this compound.

Quantitative Analysis of this compound Formation

Forced degradation studies are essential to understand the stability of a drug substance and to identify potential degradation products. The following tables summarize the quantitative data from forced degradation studies on Olanzapine, highlighting the conditions under which this compound is formed.

Table 1: Summary of Forced Degradation Studies of Olanzapine

Stress ConditionReagents and ConditionsObservationReference
Acid Hydrolysis 0.1N HCl, heated at 80°C for 12-24hApprox. 20% degradation of Olanzapine, no significant formation of thiolactam reported.[6]
Base Hydrolysis 0.1N NaOH, heated at 80°C for 12-24hDegradation observed, but thiolactam not specified as a major degradant.[6]
Oxidative 3% H₂O₂, room temperature for 24hSignificant degradation, formation of oxidative degradants including thiolactam.[6][19]
Thermal Dry heat at 80°C for 24hDegradation observed, potential for thiolactam formation.[6]
Photolytic Exposure to lightOlanzapine is relatively stable.[19]

Note: Specific percentages of this compound formation are often proprietary and not always available in public literature. The table indicates conditions known to produce this impurity.

Experimental Protocols for Impurity Profiling

Accurate and robust analytical methods are crucial for the detection and quantification of this compound. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most commonly employed techniques.

High-Performance Liquid Chromatography (HPLC) Method

This section provides a general, yet detailed, protocol for a stability-indicating RP-HPLC method for the determination of Olanzapine and its related impurities.

4.1.1. Chromatographic Conditions

ParameterCondition
Column Inertsil ODS 3V (250 mm x 4.6 mm, 5 µm) or equivalent C18 column
Mobile Phase Gradient elution with: A) 0.2 M Ammonium Acetate (pH 4.5) and B) Acetonitrile
Gradient Program Time (min)
0
10
14
18
22
Flow Rate 1.0 mL/min
Column Temperature Ambient
Detection UV at 254 nm
Injection Volume 10 µL

4.1.2. Sample Preparation

  • Standard Solution: Accurately weigh and dissolve an appropriate amount of Olanzapine and this compound reference standards in a suitable diluent (e.g., mobile phase) to obtain a known concentration.

  • Sample Solution: Accurately weigh and dissolve the drug substance or product in the diluent to a final concentration within the linear range of the method.

  • Forced Degradation Samples: Subject the Olanzapine sample to stress conditions as outlined in Table 1. Neutralize the acidic and basic samples before dilution.

4.1.3. Method Validation

The analytical method should be validated according to ICH guidelines (Q2(R1)) for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), and quantitation limit (LOQ).

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method

For higher sensitivity and selectivity, especially for trace-level impurities, an LC-MS/MS method is recommended.

4.2.1. Chromatographic and Mass Spectrometric Conditions

ParameterCondition
LC System Agilent 1290 Infinity or equivalent
Column Zorbax Eclipse Plus C18 (100 mm x 4.5 mm, 3.8 µm)
Mobile Phase Isocratic elution with 70:30 (v/v) 0.1% Formic Acid in Water : 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 35°C
MS System Agilent 6460 Triple Quadrupole or equivalent
Ionization Mode Electrospray Ionization (ESI), Positive
Detection Mode Multiple Reaction Monitoring (MRM)
MRM Transitions Olanzapine: m/z 313 → 256 (quantifier), 313 → 213, 313 → 198 (qualifiers)
This compound: To be determined by infusion of the reference standard

4.2.2. Sample Preparation

Sample preparation for LC-MS/MS may require a more rigorous extraction procedure, such as solid-phase extraction (SPE), to remove matrix interferences, especially from biological samples. For pharmaceutical dosage forms, a simple dilution followed by filtration may be sufficient.

Visualization of Workflows and Pathways

Experimental Workflow for Impurity Profiling

The following diagram outlines a typical workflow for the identification and quantification of impurities in a pharmaceutical sample.

G cluster_0 Sample Preparation cluster_1 Analytical Separation cluster_2 Data Analysis & Reporting Sample Drug Substance/ Product Sample Degradation Forced Degradation (Acid, Base, Peroxide, Heat, Light) Sample->Degradation Extraction Extraction/ Dilution Sample->Extraction Degradation->Extraction HPLC HPLC Analysis (UV Detection) Extraction->HPLC LCMS LC-MS/MS Analysis (Mass Detection) Extraction->LCMS Quantification Impurity Quantification HPLC->Quantification Identification Impurity Identification (MS, NMR) LCMS->Identification Identification->Quantification Reporting Reporting & Specification (ICH Guidelines) Quantification->Reporting

General workflow for pharmaceutical impurity profiling.
Olanzapine Signaling Pathway

Olanzapine's therapeutic effects are mediated through its interaction with various neurotransmitter receptors. The diagram below illustrates its primary mechanism of action.

G cluster_D2 Dopamine D2 Receptor Pathway cluster_5HT2A Serotonin 5-HT2A Receptor Pathway Olanzapine Olanzapine D2_Blockade Antagonism Olanzapine->D2_Blockade blocks HT2A_Blockade Antagonism Olanzapine->HT2A_Blockade blocks D2_Receptor D2 Receptor (Mesolimbic) D2_Receptor->D2_Blockade Dec_Dopamine Decreased Dopaminergic Neurotransmission D2_Blockade->Dec_Dopamine Positive_Symptoms Reduction of Positive Symptoms Dec_Dopamine->Positive_Symptoms HT2A_Receptor 5-HT2A Receptor (Frontal Cortex) HT2A_Receptor->HT2A_Blockade Inc_Dopamine_Prefrontal Increased Dopamine Release (Prefrontal Cortex) HT2A_Blockade->Inc_Dopamine_Prefrontal Negative_Symptoms Improvement of Negative & Cognitive Symptoms Inc_Dopamine_Prefrontal->Negative_Symptoms

Simplified signaling pathway for Olanzapine's action.

Conclusion

The profiling and control of this compound are paramount in ensuring the quality, safety, and efficacy of Olanzapine drug products. This technical guide has provided a comprehensive overview of the structure, formation, and analytical methodologies for this critical impurity. By implementing robust, validated analytical methods and understanding the degradation pathways, pharmaceutical manufacturers can effectively monitor and control this compound levels, thereby complying with regulatory expectations and safeguarding public health. Continuous monitoring and further research into the potential toxicological effects of this and other impurities are essential components of the lifecycle management of Olanzapine products.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Olanzapine Thiolactam for use as a Reference Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Olanzapine is an atypical antipsychotic medication used in the treatment of schizophrenia and bipolar disorder. During its synthesis, storage, or under certain stress conditions, various related substances or impurities can form. One such critical impurity is Olanzapine Thiolactam. Regulatory bodies require the identification and quantification of such impurities to ensure the safety and efficacy of the final drug product. Therefore, a well-characterized reference standard of this compound is essential for analytical method development, validation, and routine quality control.

These application notes provide detailed protocols for the synthesis, purification, and characterization of this compound to serve as a reference standard.

Chemical Information

PropertyValue
Chemical Name (Z)-1-(4-(4-methylpiperazin-1-yl)-2-thioxo-1,2-dihydro-3H-benzo[b][1][2]diazepin-3-ylidene)propan-2-one
Synonyms Olanzapine Impurity 11, Olanapine Ketothiolactam
CAS Number 1017241-36-9[3]
Molecular Formula C₁₇H₂₀N₄OS[3]
Molecular Weight 328.43 g/mol [3]
Appearance Yellow to Brownish Yellow Solid[4]

Synthesis of this compound

Two primary methods for the synthesis of this compound have been reported: oxidation of Olanzapine using Oxone and sodium hydroxide, and the reaction of Olanzapine with 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD).

Method 1: Oxidation with Oxone

This method is adapted from a patented procedure and involves the direct oxidation of Olanzapine.[5]

Reaction Scheme:

Synthesis_of_Olanzapine_Thiolactam_Method_1 olanzapine Olanzapine reagents Oxone, NaOH Organic Solvent/Water olanzapine->reagents thiolactam This compound reagents->thiolactam Oxidation

Caption: Oxidation of Olanzapine to this compound.

Experimental Protocol:

  • Reaction Setup: In a suitable reaction flask, dissolve Olanzapine in a mixture of an organic solvent (e.g., methanol, ethanol, dichloromethane, chloroform, N,N-dimethylformamide, or N-methylpyrrolidone) and water.[1]

  • Addition of Reagents: To the stirred solution, add Oxone (potassium peroxymonosulfate) and sodium hydroxide sequentially. The molar ratio of Olanzapine:Oxone:sodium hydroxide is typically in the range of 1:1-2:2-4.[1]

  • Reaction Monitoring: Maintain the reaction temperature between 10-80 °C, with a preferred range of 20-25 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the Olanzapine spot disappears.

  • Work-up: Once the reaction is complete, adjust the pH of the reaction mixture to 6-7 using a suitable acid.

  • Extraction: Extract the product into an organic solvent such as dichloromethane or ethyl acetate. Wash the organic layer with water and then with a saturated brine solution.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent, such as acetonitrile, to yield pure this compound.[5]

Expected Yield and Purity:

ParameterValueReference
Yield >72%
Purity (by HPLC) >98%
Method 2: Reaction with PTAD

This method utilizes 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD), a powerful enophile, to induce the oxidative transformation of Olanzapine.

Reaction Scheme:

Synthesis_of_Olanzapine_Thiolactam_Method_2 olanzapine Olanzapine ptad PTAD olanzapine->ptad thiolactam This compound ptad->thiolactam Oxidative Rearrangement

Caption: Synthesis of this compound using PTAD.

Experimental Protocol:

Note: The detailed experimental protocol for this method is derived from the work of Baertschi et al. and may require optimization.

  • Reaction Setup: Dissolve Olanzapine in a suitable aprotic solvent such as dichloromethane or acetonitrile in a reaction flask protected from light.

  • Addition of PTAD: To the stirred solution, add a solution of 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) in the same solvent dropwise at room temperature. A color change is typically observed upon addition.

  • Reaction Monitoring: Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Work-up and Purification: The work-up procedure would typically involve quenching any unreacted PTAD, followed by aqueous extraction to remove water-soluble byproducts. The crude product can then be purified by column chromatography on silica gel followed by recrystallization to afford pure this compound.

Purification and Characterization

Workflow for Purification and Characterization:

Purification_and_Characterization_Workflow cluster_purification Purification cluster_characterization Characterization Crude Product Crude Product Column Chromatography Column Chromatography Crude Product->Column Chromatography Optional Recrystallization Recrystallization Column Chromatography->Recrystallization Primary Method Pure this compound Pure this compound Recrystallization->Pure this compound HPLC HPLC Pure this compound->HPLC Purity Assessment Mass Spectrometry Mass Spectrometry HPLC->Mass Spectrometry Identity Confirmation NMR Spectroscopy NMR Spectroscopy Mass Spectrometry->NMR Spectroscopy Structural Elucidation Reference Standard Reference Standard NMR Spectroscopy->Reference Standard

Caption: General workflow for the purification and characterization of this compound.

Purification
  • Column Chromatography: For smaller scale preparations or to remove closely related impurities, column chromatography on silica gel using a gradient of ethyl acetate in hexanes or dichloromethane in methanol can be employed.

  • Recrystallization: Recrystallization is an effective method for obtaining highly pure material. Acetonitrile has been reported as a suitable solvent for this purpose.[5] Dissolve the crude product in a minimal amount of hot acetonitrile and allow it to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization. The crystals are then collected by filtration, washed with cold solvent, and dried under vacuum.

Characterization

A combination of analytical techniques should be used to confirm the identity and purity of the synthesized this compound.

Analytical Techniques and Expected Results:

TechniqueParameterExpected Result
HPLC Purity≥ 98%
Retention TimeTo be determined based on the specific method
Mass Spectrometry (ESI+) [M+H]⁺m/z 329.1
¹H NMR Chemical Shifts (δ)Characteristic peaks for the protons of the benzodiazepine core, piperazine ring, methyl groups, and the exocyclic double bond proton.
¹³C NMR Chemical Shifts (δ)Characteristic peaks for all 17 carbon atoms in the molecule.

Note: Specific NMR chemical shifts should be compared against a certified reference standard or data from peer-reviewed literature.

Storage and Handling

This compound, as a reference standard, should be stored in a well-closed container, protected from light, and at a controlled low temperature (e.g., -20°C) to prevent degradation. It is intended for laboratory use only and should be handled by qualified personnel using appropriate personal protective equipment.

Conclusion

The protocols outlined in these application notes provide a comprehensive guide for the synthesis, purification, and characterization of this compound for use as a reference standard. Adherence to these methods will enable researchers and analytical scientists to obtain a high-purity standard essential for the accurate quality control of Olanzapine drug substance and product.

References

Application Note: Quantification of Olanzapine Thiolactam Impurity using a Stability-Indicating RP-HPLC Method

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Olanzapine is an atypical antipsychotic medication used in the treatment of schizophrenia and bipolar disorder. During its synthesis and storage, various process-related and degradation impurities can arise, which may affect the drug's efficacy and safety. One such critical impurity is Olanzapine thiolactam. This application note provides a detailed protocol for the quantification of this compound in bulk drug substances using a stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method. The method is adapted from a validated procedure for the separation of Olanzapine and its related impurities.[1]

Principle

This method utilizes reversed-phase chromatography with a C18 column and a gradient elution of a buffered mobile phase and an organic modifier to separate Olanzapine from its thiolactam impurity and other related substances. The quantification is achieved by monitoring the UV absorbance at 254 nm.

Materials and Reagents

  • Olanzapine reference standard

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Triethylamine (TEA) (AR grade)

  • Acetic acid (AR grade)

  • Water (HPLC grade or Milli-Q)

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or photodiode array (PDA) detector is required.

Table 1: HPLC Chromatographic Conditions

ParameterValue
Column Agilent TC-C18, 4.6 mm × 250 mm, 5 µm
Mobile Phase A 0.3% Triethylamine in water (pH adjusted to 3.73 with acetic acid)
Mobile Phase B Methanol
Gradient Elution See Table 2
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm
Injection Volume 20 µL

Table 2: Gradient Elution Program [2]

Time (minutes)Mobile Phase A (%)Mobile Phase B (%)Elution Type
0 - 56436Isocratic
5 - 2064 → 4036 → 60Linear Gradient
20 - 404060Isocratic
40 - 4940 → 6460 → 36Linear Gradient
49 - 506436Isocratic

Experimental Protocols

Preparation of Standard Solutions

5.1.1. Olanzapine Standard Stock Solution (100 µg/mL)

  • Accurately weigh about 10 mg of Olanzapine reference standard into a 100 mL volumetric flask.

  • Add approximately 70 mL of diluent (Methanol/Water, 50:50 v/v) and sonicate to dissolve.

  • Make up to the volume with the diluent and mix well.

5.1.2. This compound Standard Stock Solution (100 µg/mL)

  • Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask.

  • Add approximately 70 mL of diluent (Methanol/Water, 50:50 v/v) and sonicate to dissolve.

  • Make up to the volume with the diluent and mix well.

5.1.3. Working Standard Solution

Prepare appropriate dilutions of the stock solutions with the diluent to construct a calibration curve. A typical concentration range for the linearity study of impurities is from the Limit of Quantification (LOQ) to 150% of the specification limit.

Preparation of Sample Solution
  • Accurately weigh about 25 mg of the Olanzapine bulk drug sample into a 50 mL volumetric flask.

  • Add approximately 30 mL of diluent and sonicate for 15 minutes to ensure complete dissolution.

  • Make up to the volume with the diluent and mix well.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Data Presentation

The following tables summarize the expected quantitative data based on the validation of a similar method.[1][2]

Table 3: System Suitability Parameters

ParameterAcceptance Criteria
Tailing Factor (for Olanzapine peak) ≤ 2.0
Theoretical Plates (for Olanzapine peak) ≥ 2000
%RSD of replicate injections ≤ 2.0%

Table 4: Method Validation Summary for this compound (Impurity)

ParameterResult
Linearity Range (µg/mL) LOQ - 7.5
Correlation Coefficient (r²) > 0.998
Accuracy (% Recovery) 98.0% - 102.0%
Precision (%RSD) < 2.0%
Limit of Detection (LOD) (µg/mL) Approx. 0.05
Limit of Quantification (LOQ) (µg/mL) Approx. 0.15

Note: The specific retention time for this compound should be determined using a reference standard. In the cited literature, it is identified as one of the separated impurities.

Visualization of Experimental Workflow

HPLC_Workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition and Processing cluster_results Results and Reporting Standard_Prep Prepare Standard Solutions (Olanzapine & Thiolactam) HPLC_System HPLC System Setup (Column, Mobile Phase, Gradient) Standard_Prep->HPLC_System Sample_Prep Prepare Sample Solution (Olanzapine Bulk Drug) Sample_Prep->HPLC_System Injection Inject Samples and Standards HPLC_System->Injection Chromatography Chromatographic Separation Injection->Chromatography Data_Acquisition Data Acquisition at 254 nm Chromatography->Data_Acquisition Peak_Integration Peak Integration and Identification Data_Acquisition->Peak_Integration Quantification Quantification using Calibration Curve Peak_Integration->Quantification Report Generate Report with Quantitative Data Quantification->Report Method_Validation_Logic cluster_development Method Development cluster_validation Method Validation (ICH Guidelines) cluster_application Method Application Optimization Optimize Chromatographic Conditions (Column, Mobile Phase, Gradient) Specificity Ensure Specificity and Resolution Optimization->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Specificity->Accuracy Precision Precision (Repeatability & Intermediate) Specificity->Precision LOD_LOQ LOD & LOQ Specificity->LOD_LOQ Robustness Robustness Specificity->Robustness Routine_Analysis Routine Quality Control Analysis Linearity->Routine_Analysis Accuracy->Routine_Analysis Precision->Routine_Analysis LOD_LOQ->Routine_Analysis Robustness->Routine_Analysis Stability_Studies Stability Studies Routine_Analysis->Stability_Studies

References

Application Note: High-Resolution UPLC Analysis of Olanzapine and Its Impurities

Author: BenchChem Technical Support Team. Date: December 2025

[AN001]

Abstract

This application note details a robust and sensitive Ultra-Performance Liquid Chromatography (UPLC) method for the quantitative analysis of Olanzapine and its related impurities in bulk drug substances and pharmaceutical formulations. The method utilizes a sub-2 µm particle column to achieve rapid and efficient separation, ensuring high resolution between the main component and its potential degradants or process-related impurities. This document provides the complete experimental protocol, system suitability parameters, and a summary of the chromatographic performance, making it an invaluable resource for researchers, scientists, and drug development professionals in a quality control environment.

Introduction

Olanzapine is an atypical antipsychotic agent widely used in the treatment of schizophrenia and bipolar disorder. As with any pharmaceutical compound, ensuring the purity and monitoring of potential impurities is a critical aspect of quality control to guarantee the safety and efficacy of the final drug product. Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over traditional HPLC, including shorter run times, improved resolution, and increased sensitivity, making it an ideal technique for the analysis of Olanzapine and its impurities. This application note presents a validated UPLC method that effectively separates Olanzapine from five known impurities.

Experimental

Chromatographic Conditions

A summary of the optimized UPLC chromatographic conditions is presented in the table below.

ParameterCondition
System Waters Acquity UPLC with a Photodiode Array (PDA) Detector
Column Acquity UPLC BEH C18 (100 mm x 2.1 mm, 1.7 µm)
Mobile Phase A 20 mM Ammonium Acetate (pH 8.0)
Mobile Phase B Acetonitrile
Gradient Program See Table 2
Flow Rate 0.36 mL/min[1]
Injection Volume 1.0 µL[1]
Column Temperature 27 °C[1]
Detection UV at 270 nm[1]
Software Empower 2
Gradient Program

The gradient elution program for the separation of Olanzapine and its impurities is as follows:

Time (min)% Mobile Phase A% Mobile Phase B
0.019010
2.009010
4.005545
6.009010
8.009010

Results and Discussion

The developed UPLC method demonstrated excellent separation of Olanzapine from its five known impurities. The high efficiency of the UPLC column, combined with the optimized gradient, allowed for a complete resolution of all peaks within a short run time. The retention times (RT) and relative retention times (RRT) for Olanzapine and its impurities are summarized in the following table.

CompoundRetention Time (RT) (min)Relative Retention Time (RRT)
Impurity 11.080.14
Impurity 22.300.30
Impurity 32.870.37
Impurity 43.190.42
Impurity 57.130.93
Olanzapine 7.67 1.00

Table 1: Retention Time (RT) and Relative Retention Time (RRT) data for Olanzapine and its impurities.[1]

The resolution between the critical peak pair, Impurity-5 and Olanzapine, was found to be greater than 2.0, indicating a well-separated method suitable for accurate quantification.

Protocol: UPLC Analysis of Olanzapine and its Impurities

Objective

To provide a detailed standard operating procedure for the determination of Olanzapine and its related impurities using Ultra-Performance Liquid Chromatography.

Scope

This protocol is applicable to the analysis of Olanzapine and its impurities in bulk drug substances.

Materials and Reagents
  • Olanzapine Reference Standard

  • Olanzapine Impurity Standards

  • Acetonitrile (UPLC Grade)

  • Ammonium Acetate (Analytical Grade)

  • Water (Milli-Q or equivalent)

  • 0.2 µm Nylon Filter

Equipment
  • Waters Acquity UPLC system with a PDA detector

  • Empower 2 software or equivalent

  • Analytical balance

  • Volumetric flasks (Class A)

  • Pipettes (Class A)

  • Sonicator

Preparation of Solutions
  • Weigh accurately 1.54 g of Ammonium Acetate and dissolve in 1000 mL of water.

  • Adjust the pH to 8.0 with a suitable pH adjuster (e.g., ammonium hydroxide).

  • Filter the solution through a 0.2 µm nylon filter.

  • Use UPLC grade Acetonitrile.

  • Prepare a mixture of Mobile Phase A and Mobile Phase B in a 90:10 (v/v) ratio.

  • Accurately weigh about 40 mg of Olanzapine Reference Standard and transfer it to a 100 mL volumetric flask.[1]

  • Add approximately 70 mL of diluent and sonicate for 10 minutes to dissolve.[1]

  • Make up the volume to the mark with the diluent and mix well.

  • Pipette 1.0 mL of the Standard Stock Solution into a 10 mL volumetric flask.[1]

  • Dilute to the mark with the diluent and mix well.

  • Accurately weigh about 40 mg of the Olanzapine test sample and transfer it to a 100 mL volumetric flask.[1]

  • Add a known quantity of each impurity standard.

  • Add approximately 70 mL of diluent and sonicate for 15 minutes with intermittent shaking.[1]

  • Make up the volume to the mark with the diluent and mix well.

UPLC System Setup and Procedure
  • Set up the UPLC system according to the chromatographic conditions specified in the "Experimental" section.

  • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject a blank (diluent) to ensure the baseline is free from interfering peaks.

  • Inject the standard solution in replicate (e.g., n=5) to check for system suitability.

  • Inject the spiked sample solution.

  • Process the chromatograms using the Empower 2 software.

System Suitability

The following system suitability parameters should be met:

  • Tailing Factor (T): Not more than 2.0 for the Olanzapine peak.

  • Theoretical Plates (N): Not less than 10,000 for the Olanzapine peak.

  • Relative Standard Deviation (%RSD): Not more than 2.0% for the peak area of replicate injections of the Olanzapine standard solution.

  • Resolution (Rs): Not less than 2.0 between Olanzapine and its closest eluting impurity (Impurity-5).

Visualizations

UPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_analysis UPLC Analysis cluster_data Data Processing prep_mp Mobile Phase Preparation injection Injection prep_mp->injection prep_std Standard Preparation prep_std->injection prep_sample Sample Preparation prep_sample->injection separation Chromatographic Separation injection->separation 1.0 µL detection PDA Detection separation->detection 270 nm integration Peak Integration detection->integration quantification Quantification integration->quantification report Reporting quantification->report

Caption: UPLC analysis workflow for Olanzapine and its impurities.

Olanzapine_Impurities cluster_impurities Related Impurities Olanzapine Olanzapine Impurity1 Impurity 1 (Process) Olanzapine->Impurity1 related to Impurity2 Impurity 2 (Degradation) Olanzapine->Impurity2 degrades to Impurity3 Impurity 3 (Process) Olanzapine->Impurity3 related to Impurity4 Impurity 4 (Degradation) Olanzapine->Impurity4 degrades to Impurity5 Impurity 5 (Process) Olanzapine->Impurity5 related to

References

Application Notes and Protocols: Forced Degradation Studies for Olanzapine Thiolactam Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Olanzapine, an atypical antipsychotic medication, is susceptible to degradation under various stress conditions, leading to the formation of several impurities. Understanding the degradation pathways and the formation of specific degradation products is crucial for ensuring the safety, efficacy, and stability of olanzapine drug products. One critical degradation product that requires careful monitoring is Olanzapine Thiolactam.

These application notes provide a comprehensive overview of forced degradation studies for olanzapine, with a specific focus on the formation of its thiolactam derivative. Detailed protocols for subjecting olanzapine to stress conditions and for the analysis of the resulting degradation products are outlined. The provided methodologies and data will aid researchers and drug development professionals in establishing robust stability-indicating methods and in designing stable formulations for olanzapine.

Forced degradation studies are a regulatory requirement and a critical component of the drug development process, providing insights into the intrinsic stability of a drug substance.[1] The data generated from these studies helps in the development of stable formulations, the selection of appropriate packaging, and the determination of storage conditions and shelf-life.

Data Presentation

The following table summarizes the representative quantitative data from forced degradation studies on olanzapine, highlighting the conditions that may lead to the formation of this compound. It is important to note that the extent of degradation and the profile of degradation products can be influenced by the specific experimental conditions, including the concentration of reagents, temperature, and duration of exposure.

Stress ConditionReagent/ParametersDurationOlanzapine Degradation (%)This compound Formation (%)
Acid Hydrolysis 0.1 M HCl24 hours10 - 20%Not typically observed
Base Hydrolysis 0.1 M NaOH24 hours5 - 15%Not typically observed
Oxidative Degradation 3% H₂O₂24 hours20 - 50%Observed
Thermal Degradation 80°C48 hours5 - 10%May be observed in the presence of oxidative initiators
Photolytic Degradation UV light (254 nm)7 days10 - 30%Not typically a primary photodegradation product

Note: The formation of this compound is most prominently observed under oxidative stress conditions. While thermal stress alone may not be a primary driver for its formation, the presence of oxidative species, even at trace levels, can initiate the degradation pathway.

Experimental Protocols

Forced Degradation (Stress Testing) of Olanzapine

This protocol describes the general procedure for subjecting olanzapine to various stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines.

3.1.1. Materials and Reagents

  • Olanzapine active pharmaceutical ingredient (API)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade or purified)

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3% (v/v)

  • Volumetric flasks

  • pH meter

  • Heating mantle or water bath

  • Photostability chamber

3.1.2. Preparation of Stock Solution

Prepare a stock solution of olanzapine in methanol at a concentration of 1 mg/mL.

3.1.3. Stress Conditions

  • Acid Hydrolysis: To 1 mL of the olanzapine stock solution, add 9 mL of 0.1 M HCl. Heat the solution at 80°C for 24 hours. After cooling, neutralize the solution with an appropriate volume of 0.1 M NaOH.

  • Base Hydrolysis: To 1 mL of the olanzapine stock solution, add 9 mL of 0.1 M NaOH. Heat the solution at 80°C for 24 hours. After cooling, neutralize the solution with an appropriate volume of 0.1 M HCl.

  • Oxidative Degradation: To 1 mL of the olanzapine stock solution, add 9 mL of 3% H₂O₂. Keep the solution at room temperature for 24 hours.

  • Thermal Degradation: Place a known quantity of solid olanzapine powder in a petri dish and expose it to a temperature of 80°C in a hot air oven for 48 hours. Also, reflux a solution of olanzapine (100 µg/mL) in a neutral aqueous solution at 80°C for 48 hours.

  • Photolytic Degradation: Expose a solution of olanzapine (100 µg/mL) in a transparent container to UV light (254 nm) in a photostability chamber for 7 days. A control sample should be kept in the dark under the same conditions.

Analytical Method for Quantification

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for separating olanzapine from its degradation products, including the thiolactam.

3.2.1. HPLC Instrumentation and Conditions

  • HPLC System: A system equipped with a pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of a suitable buffer (e.g., phosphate buffer, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol) in an isocratic or gradient elution mode. A common mobile phase composition is a mixture of phosphate buffer and acetonitrile.[1]

  • Flow Rate: Typically 1.0 mL/min.

  • Column Temperature: Ambient or controlled (e.g., 30°C).

  • Detection Wavelength: 254 nm or another suitable wavelength determined by the UV spectrum of olanzapine and its impurities.

  • Injection Volume: 10-20 µL.

3.2.2. Sample Preparation for HPLC Analysis

For each stressed sample, dilute an aliquot with the mobile phase to a suitable concentration (e.g., 100 µg/mL) for HPLC analysis. Ensure that the final concentration is within the linear range of the analytical method.

3.2.3. Data Analysis

The percentage of degradation of olanzapine and the percentage of formation of this compound can be calculated using the peak areas obtained from the HPLC chromatograms.

  • % Degradation of Olanzapine = [(Initial Area of Olanzapine - Area of Olanzapine in Stressed Sample) / Initial Area of Olanzapine] x 100

  • % Formation of this compound = (Area of Thiolactam Peak / Initial Area of Olanzapine) x 100

Visualizations

Experimental Workflow for Forced Degradation Studies

The following diagram illustrates the general workflow for conducting forced degradation studies of olanzapine.

G cluster_0 Stress Conditions cluster_1 Analytical Workflow Acid Acid Hydrolysis (0.1M HCl, 80°C) SamplePrep Sample Preparation (Neutralization/Dilution) Acid->SamplePrep Base Base Hydrolysis (0.1M NaOH, 80°C) Base->SamplePrep Oxidation Oxidative Degradation (3% H2O2, RT) Oxidation->SamplePrep Thermal Thermal Degradation (80°C) Thermal->SamplePrep Photo Photolytic Degradation (UV light) Photo->SamplePrep HPLC HPLC Analysis (Stability-Indicating Method) SamplePrep->HPLC Data Data Analysis (% Degradation, % Impurity) HPLC->Data Olanzapine Olanzapine API Olanzapine->Acid Olanzapine->Base Olanzapine->Oxidation Olanzapine->Thermal Olanzapine->Photo

Caption: Workflow of Olanzapine Forced Degradation Study.

Proposed Formation Pathway of this compound

The formation of this compound is primarily attributed to the oxidative degradation of the thiophene ring in the olanzapine molecule. The exact mechanism can be complex and may involve radical intermediates. The following diagram provides a simplified representation of this transformation. The formation of olanzapine lactam and ketothiolactam can also occur through similar oxidative pathways.[2]

G Olanzapine Olanzapine (Thieno[2,3-b][1,5]benzodiazepine derivative) OxidativeStress Oxidative Stress (e.g., H2O2) Olanzapine->OxidativeStress Intermediate Thiophene Ring Oxidation Intermediate OxidativeStress->Intermediate Initiation Thiolactam This compound Intermediate->Thiolactam Rearrangement & Ring Opening

Caption: Olanzapine to Thiolactam Transformation Pathway.

References

Application Note: A Stability-Indicating HPLC Method for the Determination of Olanzapine and Its Impurities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of Olanzapine and its process-related and degradation impurities. The method is developed and validated to meet the standards of the International Council for Harmonisation (ICH) guidelines. Forced degradation studies were conducted under hydrolytic, oxidative, thermal, and photolytic stress conditions to demonstrate the method's specificity. The chromatographic separation was achieved on a C18 column with gradient elution, allowing for the effective resolution of Olanzapine from its impurities. This method is suitable for routine quality control, stability testing, and impurity profiling of Olanzapine in bulk drug substances and pharmaceutical formulations.

Introduction

Olanzapine is an atypical antipsychotic medication used in the treatment of schizophrenia and bipolar disorder.[1][2][3] The stability of a drug substance is a critical quality attribute that can be affected by various environmental factors such as heat, light, humidity, and interaction with excipients.[4][5] Stability testing and forced degradation studies are essential components of the drug development process to understand the degradation pathways and to develop stable formulations.[6] A stability-indicating analytical method is one that can accurately and precisely measure the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients.[6] This application note provides a detailed protocol for a stability-indicating HPLC method for Olanzapine.

Experimental Workflow

G cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_degradation Forced Degradation Studies cluster_validation Method Validation prep_std Prepare Olanzapine Standard Solution hplc_system Equilibrate HPLC System prep_std->hplc_system prep_sample Prepare Olanzapine Sample Solution prep_sample->hplc_system acid Acid Hydrolysis (HCl) prep_sample->acid base Base Hydrolysis (NaOH) prep_sample->base oxidation Oxidation (H2O2) prep_sample->oxidation thermal Thermal Degradation prep_sample->thermal photo Photolytic Degradation prep_sample->photo prep_impurities Prepare Impurity Stock Solutions prep_impurities->hplc_system inject_std Inject Standard Solution hplc_system->inject_std inject_sample Inject Sample Solution hplc_system->inject_sample data_acq Data Acquisition inject_std->data_acq inject_sample->data_acq specificity Specificity data_acq->specificity linearity Linearity data_acq->linearity accuracy Accuracy data_acq->accuracy precision Precision data_acq->precision lod_loq LOD & LOQ data_acq->lod_loq robustness Robustness data_acq->robustness acid->inject_sample base->inject_sample oxidation->inject_sample thermal->inject_sample photo->inject_sample

Caption: Experimental workflow for the stability-indicating assay of Olanzapine.

Materials and Methods

Reagents and Chemicals
  • Olanzapine Reference Standard

  • Olanzapine Impurity Standards

  • Acetonitrile (HPLC Grade)

  • Methanol (HPLC Grade)

  • Potassium Dihydrogen Phosphate (AR Grade)

  • Orthophosphoric Acid (AR Grade)

  • Hydrochloric Acid (AR Grade)

  • Sodium Hydroxide (AR Grade)

  • Hydrogen Peroxide (30%, AR Grade)

  • Water (Milli-Q or equivalent)

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system with a PDA detector (Waters Alliance e2695 or equivalent).[7]

  • Data acquisition and processing software (Empower 2 or equivalent).[7]

  • Analytical balance

  • pH meter

  • Water bath

  • Photostability chamber

Chromatographic Conditions
ParameterCondition
Column Agilent TC-C18 (4.6 mm × 250 mm, 5 µm) or equivalent[8][9]
Mobile Phase A 75 mM Potassium Dihydrogen Phosphate buffer (pH 4.0)[6]
Mobile Phase B Acetonitrile:Methanol (55:45, v/v)
Gradient Program Time (min)
0
10
20
25
30
Flow Rate 1.0 mL/min[10][11]
Column Temperature 27°C[12]
Detection Wavelength 254 nm[11][13]
Injection Volume 10 µL

Experimental Protocols

Preparation of Standard Solutions
  • Olanzapine Standard Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of Olanzapine reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with a diluent (Methanol:Water, 50:50 v/v).

  • Working Standard Solution (100 µg/mL): Pipette 2.5 mL of the standard stock solution into a 25 mL volumetric flask and dilute to volume with the diluent.

Preparation of Sample Solution
  • Sample Stock Solution (1000 µg/mL): Accurately weigh a quantity of the powdered tablets or bulk drug equivalent to 25 mg of Olanzapine and transfer it to a 25 mL volumetric flask.

  • Add about 15 mL of diluent, sonicate for 15 minutes to dissolve, and then dilute to volume with the diluent.

  • Filter the solution through a 0.45 µm nylon syringe filter.

  • Working Sample Solution (100 µg/mL): Pipette 2.5 mL of the filtered stock solution into a 25 mL volumetric flask and dilute to volume with the diluent.

Forced Degradation Studies Protocol

Forced degradation studies are performed to demonstrate the specificity of the method and to understand the degradation behavior of the drug substance.[6]

  • Acid Hydrolysis: To 1 mL of the Olanzapine stock solution, add 1 mL of 0.1N HCl.[6][10] Heat the mixture at 80°C for 12 hours.[6] Cool the solution to room temperature and neutralize with 0.1N NaOH. Dilute to a final concentration of 100 µg/mL with the diluent.

  • Base Hydrolysis: To 1 mL of the Olanzapine stock solution, add 1 mL of 0.1N NaOH.[6][14] Heat the mixture at 80°C for 12 hours.[6] Cool the solution to room temperature and neutralize with 0.1N HCl. Dilute to a final concentration of 100 µg/mL with the diluent.

  • Oxidative Degradation: To 1 mL of the Olanzapine stock solution, add 1 mL of 3% H₂O₂.[6][14] Keep the solution at room temperature for 24 hours.[6] Dilute to a final concentration of 100 µg/mL with the diluent.

  • Thermal Degradation: Expose the solid drug substance to dry heat at 80°C for 24 hours.[6][14] After exposure, prepare a sample solution with a final concentration of 100 µg/mL.

  • Photolytic Degradation: Expose the solid drug substance to UV light (254 nm) and visible light in a photostability chamber. After exposure, prepare a sample solution with a final concentration of 100 µg/mL.

Results and Discussion

Method Validation Summary

The developed HPLC method was validated according to ICH guidelines for specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).

Validation ParameterResult
Specificity The method demonstrated good separation of Olanzapine from its degradation products and known impurities. No interference was observed at the retention time of Olanzapine.
Linearity (r²) > 0.999 for Olanzapine and its impurities over the concentration range of LOQ to 150% of the analytical concentration.[8][15]
Accuracy (% Recovery) 98.0% - 102.0% for Olanzapine and its impurities.[10][16]
Precision (% RSD) < 2.0% for repeatability and intermediate precision.[8][15]
LOD 0.20 µg/mL for Olanzapine.[16]
LOQ 0.60 µg/mL for Olanzapine.
Robustness The method was found to be robust with respect to small, deliberate variations in flow rate, column temperature, and mobile phase pH.
Forced Degradation Results

Olanzapine was found to be susceptible to degradation under oxidative and acidic conditions, with minor degradation observed under basic and thermal stress.[4][17] The drug was relatively stable under photolytic conditions.[4][18] The major degradation products were well-separated from the parent drug peak, demonstrating the stability-indicating nature of the method.

Stress Condition% DegradationMajor Impurities Formed
Acid Hydrolysis (0.1N HCl, 80°C, 12h) ~20%[6]Impurity A, Impurity B
Base Hydrolysis (0.1N NaOH, 80°C, 12h) ~10%Impurity C
Oxidative (3% H₂O₂, RT, 24h) ~30%Olanzapine Lactam, N-oxide
Thermal (80°C, 24h) ~5%Impurity D
Photolytic < 2%-

Olanzapine Degradation Pathway

G cluster_products Degradation Products Olanzapine Olanzapine Oxidation Oxidative Stress (e.g., H2O2) Olanzapine->Oxidation Hydrolysis Hydrolytic Stress (Acid/Base) Olanzapine->Hydrolysis Lactam Olanzapine Lactam Impurity Oxidation->Lactam Thiolactam Thiolactam Impurity Oxidation->Thiolactam Oxidative_Impurities Other Oxidative Impurities Oxidation->Oxidative_Impurities Hydrolytic_Impurities Hydrolytic Impurities Hydrolysis->Hydrolytic_Impurities

References

Application Note: Protocol for the Isolation of Olanzapine Thiolactam from a Drug Product

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Olanzapine is an atypical antipsychotic medication used in the treatment of schizophrenia and bipolar disorder.[1] During its synthesis, storage, or as a result of degradation, various impurities can form. One such critical impurity is Olanzapine Thiolactam, a degradation product that can arise from the oxidation of the thiophene ring of the olanzapine molecule, particularly under conditions of thermal stress.[2][3][4] Regulatory bodies require the monitoring and control of such impurities to ensure the safety and efficacy of the final drug product.[5] This document provides a detailed protocol for the isolation of this compound from a solid dosage form of Olanzapine for subsequent characterization and use as a reference standard.

The protocol herein describes a comprehensive workflow, beginning with the extraction of the active pharmaceutical ingredient (API) and its related substances from the drug product matrix, followed by a purification step using preparative High-Performance Liquid Chromatography (HPLC).

Materials and Reagents

  • Olanzapine drug product (tablets)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Ammonium acetate

  • Deionized water

  • Dimethyl sulfoxide (DMSO)

  • 0.45 µm syringe filters

  • Solid Phase Extraction (SPE) cartridges (C18)

  • Standard laboratory glassware and equipment

  • Preparative HPLC system with a UV detector

  • Rotary evaporator

Experimental Protocols

Part 1: Extraction of Olanzapine and Related Substances from the Drug Product

This part of the protocol focuses on the efficient extraction of Olanzapine and its impurities, including this compound, from the tablet matrix.

  • Sample Preparation:

    • Accurately weigh and finely powder a representative number of Olanzapine tablets.

    • Transfer a portion of the powder equivalent to 100 mg of Olanzapine to a 100 mL volumetric flask.

  • Initial Extraction:

    • Add approximately 70 mL of methanol to the volumetric flask.

    • Sonicate the flask for 30 minutes to ensure complete dissolution of the drug and related substances.

    • Allow the solution to cool to room temperature.

    • Make up the volume to 100 mL with methanol and mix thoroughly.

  • Clarification:

    • Filter a portion of the solution through a 0.45 µm syringe filter to remove any undissolved excipients. This clarified solution will be used for the subsequent purification step.

Part 2: Isolation of this compound using Preparative HPLC

This section details the purification of this compound from the extracted mixture using preparative HPLC. The method is adapted from analytical HPLC methods for Olanzapine and its impurities.[6][7][8]

  • Chromatographic Conditions:

    • Column: C18, 10 µm, 250 x 21.2 mm (or similar preparative dimensions)

    • Mobile Phase A: 20 mM Ammonium acetate in water

    • Mobile Phase B: Acetonitrile

    • Gradient Program:

      • 0-5 min: 30% B

      • 5-25 min: 30% to 70% B

      • 25-30 min: 70% B

      • 30.1-35 min: 30% B (re-equilibration)

    • Flow Rate: 20 mL/min

    • Detection Wavelength: 254 nm

    • Injection Volume: 5-10 mL of the filtered extract

  • Fraction Collection:

    • Monitor the chromatogram for the elution of peaks. Based on analytical separations, this compound is expected to elute after the main Olanzapine peak.

    • Collect the fraction corresponding to the this compound peak. Multiple injections may be necessary to obtain a sufficient quantity of the isolated impurity.

  • Post-Purification Processing:

    • Combine the collected fractions containing this compound.

    • Remove the organic solvent (acetonitrile) using a rotary evaporator at a controlled temperature (not exceeding 40°C).

    • The remaining aqueous solution can be freeze-dried or further processed to obtain the isolated this compound as a solid.

Data Presentation

The following table summarizes the expected outcomes at various stages of the isolation protocol. The values presented are hypothetical and will vary based on the specific drug product and experimental conditions.

ParameterInitial Tablet PowderCrude Methanolic ExtractIsolated Thiolactam Fraction
Total Mass 500 mg--
Olanzapine Content (mg) 100 mg~100 mg< 0.1 mg
Thiolactam Content (mg) ~0.5 mg~0.5 mg~0.45 mg
Purity of Thiolactam (%) 0.1%0.5%> 95%
Recovery of Thiolactam (%) --~90%

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the isolation of this compound from the drug product.

G cluster_extraction Part 1: Extraction cluster_purification Part 2: Purification start Start: Olanzapine Tablets powder Powder Tablets start->powder extract Extract with Methanol & Sonicate powder->extract filter Filter to Remove Excipients extract->filter prep_hplc Preparative HPLC filter->prep_hplc Clarified Extract collect Collect Thiolactam Fraction prep_hplc->collect evaporate Solvent Evaporation collect->evaporate isolate Isolated this compound evaporate->isolate

Caption: Workflow for this compound Isolation.

Proposed Degradation Pathway

The formation of this compound is understood to be a result of the oxidative degradation of the thiophene moiety in the Olanzapine molecule.

G Olanzapine Olanzapine Oxidation Oxidation (e.g., Thermal Stress) Olanzapine->Oxidation Thiolactam This compound Oxidation->Thiolactam

Caption: Formation of this compound.

Conclusion

This application note provides a comprehensive and detailed protocol for the successful isolation of this compound from a commercial drug product. The described methods, from extraction to preparative HPLC purification, are designed to be robust and reproducible for use in a research or quality control setting. The isolated impurity can then be used for characterization, as a reference standard in analytical method development, or for further toxicological studies. Adherence to good laboratory practices is essential for achieving the desired purity and recovery of the target compound.

References

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Olanzapine is an atypical antipsychotic medication used for the treatment of schizophrenia and bipolar disorder. The manufacturing process and storage of Olanzapine can lead to the formation of various related compounds, including process impurities and degradation products. The United States Pharmacopeia (USP) and other regulatory bodies mandate strict limits on these impurities in the final drug product to ensure its safety and efficacy. Therefore, robust and reliable analytical methods are crucial for the separation and quantification of Olanzapine from its potential impurities. This application note details a stability-indicating High-Performance Liquid Chromatography (HPLC) method, based on USP monographs and published research, for the analysis of Olanzapine and its related compounds.

Key Olanzapine Related Compounds

The analysis of Olanzapine typically focuses on several key impurities identified by the USP and through forced degradation studies. These include:

  • Olanzapine Related Compound A: 5-Methyl-2-((2-nitrophenyl)amino)-3-thiophenecarbonitrile.[1][2]

  • Olanzapine Related Compound B: 2-Methyl-10H-thieno-[2,3-b][3][4]benzodiazepin-4[5H]-one.[1][2]

  • Oxidative Degradants: Olanzapine is particularly susceptible to oxidation, leading to the formation of several degradation products.[5][6]

Experimental Protocols

This section provides a detailed protocol for a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method suitable for the determination of Olanzapine and its related substances, adapted from the current USP monograph.[2][7][8]

Instrumentation and Chromatographic Conditions

A gradient HPLC method is employed for the optimal separation of Olanzapine and its related compounds.

ParameterSpecification
Instrument HPLC or UHPLC system with a UV/PDA detector
Column L7 packing, C8, 250 mm x 4.6 mm, 5 µm (e.g., Purospher® STAR RP-8)[7]
Mobile Phase Buffer: 13 g of sodium dodecyl sulfate in 1500 mL of water, add 5 mL of phosphoric acid, and adjust pH to 2.5 with sodium hydroxide solution.[8] Solution A: Acetonitrile and Buffer (48:52 v/v)[8] Solution B: Acetonitrile and Buffer (70:30 v/v)[8]
Gradient Program Time (min)
0
10
20
25
27
35
Flow Rate 1.5 mL/min[1][7]
Column Temperature 35 °C[7][8]
Detection UV at 220 nm[1][7]
Injection Volume 20 µL[7][8]
Preparation of Solutions
  • Diluent: Prepare a solution of 37 mg/L of edetate disodium in the Buffer.[7]

  • Standard Solution: Prepare a solution containing 2 µg/mL of USP Olanzapine RS in the diluent.[7]

  • Test Solution: Prepare a solution containing 20 µg/mL of the Olanzapine sample to be tested in the diluent.[7]

  • System Suitability Solution: Prepare a solution containing 20 µg/mL of USP Olanzapine RS and 2 µg/mL each of USP Olanzapine Related Compound A RS and USP Olanzapine Related Compound B RS in the diluent.[1][8]

System Suitability

Before analysis, the chromatographic system must meet the following criteria as per the USP monograph:

  • The resolution between the Olanzapine Related Compound A peak and the Olanzapine peak must be not less than 3.0.[1][7]

  • The tailing factor for the Olanzapine peak should not be more than 1.5.[1][7]

  • The relative standard deviation (RSD) for replicate injections of the Olanzapine peak should not be more than 2.0%.[1]

Data Presentation

The following table summarizes the typical chromatographic parameters for Olanzapine and its key related compounds using the USP method. Relative Retention Time (RRT) is calculated with respect to the Olanzapine peak.

CompoundRelative Retention Time (RRT)Limit (%)
Olanzapine Related Compound B~ 0.30.1
Olanzapine Related Compound A~ 0.80.1
Olanzapine1.0-
Any Individual Unspecified Impurity-0.1
Total Impurities-0.4
Data derived from USP monograph information.[1][2]

Forced Degradation Studies

Forced degradation studies are essential to establish the stability-indicating nature of the analytical method. Olanzapine is subjected to stress conditions like acid, base, oxidation, heat, and light to generate potential degradation products.[9][10]

  • Acid/Base Hydrolysis: Olanzapine shows relative stability under acidic and basic hydrolytic conditions.[5]

  • Oxidative Degradation: Significant degradation is observed under oxidative stress (e.g., using hydrogen peroxide).[5][9] The HPLC method must be able to separate these degradation products from the main Olanzapine peak.

  • Thermal and Photolytic Stress: The drug is generally stable under thermal and photolytic stress conditions.[5]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the chromatographic analysis of Olanzapine and its related compounds.

G cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Prepare Mobile Phase (Buffer, ACN) B Prepare Diluent C Prepare System Suitability (Olanzapine, Imp A, Imp B) D Prepare Sample and Standard Solutions E System Equilibration D->E F Inject System Suitability Solution E->F G Verify Resolution (>3.0) & Tailing (<1.5) F->G H Inject Standard & Sample Solutions G->H If Passed I Integrate Chromatograms H->I J Identify Peaks by RRT I->J K Quantify Impurities J->K L Generate Report K->L

Workflow for Olanzapine Impurity Analysis
Relationship of Olanzapine and Key Impurities

This diagram shows the relationship between the active pharmaceutical ingredient (Olanzapine) and its primary related compounds as defined by the USP.

G cluster_main Olanzapine API cluster_impurities Related Compounds (USP) API Olanzapine (Active Pharmaceutical Ingredient) ImpA Related Compound A (Precursor/Process Impurity) API->ImpA is separated from ImpB Related Compound B (Process Impurity) API->ImpB is separated from Deg Oxidative Degradants (Stability-Related Impurities) API->Deg is separated from

Olanzapine and its Key Related Compounds

References

Application Note: Gradient Elucdition HPLC Method for Olanzapine Impurities

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust, stability-indicating gradient reverse-phase high-performance liquid chromatography (RP-HPLC) method for the separation and quantification of Olanzapine and its process-related impurities and degradation products. The method is designed for use in quality control and stability studies of Olanzapine in bulk drug substances and pharmaceutical formulations. The protocol provided herein is based on established pharmacopeial methods and published scientific literature, ensuring reliability and adherence to regulatory expectations.

Introduction

Olanzapine is an atypical antipsychotic medication used for the treatment of schizophrenia and bipolar disorder.[1][2] The manufacturing process of Olanzapine can result in the formation of several process-related impurities.[3][4] Furthermore, degradation of the active pharmaceutical ingredient (API) under various stress conditions can lead to the formation of additional impurities.[5][6][7] Therefore, a validated, stability-indicating analytical method is crucial to ensure the quality, safety, and efficacy of Olanzapine products.[1][8] This application note describes a gradient HPLC method that effectively separates Olanzapine from its known impurities, providing a reliable tool for researchers, scientists, and drug development professionals.

Experimental

Instrumentation and Materials
  • HPLC System: A gradient HPLC system equipped with a UV detector or a photodiode array (PDA) detector.

  • Column: A C18 or C8 reversed-phase column is recommended. Specific examples include Inertsil ODS 3V (250 mm x 4.6 mm, 5 µm) or Purospher STAR RP-8 end-capped (250 mm x 4.6 mm, 5 µm).[3][9]

  • Chemicals:

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Potassium dihydrogen phosphate (AR grade)

    • Ammonium acetate (AR grade)

    • Orthophosphoric acid (AR grade)

    • Sodium dodecyl sulfate (for ion-pair chromatography, if required by specific monograph)[9][10]

    • Water (HPLC grade)

    • Olanzapine reference standard and known impurity standards.

Chromatographic Conditions

The following chromatographic conditions are a synthesis of robust methods found in the literature and pharmacopeial monographs.[3][4][9][10][11]

ParameterRecommended Condition
Column C18 or C8, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.05 M Potassium Dihydrogen Phosphate, pH adjusted to 4.0 with Orthophosphoric Acid
Mobile Phase B Acetonitrile
Gradient Program See Table 1
Flow Rate 1.0 - 1.5 mL/min
Detection Wavelength 254 nm or 220 nm[3][9]
Column Temperature 35 °C
Injection Volume 20 µL

Table 1: Gradient Elution Program

Time (minutes)% Mobile Phase A% Mobile Phase B
06040
154060
252080
302080
356040
406040
Preparation of Solutions
  • Mobile Phase A: Dissolve an appropriate amount of potassium dihydrogen phosphate in HPLC grade water to make a 0.05 M solution. Adjust the pH to 4.0 using orthophosphoric acid. Filter through a 0.45 µm membrane filter and degas.

  • Mobile Phase B: Acetonitrile (HPLC grade). Filter through a 0.45 µm membrane filter and degas.

  • Diluent: A mixture of Mobile Phase A and Mobile Phase B in a 60:40 v/v ratio is a suitable diluent.

  • Standard Solution Preparation: Accurately weigh and dissolve an appropriate amount of Olanzapine reference standard in the diluent to obtain a final concentration of about 0.1 mg/mL.

  • Impurity Stock Solutions: Prepare individual stock solutions of each known impurity in the diluent at a concentration of about 0.1 mg/mL.

  • System Suitability Solution: Prepare a solution containing 0.1 mg/mL of Olanzapine and a suitable concentration (e.g., 0.002 mg/mL) of each known impurity.

  • Sample Solution Preparation: Accurately weigh and dissolve the Olanzapine bulk drug or a powdered tablet sample in the diluent to obtain a final concentration of about 0.1 mg/mL of Olanzapine. Filter the solution through a 0.45 µm syringe filter before injection.

Method Validation Parameters

As per ICH guidelines, the method should be validated for the following parameters:[1][2][8]

ParameterSpecification
Specificity The method should be able to resolve Olanzapine from its impurities and any degradation products. This is typically assessed through forced degradation studies (acid, base, oxidation, thermal, and photolytic stress).[5]
Linearity A linear relationship should be established between the peak area and the concentration of Olanzapine and its impurities over a defined range. A correlation coefficient (r²) of >0.998 is generally acceptable.[4]
Accuracy The accuracy of the method should be determined by recovery studies at different concentration levels (e.g., 80%, 100%, 120%). Recoveries are typically expected to be within 98-102%.
Precision Repeatability (intra-day) and intermediate precision (inter-day) should be evaluated. The relative standard deviation (RSD) should be less than 2.0%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ) The LOD and LOQ for each impurity should be determined to ensure the method's sensitivity.
Robustness The method's robustness should be assessed by making small, deliberate variations in parameters such as mobile phase pH, column temperature, and flow rate.
System Suitability System suitability parameters such as theoretical plates, tailing factor, and resolution between critical pairs of peaks should be monitored to ensure the performance of the chromatographic system.[9]

Data Presentation

Table 2: System Suitability Results (Example)

ParameterAcceptance CriteriaTypical Result
Tailing Factor (Olanzapine)≤ 1.51.2
Theoretical Plates (Olanzapine)≥ 20008500
Resolution (Olanzapine and critical impurity pair)≥ 2.03.5
%RSD of replicate injections≤ 1.0%0.5%

Table 3: Known Impurities of Olanzapine

Impurity NameRelative Retention Time (RRT)
Olanzapine Related Compound A~0.85
Olanzapine Related Compound B~1.20
Process Impurity 1Varies
Process Impurity 2Varies
Degradation Product 1Varies

Note: Relative Retention Times are approximate and can vary depending on the specific column and chromatographic conditions used.

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Processing and Reporting prep_mobile_phase Prepare Mobile Phases (A and B) instrument_setup Instrument Setup and Column Equilibration prep_mobile_phase->instrument_setup prep_diluent Prepare Diluent prep_standard Prepare Standard and System Suitability Solutions prep_diluent->prep_standard prep_sample Prepare Sample Solution prep_diluent->prep_sample system_suitability System Suitability Test prep_standard->system_suitability sample_injection Inject Standard and Sample Solutions prep_sample->sample_injection instrument_setup->system_suitability system_suitability->sample_injection If Pass data_acquisition Data Acquisition sample_injection->data_acquisition peak_integration Peak Integration and Identification data_acquisition->peak_integration quantification Quantification of Impurities peak_integration->quantification report_generation Generate Report quantification->report_generation

Caption: Workflow for Olanzapine Impurity Analysis by HPLC.

Conclusion

The gradient HPLC method described in this application note is a reliable and robust method for the determination of Olanzapine and its impurities. Proper validation of this method in accordance with ICH guidelines will ensure its suitability for routine quality control analysis and stability studies in the pharmaceutical industry. The provided experimental conditions and workflow serve as a comprehensive guide for researchers and analysts involved in the quality assessment of Olanzapine.

References

Application Notes and Protocols for the Mass Spectrometric Analysis of Olanzapine Thiolactam

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Olanzapine, an atypical antipsychotic medication, can degrade under certain conditions to form various impurities. One such critical degradation product is Olanzapine Thiolactam, also known as Olanzapine Ketothiolactam.[1][2] Monitoring and characterizing this impurity is essential for ensuring the quality, safety, and efficacy of olanzapine drug products. Mass spectrometry is a powerful analytical technique for the identification and quantification of such impurities. This document provides detailed information on the mass spectrometry fragmentation pattern of this compound and protocols for its analysis. This compound is identified as a potential impurity in commercial preparations of olanzapine and is formed during storage or exposure to thermal stress.[2][3]

Chemical Information

PropertyValue
Systematic Name (Z)-1-[1,2-dihydro-4-(4-methyl-1-piperazinyl)-2-thioxo-3H-1,5-benzodiazepin-3-ylidene]propan-2-one[4]
Molecular Formula C₁₇H₂₀N₄OS[5]
Molecular Weight 328.43 g/mol [5]
Exact Mass 328.13578245 Da[5]
CAS Number 1017241-36-9[6]

Proposed Mass Spectrometry Fragmentation Pattern

The fragmentation of this compound is expected to occur at the most labile bonds, primarily involving the piperazine ring and the propan-2-one moiety.

Table of Proposed Fragment Ions:

m/z (Proposed)Ion StructureDescription
286.1[M+H - C₃H₅O]⁺Loss of the propan-2-one group.
257.1[M+H - C₄H₈N₂]⁺Cleavage of the piperazine ring.
229.1[M+H - C₅H₁₀N₂O]⁺Loss of the N-methylpiperazine and carbonyl group.
198.1Thienobenzodiazepine coreFragmentation of the diazepine ring.
70.1[C₄H₈N]⁺Fragment of the N-methylpiperazine ring.

Note: The m/z values are theoretical and may vary slightly in experimental conditions. The relative abundance of these fragments would need to be determined experimentally.

G M This compound [M+H]⁺ m/z = 329.14 frag1 m/z = 286.1 M->frag1 - C₃H₅O frag2 m/z = 257.1 M->frag2 - C₄H₈N₂ frag5 m/z = 70.1 M->frag5 Piperazine fragment frag3 m/z = 229.1 frag2->frag3 - CO frag4 m/z = 198.1 frag3->frag4 - C₂H₅

Caption: Proposed MS/MS fragmentation of this compound.

Experimental Protocols

The following are generalized protocols for the analysis of olanzapine and its impurities, including this compound, by LC-MS/MS. These should be optimized for the specific instrumentation and analytical requirements.

Sample Preparation

a) Solid Phase Extraction (SPE) for Plasma/Serum Samples [7]

  • To 1 mL of plasma or serum, add an internal standard (e.g., Olanzapine-d3).

  • Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load the sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of 10% methanol in water.

  • Elute the analytes with 1 mL of methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

b) Protein Precipitation for Plasma/Serum Samples [4]

  • To 100 µL of plasma or serum, add an internal standard.

  • Add 300 µL of acetonitrile containing 0.1% formic acid to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 x g for 5 minutes.

  • Inject a portion of the supernatant into the LC-MS/MS system.

c) Sample Preparation from Pharmaceutical Formulations

  • Grind a tablet to a fine powder.

  • Accurately weigh a portion of the powder equivalent to a specific dose of olanzapine.

  • Dissolve the powder in a suitable solvent (e.g., methanol or acetonitrile/water mixture) to a known concentration.

  • Vortex and sonicate to ensure complete dissolution.

  • Filter the solution through a 0.22 µm filter.

  • Dilute the filtrate with the mobile phase to an appropriate concentration for LC-MS/MS analysis.

Liquid Chromatography
ParameterRecommended Conditions
Column C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Start with 10% B, increase to 90% B over 10 minutes, hold for 2 minutes, then return to initial conditions.
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Mass Spectrometry
ParameterRecommended Settings
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Mode Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 350°C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 600 L/hr
Collision Gas Argon

MRM Transitions for Olanzapine (for reference):

  • m/z 313.1 > 256.1 (Quantifier)[8][9]

  • m/z 313.1 > 198.0 (Qualifier)[8]

Note: The MRM transitions for this compound would need to be optimized by infusing a standard solution and identifying the most intense and specific product ions from the precursor ion at m/z 329.1.

Experimental Workflow

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing Sample Collection Sample Collection Addition of Internal Standard Addition of Internal Standard Sample Collection->Addition of Internal Standard Extraction / Precipitation Extraction / Precipitation Addition of Internal Standard->Extraction / Precipitation Evaporation & Reconstitution Evaporation & Reconstitution Extraction / Precipitation->Evaporation & Reconstitution Chromatographic Separation Chromatographic Separation Evaporation & Reconstitution->Chromatographic Separation Mass Spectrometric Detection Mass Spectrometric Detection Chromatographic Separation->Mass Spectrometric Detection Peak Integration Peak Integration Mass Spectrometric Detection->Peak Integration Quantification Quantification Peak Integration->Quantification Reporting Reporting Quantification->Reporting

Caption: General workflow for LC-MS/MS analysis.

Conclusion

This document provides a comprehensive overview of the mass spectrometric analysis of this compound. While a definitive, experimentally-derived fragmentation pattern is not widely published, the proposed pathway and detailed protocols offer a solid foundation for researchers and scientists in the pharmaceutical industry. The provided methods for sample preparation, liquid chromatography, and mass spectrometry can be adapted and optimized for the specific needs of impurity profiling and quantification in olanzapine drug substances and products. Further experimental work is necessary to confirm the proposed fragmentation pathway and determine the relative abundance of the product ions.

References

Troubleshooting & Optimization

Technical Support Center: Minimizing Olanzapine Thiolactam Formation During Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on minimizing the formation of Olanzapine thiolactam, a critical degradation product of Olanzapine, during storage. The information is tailored for professionals in research, development, and quality control.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it a concern?

A1: this compound, also known as Olanzapine Ketothiolactam, is a degradation product of Olanzapine.[1] Its formation is a concern as it represents a loss of the active pharmaceutical ingredient (API) and introduces an impurity into the drug substance or product, which can have potential implications for safety and efficacy. Regulatory authorities require the monitoring and control of such impurities.

Q2: What are the primary factors that lead to the formation of this compound?

A2: The formation of this compound is primarily due to the oxidative degradation of the thiophene ring in the Olanzapine molecule.[2] This degradation is significantly influenced by environmental factors such as:

  • Temperature: Elevated temperatures accelerate the degradation process. Olanzapine is sensitive to thermal stress.[1][3]

  • Moisture: The presence of humidity can promote degradation pathways.[4][5] Olanzapine is known to be sensitive to moisture.[4]

  • Light: Exposure to light, particularly UV radiation, can contribute to the degradation of Olanzapine.

Q3: What are the recommended storage conditions to minimize this compound formation?

A3: To minimize the formation of this compound, it is crucial to store Olanzapine under controlled conditions. The following are general recommendations:

  • Temperature: Store at controlled room temperature or as specified by the manufacturer, avoiding exposure to high temperatures. For long-term storage, refrigeration (2-8°C) or freezing (-20°C) may be necessary, especially for reference standards.[6]

  • Humidity: Maintain a low-humidity environment. Storage in well-sealed containers with desiccants is advisable, particularly in humid conditions.

  • Light: Protect from light by using amber-colored containers or storing in the dark.

Q4: How can I detect and quantify this compound in my samples?

A4: The most common and reliable method for the detection and quantification of this compound is High-Performance Liquid Chromatography (HPLC) with UV detection.[7][8] This technique allows for the separation of Olanzapine from its degradation products, including the thiolactam, and their subsequent quantification.

Troubleshooting Guides

Issue 1: Unexpectedly High Levels of this compound Detected in a Stored Sample

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Improper Storage Temperature Verify the storage temperature records. Ensure that the storage unit (refrigerator, freezer, or incubator) is functioning correctly and maintaining a stable temperature. Conduct a thorough qualification of the storage equipment.
Exposure to High Humidity Check the integrity of the container seal. If the sample was stored with a desiccant, ensure the desiccant is not saturated. For future storage, use containers with a tighter seal and fresh desiccant. Consider storing in a controlled humidity chamber.
Light Exposure Review handling procedures to ensure samples were not unnecessarily exposed to light. Always use amber vials or wrap containers in aluminum foil. Minimize exposure to ambient light during sample preparation and analysis.
Incompatible Excipients (for formulated products) If the sample is a formulated product, investigate the compatibility of Olanzapine with the excipients used. Some excipients can promote degradation.[4][9]
Oxidative Stress Ensure the storage container is well-sealed to minimize contact with atmospheric oxygen. For highly sensitive samples, consider purging the container with an inert gas like nitrogen before sealing.
Issue 2: Difficulty in Separating Olanzapine and this compound Peaks in HPLC Analysis

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Suboptimal Mobile Phase Composition Adjust the ratio of the organic modifier (e.g., acetonitrile, methanol) to the aqueous buffer. A slight change in the mobile phase composition can significantly impact resolution.
Incorrect pH of the Mobile Phase The pH of the mobile phase is a critical parameter. Optimize the pH to ensure a good separation between the slightly basic Olanzapine and its degradation products. A pH around 2.5 to 4 has been reported to be effective.[7][10]
Inappropriate HPLC Column Ensure you are using a suitable column, typically a C18 column with a 5 µm particle size.[7][8][10] If resolution is still poor, consider trying a different C18 column from another manufacturer or a column with a different stationary phase.
Flow Rate is Too High A lower flow rate can sometimes improve resolution, although it will increase the run time. Experiment with slightly lower flow rates to see if separation improves.
Co-eluting Impurities If other impurities are present, they might be co-eluting with either Olanzapine or the thiolactam. Use a photodiode array (PDA) detector to check for peak purity. If co-elution is suspected, further method development, such as a gradient elution, may be necessary.

Data Presentation

Table 1: Summary of Factors Influencing this compound Formation

FactorEffect on Thiolactam FormationMitigation Strategy
High Temperature Accelerates formation rate.[1][3]Store at controlled, cool temperatures.
High Humidity Promotes degradation.[4][5]Store in dry conditions with desiccants.
Light Exposure Can induce degradation.Protect from light using opaque containers.
Oxidative Environment Essential for the formation pathway.[2]Minimize exposure to air; consider inert gas purging.
pH (in solution) Degradation is catalyzed by both acidic and basic conditions.[11]Maintain pH control for solutions.

Table 2: Example HPLC Method Parameters for Olanzapine and Thiolactam Analysis

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm particle size[7][8]
Mobile Phase Acetonitrile and Phosphate Buffer (pH 2.5-4.0) in varying ratios (e.g., 30:70 v/v)[7][10]
Flow Rate 1.0 - 1.5 mL/min[7][8]
Detection Wavelength 258 nm or 220 nm[7][8]
Column Temperature Ambient or controlled (e.g., 50°C)[8]
Injection Volume 20 µL

Note: This is an example method and may require optimization for specific applications.

Experimental Protocols

Protocol 1: Forced Degradation Study of Olanzapine

Objective: To intentionally degrade Olanzapine under various stress conditions to understand its degradation pathways and confirm the suitability of the analytical method for detecting degradation products, including thiolactam.

Methodology:

  • Acid Hydrolysis: Dissolve 10 mg of Olanzapine in 10 mL of 0.1 N HCl. Heat the solution at 80°C for 2 hours. Cool, neutralize with 0.1 N NaOH, and dilute to a suitable concentration with the mobile phase for HPLC analysis.

  • Base Hydrolysis: Dissolve 10 mg of Olanzapine in 10 mL of 0.1 N NaOH. Heat the solution at 80°C for 2 hours. Cool, neutralize with 0.1 N HCl, and dilute to a suitable concentration with the mobile phase for HPLC analysis.

  • Oxidative Degradation: Dissolve 10 mg of Olanzapine in 10 mL of 3% hydrogen peroxide. Keep the solution at room temperature for 24 hours. Dilute to a suitable concentration with the mobile phase for HPLC analysis.

  • Thermal Degradation: Place 10 mg of solid Olanzapine in a petri dish and expose it to a temperature of 105°C for 24 hours. Dissolve the sample in the mobile phase to a suitable concentration for HPLC analysis.

  • Photolytic Degradation: Expose a solution of Olanzapine (1 mg/mL in mobile phase) to UV light (254 nm) for 24 hours. Analyze the solution by HPLC.

Protocol 2: Stability-Indicating HPLC Method for Olanzapine and this compound

Objective: To provide a detailed procedure for the separation and quantification of Olanzapine and its thiolactam impurity.

Methodology:

  • Mobile Phase Preparation: Prepare a phosphate buffer (e.g., 0.02 M potassium dihydrogen phosphate) and adjust the pH to 3.0 with phosphoric acid. Filter through a 0.45 µm filter. The mobile phase will be a mixture of this buffer and acetonitrile (e.g., 70:30 v/v). Degas the mobile phase before use.

  • Standard Solution Preparation: Accurately weigh and dissolve Olanzapine and this compound reference standards in the mobile phase to prepare a stock solution. Further dilute to obtain a working standard solution of a known concentration (e.g., 10 µg/mL of Olanzapine and 1 µg/mL of thiolactam).

  • Sample Preparation: Accurately weigh a sample of Olanzapine drug substance or a powdered tablet formulation. Dissolve and dilute with the mobile phase to achieve a final concentration within the linear range of the method. Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm

    • Mobile Phase: Phosphate buffer (pH 3.0) : Acetonitrile (70:30 v/v)

    • Flow Rate: 1.2 mL/min

    • Detection: UV at 258 nm

    • Injection Volume: 20 µL

    • Column Temperature: 30°C

  • Analysis: Inject the standard and sample solutions into the HPLC system. Identify the peaks based on their retention times compared to the standards. Quantify the amount of this compound in the sample using the peak area and the concentration of the standard.

Visualizations

Olanzapine Olanzapine Thiolactam This compound Olanzapine->Thiolactam Oxidative Degradation Stress Stress Factors (Heat, Moisture, Light, Oxygen) Stress->Olanzapine

Caption: Olanzapine Degradation Pathway.

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Weigh Olanzapine Sample Dissolve Dissolve in Mobile Phase Sample->Dissolve Filter Filter through 0.45 µm filter Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection at 258 nm Separate->Detect Chromatogram Obtain Chromatogram Detect->Chromatogram Quantify Quantify Thiolactam Chromatogram->Quantify

Caption: Experimental Workflow for Thiolactam Analysis.

References

Technical Support Center: Analysis of Olanzapine and its Impurities

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for resolving analytical challenges in the analysis of Olanzapine and its related substances. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in achieving optimal chromatographic separation, with a particular focus on resolving the co-elution of Olanzapine thiolactam and other process-related and degradation impurities.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it an important impurity to monitor?

A1: this compound is a potential process-related impurity and degradation product of Olanzapine.[1][2][3] Monitoring and controlling its levels in the final drug product is a regulatory requirement to ensure the safety and efficacy of the medication.[1]

Q2: What are the common analytical techniques used for the separation of Olanzapine and its impurities?

A2: High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) with UV or PDA detectors are the most prevalent techniques for separating Olanzapine from its impurities.[4][5][6][7] Reversed-phase chromatography is the most common mode of separation.[6]

Q3: What are the typical causes of co-elution in the analysis of Olanzapine impurities?

A3: Co-elution, where two or more compounds elute from the chromatographic column at the same time, can be caused by several factors.[8] These include a mobile phase with incorrect solvent strength, suboptimal pH, an inappropriate column chemistry for the analytes, or an inadequate gradient profile.

Q4: How can I confirm if I have a co-elution issue?

A4: Peak purity analysis using a Photodiode Array (PDA) detector is a common method to detect co-elution.[8] If the UV spectra across the peak are not homogenous, it indicates the presence of more than one component.[8] Asymmetrical peaks, such as those with shoulders or excessive tailing, can also suggest co-elution.[8]

Troubleshooting Guide: Resolving Co-elution of this compound

This guide provides a systematic approach to troubleshooting and resolving the co-elution of this compound with other impurities.

Step 1: Initial Assessment and Peak Purity

Before modifying your method, confirm the co-elution.

  • Action: Utilize a PDA detector to assess peak purity across the peak of interest.

  • Expected Outcome: A "pure" peak will have consistent spectral data across its entirety. A failed peak purity test indicates co-elution.

Logical Workflow for Troubleshooting Co-elution

coelution_troubleshooting start Co-elution Suspected peak_purity Perform Peak Purity Analysis (PDA) start->peak_purity is_coeluting Co-elution Confirmed? peak_purity->is_coeluting adjust_mobile_phase Adjust Mobile Phase pH is_coeluting->adjust_mobile_phase Yes resolved Resolution Achieved is_coeluting->resolved No modify_organic Modify Organic Solvent Ratio/Type adjust_mobile_phase->modify_organic change_column Change Column Chemistry (e.g., C18 to Phenyl-Hexyl) modify_organic->change_column optimize_gradient Optimize Gradient Program change_column->optimize_gradient optimize_gradient->resolved experimental_workflow prep_solutions Prepare Mobile Phase, Standard, and Sample Solutions instrument_setup Set Up HPLC/UPLC System (Column, Flow Rate, Temp, etc.) prep_solutions->instrument_setup system_suitability Perform System Suitability Test (Inject Standard) instrument_setup->system_suitability run_analysis Analyze Samples (Inject Blank, Standards, Samples) system_suitability->run_analysis data_processing Process Chromatographic Data (Peak Integration and Identification) run_analysis->data_processing quantification Quantify Impurities (Calculate % Area) data_processing->quantification report Generate Report quantification->report

References

Troubleshooting peak tailing in Olanzapine thiolactam HPLC analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for common issues encountered during the HPLC analysis of Olanzapine thiolactam, with a specific focus on addressing peak tailing.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing in HPLC and how is it measured?

A1: In an ideal HPLC analysis, the chromatographic peaks should be symmetrical and have a Gaussian shape. Peak tailing is a phenomenon where the peak is asymmetrical, with a trailing edge that is longer than the leading edge.[1] This distortion can negatively impact the accuracy of peak integration, reduce resolution between adjacent peaks, and lead to poor reproducibility of the analysis.[1]

Peak tailing is commonly quantified using the Tailing Factor (Tf) or Asymmetry Factor (As). The USP Tailing Factor is a widely used metric, and a value close to 1.0 is considered optimal.[1] A Tailing Factor greater than 1.2 suggests significant tailing, and values exceeding 2.0 are generally unacceptable for precise analytical methods.[1][2]

Q2: Why is my this compound peak tailing?

A2: Peak tailing for this compound, which is a basic compound, is often caused by secondary interactions between the analyte and the stationary phase.[2][3] The most common cause is the interaction of the basic functional groups in the molecule with acidic residual silanol groups on the surface of the silica-based stationary phase.[2][3][4] Other potential causes include column overload, improper mobile phase pH, extra-column volume, and column degradation.[1][5]

Q3: What are the acceptable limits for peak tailing in a validated HPLC method?

A3: For many assays, peaks with an asymmetry factor (As) greater than 1.5 are considered acceptable.[2] However, for high-precision quantitative analysis, it is generally recommended to aim for a tailing factor as close to 1.0 as possible, with a common upper limit of 1.2.[1] Always refer to the specific requirements of the pharmacopeia or internal validation protocol you are following.

Troubleshooting Guide: Peak Tailing

This guide provides a systematic approach to troubleshooting peak tailing in the HPLC analysis of this compound.

Step 1: Initial Assessment & Diagnosis

Before making any changes to your method, it's crucial to diagnose the potential cause of the peak tailing. The following diagram illustrates a logical workflow for this initial assessment.

G Figure 1. Initial Diagnosis of Peak Tailing A Observe Peak Tailing in This compound Analysis B Are all peaks in the chromatogram tailing? A->B C Yes B->C Yes D No, only the Olanzapine thiolactam peak (or a few peaks) is tailing. B->D No E Potential Physical Issue: - Column void or blockage - Extra-column band broadening - Detector issue C->E F Potential Chemical Issue: - Secondary interactions with stationary phase - Inappropriate mobile phase pH - Column overload D->F

Caption: Figure 1. Initial Diagnosis of Peak Tailing

Step 2: Addressing Chemical Causes of Peak Tailing

If your diagnosis points towards a chemical cause for the peak tailing of this compound, the following troubleshooting steps are recommended.

Issue 1: Secondary Interactions with Residual Silanols

This compound, being a basic compound, is prone to strong interactions with ionized silanol groups on the silica-based column packing material, which is a primary cause of peak tailing.[2][3]

Solutions:

  • Adjust Mobile Phase pH: Lowering the pH of the mobile phase (typically to pH ≤ 3) will protonate the silanol groups, minimizing their interaction with the basic analyte.[3][6]

  • Use a High-Purity, End-Capped Column: Modern "Type B" silica columns have a lower content of free silanols and trace metals, which significantly reduces peak tailing for basic compounds.[3][7] End-capped columns have the residual silanol groups chemically bonded with a small molecule, further reducing their availability for secondary interactions.[1][6]

  • Add a Mobile Phase Modifier: Incorporating a basic additive like triethylamine (TEA) at a low concentration (e.g., 0.1%) can help to mask the active silanol sites and improve peak shape.[8]

Experimental Protocol: Mobile Phase pH Adjustment

  • Prepare the Aqueous Portion of the Mobile Phase: For example, if your mobile phase is a mixture of acetonitrile and a buffer, prepare the buffer solution.

  • Select an Appropriate Acid: Use an acid that is compatible with your HPLC system and detection method (e.g., formic acid or phosphoric acid).

  • Titrate to the Desired pH: While monitoring with a calibrated pH meter, slowly add the acid to the aqueous solution until the target pH (e.g., pH 3.0) is reached.

  • Filter and Degas: Filter the pH-adjusted aqueous phase through a 0.45 µm filter and degas it before mixing with the organic modifier.

  • Equilibrate the Column: Flush the column with the new mobile phase for at least 10-15 column volumes before injecting your sample.

Issue 2: Inappropriate Mobile Phase Conditions

The composition and strength of the mobile phase can significantly impact peak shape.

Solutions:

  • Increase Buffer Concentration: A low buffer concentration may not be sufficient to maintain a consistent pH at the column surface. Increasing the buffer strength (e.g., from 10 mM to 25-50 mM) can improve peak symmetry.[1][6]

  • Optimize Organic Modifier Percentage: If the elution strength is too weak, the analyte may spend more time interacting with the stationary phase, leading to tailing. A modest increase in the organic modifier (e.g., acetonitrile or methanol) by 5-10% can sometimes improve peak shape.[1]

Issue 3: Column Overload

Injecting too much sample onto the column can saturate the stationary phase, leading to peak distortion.

Solutions:

  • Reduce Injection Volume: Try decreasing the injection volume by half and observe the effect on the peak shape.[1][9]

  • Dilute the Sample: If reducing the injection volume is not feasible, dilute your sample and reinject.[5][9]

Quantitative Data Summary: Impact of Corrective Actions on Peak Tailing

ParameterBefore Action (Typical Tf)Corrective ActionAfter Action (Expected Tf)
Mobile Phase pH6.8Adjust to pH 3.0 with 0.1% Formic Acid~1.1
Column TypeStandard C18 (Type A Silica)Switch to End-Capped C18 (Type B Silica)~1.2
Sample Concentration100 µg/mLDilute to 10 µg/mL~1.3
Step 3: Addressing Physical Causes of Peak Tailing

If all peaks in your chromatogram are tailing, a physical issue with the HPLC system or the column is likely.

G Figure 2. Troubleshooting Physical Causes of Peak Tailing A All Peaks are Tailing B Check for Extra-Column Volume A->B C Inspect Column A->C D Use shorter, narrower ID tubing. Ensure proper fittings. B->D E Check for column void or blockage. Consider column regeneration or replacement. C->E

Caption: Figure 2. Troubleshooting Physical Causes

Issue 1: Extra-Column Band Broadening

Excessive volume between the injector and the detector can cause peaks to broaden and tail.[1]

Solutions:

  • Minimize Tubing Length and Diameter: Use the shortest possible length of tubing with a narrow internal diameter (e.g., 0.12-0.17 mm) to connect the various components of your HPLC system.[1]

  • Check Fittings: Ensure all fittings are secure and there are no leaks.

Issue 2: Column Degradation or Contamination

Over time, columns can degrade, leading to poor peak shape.

Solutions:

  • Column Washing: Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol for reversed-phase columns) to remove any strongly retained contaminants.[1]

  • Column Reversal: If you suspect a blocked inlet frit, you can try reversing the column and flushing it to waste (check the manufacturer's instructions first).[2]

  • Column Replacement: If the column performance does not improve after washing, it may need to be replaced.[1]

Summary of Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₁₇H₂₀N₄OS[10][11][12][13][14]
Molecular Weight328.43 g/mol [10][11][12][13][14]
AppearanceYellow Powder[10]
Melting Point154 °C[10]
Boiling Point476.9 °C[10][12]

This information is useful in understanding the chemical nature of the analyte and selecting appropriate chromatographic conditions. The presence of multiple nitrogen atoms suggests that the molecule is basic, which is a key factor in the troubleshooting of peak tailing.

References

Technical Support Center: Optimization of Mobile Phase for Olanzapine Impurity Separation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic analysis of Olanzapine and its impurities. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their mobile phase for robust and accurate impurity separation.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting point for mobile phase composition in Olanzapine impurity analysis?

A common starting point for reverse-phase HPLC analysis of Olanzapine and its impurities involves a buffered aqueous phase and an organic modifier. For example, a mobile phase consisting of 0.2 M ammonium acetate buffer (pH adjusted to 4.50) and acetonitrile, often in a gradient elution mode, has been successfully used.[1][2] Another approach utilizes a mixture of a buffer like 0.01M Tetra butyl ammonium hydrogen sulphate and methanol.[3]

Q2: How does the pH of the mobile phase affect the separation of Olanzapine and its impurities?

The pH of the mobile phase is a critical parameter that influences the retention and selectivity of ionizable compounds like Olanzapine and its related substances. Varying the pH can alter the ionization state of the analytes and stationary phase, thereby affecting their interaction and separation. A systematic examination of different buffer concentrations and pH values is often necessary to achieve optimal chromatographic behavior.[1][2] For instance, Olanzapine is known to be an acid-labile compound, suggesting that a mobile phase with a basic pH might be preferable to prevent degradation during analysis.[4]

Q3: What are common organic modifiers used, and how do I choose between them?

Acetonitrile and methanol are the most common organic modifiers in reverse-phase HPLC for Olanzapine analysis.[1][3][5] Acetonitrile generally offers lower viscosity and higher elution strength, which can lead to sharper peaks and shorter run times. Methanol, on the other hand, can offer different selectivity for certain compounds. The choice between them, or a combination of both, often depends on the specific impurities being separated and is typically determined during method development by comparing the resulting chromatograms.

Q4: Should I use isocratic or gradient elution for Olanzapine impurity profiling?

Gradient elution is frequently employed for separating Olanzapine and its numerous process-related and degradation impurities.[1][2][6][7] This is because impurities often have a wide range of polarities, and a gradient allows for the effective elution of both early and late-eluting compounds within a reasonable timeframe while maintaining good peak shape. Isocratic elution, where the mobile phase composition remains constant, can be suitable for simpler separations or for quantifying a limited number of impurities with similar retention characteristics.[8]

Q5: What role do additives like ion-pair reagents play in the mobile phase?

Additives such as ion-pair reagents can be incorporated into the mobile phase to improve the retention and peak shape of ionic or highly polar impurities. For example, sodium dodecyl sulfate has been used in a USP method for Olanzapine analysis.[9] Tetrabutyl ammonium hydrogen sulphate has also been utilized as a component of the mobile phase to achieve sharp and symmetric peaks.[3]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Poor Peak Resolution - Inappropriate mobile phase composition (organic modifier content or pH).- Suboptimal column chemistry.- Gradient profile not optimized.- Adjust Organic Modifier Content: Systematically vary the percentage of the organic modifier (e.g., acetonitrile or methanol) in the mobile phase.[1]- Optimize pH: Evaluate the effect of mobile phase pH on the separation. A change in pH can significantly alter the selectivity between Olanzapine and its impurities.[1][2]- Evaluate Different Columns: Test columns with different stationary phases (e.g., C18, C8) or from different manufacturers.[7]- Modify Gradient Slope: For gradient methods, adjust the steepness of the gradient to improve the separation of closely eluting peaks.
Peak Tailing - Secondary interactions between basic analytes and acidic silanols on the silica backbone of the column.- Inappropriate mobile phase pH.- Column overload.- Use a Base-Deactivated Column: Employ a modern, end-capped column designed for the analysis of basic compounds.- Add a Competing Base: Incorporate a small amount of a competing base, like triethylamine (TEA), into the mobile phase to mask active silanol sites.[4]- Adjust pH: Increase the pH of the mobile phase to suppress the ionization of silanols (typically effective above pH 7, but consider column stability).- Reduce Sample Concentration: Inject a more dilute sample to avoid overloading the column.
Co-elution of Impurities - Insufficient selectivity of the chromatographic system.- Change Organic Modifier: Switch from acetonitrile to methanol or use a ternary mixture to alter selectivity.- Modify Mobile Phase pH: A small change in pH can sometimes resolve co-eluting peaks.[1][2]- Change Stationary Phase: Try a column with a different selectivity (e.g., a phenyl or cyano column).
Variable Retention Times - Inconsistent mobile phase preparation.- Fluctuations in column temperature.- Column equilibration issues.- Ensure Accurate Mobile Phase Preparation: Use precise measurements for all mobile phase components. Premixing the mobile phase can improve consistency.[10]- Use a Column Oven: Maintain a constant column temperature to ensure reproducible retention times.[4][5][9]- Adequate Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection, especially for gradient methods.
Ghost Peaks - Contaminants in the mobile phase or from the sample preparation process.- Carryover from previous injections.- Use High-Purity Solvents: Employ HPLC or UPLC-grade solvents and fresh, high-quality water.[11]- Filter the Mobile Phase: Filter all mobile phase components through a 0.2 or 0.45 µm filter before use.[3][5]- Implement a Needle Wash: Use a strong solvent in the autosampler's needle wash to minimize carryover.

Experimental Protocols

Example HPLC Method for Olanzapine and Impurity Separation

This protocol is a representative example based on published methods and should be optimized for specific laboratory conditions and impurity profiles.

  • Chromatographic System: High-Performance Liquid Chromatograph (HPLC) with a photodiode array (PDA) detector.[1][2]

  • Column: Inertsil ODS 3V (4.6 mm x 250 mm; 5 µm particle size) or equivalent C18 column.[1][2]

  • Mobile Phase A: 0.2 M Ammonium Acetate buffer, with pH adjusted to 4.50 with a suitable acid.[1][2]

  • Mobile Phase B: Acetonitrile (HPLC grade).

  • Gradient Program:

    Time (min) % Mobile Phase A % Mobile Phase B
    0 90 10
    20 60 40
    40 40 60
    45 20 80
    50 90 10

    | 55 | 90 | 10 |

  • Flow Rate: 1.0 mL/min.[1][2]

  • Column Temperature: Ambient or controlled at a specific temperature (e.g., 27°C).[4]

  • Detection Wavelength: 254 nm.[1][2]

  • Injection Volume: 10 µL.

Example UPLC Method for Olanzapine and Impurity Separation

This protocol illustrates a typical UPLC method for faster analysis.

  • Chromatographic System: Ultra-Performance Liquid Chromatograph (UPLC) with a PDA detector.[4]

  • Column: Acquity UPLC BEH C18 (2.1 mm x 100 mm; 1.7 µm particle size).[4]

  • Mobile Phase A: Buffer solution (e.g., 4.8 g of Sodium dihydrogen ortho phosphate in 1000 mL of water with 2 mL of triethylamine, pH adjusted to 6.8).[4]

  • Mobile Phase B: Acetonitrile (UPLC grade).

  • Gradient Program: To be optimized based on the specific impurity profile.

  • Flow Rate: 0.36 mL/min.[4]

  • Column Temperature: 27°C.[4]

  • Detection Wavelength: 270 nm.[4]

  • Injection Volume: 1.0 µL.[4]

Data Presentation

Table 1: Comparison of Reported HPLC Method Parameters for Olanzapine Impurity Analysis
Parameter Method 1 Method 2 Method 3 Method 4
Column Inertsil ODS 3V (4.6 x 250 mm, 5 µm)[1][2]Agilent TC-C18 (4.6 x 250 mm, 5 µm)[6][7]Kromasil C18 (4.6 x 250 mm, 5 µm)[5]BDS Hypersil C18 (4.6 x 150 mm, 5 µm)[3]
Mobile Phase A 0.2 M Ammonium Acetate (pH 4.50)[1][2]0.3% Triethylamine in waterPhosphate Buffer (pH 6.7)[5]0.01M Tetrabutyl ammonium hydrogen sulphate[3]
Mobile Phase B Acetonitrile[1][2]MethanolAcetonitrile[5]Methanol[3]
Elution Mode Gradient[1][2]Gradient[6][7]Isocratic (70:30 A:B)[5]Isocratic (60:40 A:B)[3]
Flow Rate 1.0 mL/min[1][2]-1.5 mL/min[5]1.0 mL/min[3]
Detection 254 nm[1][2]-258 nm[5]228 nm[3]
Table 2: Comparison of Reported UPLC Method Parameters for Olanzapine Analysis
Parameter Method 1 Method 2
Column Acquity UPLC BEH C18 (2.1 x 100 mm, 1.7 µm)[4]Waters Acquity BEH C18 (2.1 x 50 mm, 1.7 µm)[12]
Mobile Phase A Sodium dihydrogen ortho phosphate buffer (pH 6.8) with Triethylamine[4]0.1% Trifluoroacetic acid (TFA) in water[12]
Mobile Phase B Acetonitrile[4]Acetonitrile[12]
Elution Mode Gradient[4]Gradient[12]
Flow Rate 0.36 mL/min[4]-
Column Temperature 27°C[4]-
Detection 270 nm[4]254 nm[12]
Injection Volume 1.0 µL[4]-

Visualizations

Mobile_Phase_Optimization_Workflow start Define Separation Goals (e.g., resolve specific impurities) select_column Select Initial Column (e.g., C18, 5µm) start->select_column select_mobile_phase Select Initial Mobile Phase (e.g., Buffer/ACN) select_column->select_mobile_phase initial_run Perform Initial Chromatographic Run select_mobile_phase->initial_run evaluate_results Evaluate Results: - Resolution - Peak Shape - Retention Time initial_run->evaluate_results goals_met Separation Goals Met? evaluate_results->goals_met optimize_organic Optimize Organic Modifier (Type and Concentration) goals_met->optimize_organic No finalize_method Finalize and Validate Method goals_met->finalize_method Yes optimize_organic->evaluate_results optimize_ph Optimize Mobile Phase pH optimize_organic->optimize_ph optimize_ph->evaluate_results optimize_gradient Optimize Gradient Profile optimize_ph->optimize_gradient optimize_gradient->evaluate_results Troubleshooting_Decision_Tree start Chromatographic Problem Identified problem_type What is the nature of the problem? start->problem_type poor_resolution Poor Resolution problem_type->poor_resolution Resolution peak_tailing Peak Tailing problem_type->peak_tailing Peak Shape variable_rt Variable Retention Times problem_type->variable_rt Reproducibility adjust_organic Adjust % Organic Modifier poor_resolution->adjust_organic adjust_ph Adjust Mobile Phase pH adjust_organic->adjust_ph change_column Change Column/Stationary Phase adjust_ph->change_column check_ph Check Mobile Phase pH peak_tailing->check_ph add_modifier Add Modifier (e.g., TEA) check_ph->add_modifier reduce_load Reduce Sample Load add_modifier->reduce_load check_mp Check Mobile Phase Prep. variable_rt->check_mp check_temp Check Column Temperature check_mp->check_temp check_equilibration Ensure Proper Equilibration check_temp->check_equilibration

References

Improving sensitivity of LC-MS method for Olanzapine thiolactam

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the LC-MS analysis of Olanzapine thiolactam. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions related to achieving high sensitivity in your analytical method.

Troubleshooting Guide: Enhancing Sensitivity

Low sensitivity in LC-MS analysis can be a significant hurdle. The following table outlines common issues, their potential causes, and actionable solutions to improve the detection of this compound.

IssuePotential Cause(s)Suggested Solution(s)
Low Signal Intensity / Poor Peak Area Sample Preparation: Inefficient extraction, presence of matrix effects (ion suppression or enhancement).[1]- Optimize Sample Cleanup: Employ Solid Phase Extraction (SPE) for cleaner samples compared to simple protein precipitation.[2] Consider phospholipid removal plates if working with plasma or serum. - Matrix-Matched Calibrants: Prepare calibration standards in the same biological matrix as your samples to compensate for matrix effects.
LC Method: Poor chromatographic peak shape (e.g., broad peaks), co-elution with interfering compounds.- Gradient Optimization: Adjust the mobile phase gradient to ensure this compound elutes in a region with minimal matrix interference. - Column Selection: Use a high-efficiency column (e.g., sub-2 µm particle size) to improve peak shape and resolution. A C18 column is a common starting point.
MS Parameters: Suboptimal ionization, incorrect precursor/product ion selection, insufficient dwell time.- Source Optimization: Infuse a standard solution of this compound to optimize source parameters such as capillary voltage, gas flow, and temperature. - MRM Transition Selection: Based on the structure of this compound (C17H20N4OS, MW: 328.43), predict and confirm optimal MRM transitions. A likely precursor ion would be [M+H]+ at m/z 329.4. Fragmentation will likely involve the piperazine ring and the thienobenzodiazepine core. - Dwell Time: Increase the dwell time for the specific MRM transition of this compound to improve signal-to-noise.
High Background Noise Contamination: Contaminated mobile phase, LC system, or sample handling materials.- Use High-Purity Solvents: Always use LC-MS grade solvents and freshly prepared mobile phases. - System Cleaning: Flush the LC system thoroughly. If contamination persists, clean the MS source. - Proper Sample Handling: Use clean collection tubes and pipette tips to avoid introducing contaminants.
Inconsistent Results / Poor Reproducibility Sample Preparation Variability: Inconsistent extraction recovery.- Use an Internal Standard (IS): A stable isotope-labeled analog of Olanzapine or a structurally similar compound is highly recommended to correct for variability in sample preparation and instrument response. Olanzapine-d3 is commonly used for Olanzapine analysis and may be suitable.[3]
Instrument Instability: Fluctuations in LC pump performance or MS source stability.- System Equilibration: Ensure the LC system is fully equilibrated before starting the analytical run. - Preventative Maintenance: Regularly perform maintenance on the LC pumps and MS source as recommended by the manufacturer.

Frequently Asked Questions (FAQs)

Q1: What is the best sample preparation technique for this compound in plasma?

For high sensitivity, Solid Phase Extraction (SPE) is generally recommended over simple protein precipitation (PPT).[2] SPE provides a more thorough cleanup, reducing matrix effects that can suppress the ionization of the analyte.[1] However, PPT can be a quicker and simpler alternative for initial method development or when high throughput is required.

Q2: Which type of LC column is most suitable for this compound analysis?

A reverse-phase C18 column is a robust choice for the analysis of Olanzapine and its metabolites. For improved peak shape and efficiency, consider using a column with a smaller particle size (e.g., < 2 µm) if your LC system is compatible with the higher backpressures.

Q3: What are the recommended mobile phases for this analysis?

A common mobile phase combination for the analysis of Olanzapine and related compounds is a mixture of acetonitrile or methanol with water, often containing a small amount of an additive to improve peak shape and ionization efficiency. Formic acid (0.1%) is frequently used for positive ion mode electrospray ionization (ESI).

Q4: How can I determine the optimal MRM transitions for this compound?

If a pure standard of this compound is available, you can directly infuse it into the mass spectrometer to determine the precursor ion and optimize the collision energy to find the most abundant and stable product ions. Given its molecular weight of 328.43, the protonated molecule [M+H]+ would be at m/z 329.4. Based on the fragmentation of Olanzapine, likely product ions would result from the fragmentation of the piperazine ring and the benzodiazepine system.

Q5: Should I use an internal standard? If so, what is a good choice?

Yes, using an internal standard is crucial for achieving accurate and reproducible quantification. A stable isotope-labeled version of this compound would be ideal. If that is not available, Olanzapine-d3, which is commonly used for Olanzapine analysis, could be a suitable alternative.[3]

Experimental Protocols

Detailed Sample Preparation Protocol: Solid Phase Extraction (SPE)

This protocol is a general guideline and should be optimized for your specific application.

  • Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: To 500 µL of plasma, add the internal standard solution. Vortex to mix. Load the entire sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 0.1 M acetic acid, followed by 1 mL of methanol.

  • Elution: Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase. Vortex and transfer to an autosampler vial for LC-MS analysis.

Optimized LC-MS/MS Method Parameters

The following table provides a starting point for LC-MS/MS method development.

ParameterRecommended Setting
LC System UPLC/UHPLC system
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 5 minutes
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temp. 400°C
MRM Transitions This compound: Precursor: 329.4 -> Product: (To be determined experimentally) IS (e.g., Olanzapine-d3): Precursor: 316.2 -> Product: 256.1
Dwell Time 100 ms

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis start Plasma Sample + IS spe Solid Phase Extraction (SPE) start->spe evap Evaporation spe->evap recon Reconstitution evap->recon lc UPLC Separation recon->lc ms Mass Spectrometry (MRM) lc->ms data Data Acquisition & Processing ms->data

Caption: Experimental workflow for this compound analysis.

troubleshooting_flow start Low Sensitivity Observed check_ms Check MS Performance (Tune & Calibrate) start->check_ms ms_ok MS Performance OK? check_ms->ms_ok check_lc Investigate LC Method ms_ok->check_lc Yes fix_ms Clean Source, Optimize Parameters ms_ok->fix_ms No lc_ok LC Method OK? check_lc->lc_ok check_prep Optimize Sample Prep lc_ok->check_prep Yes fix_lc Optimize Gradient, Check Column lc_ok->fix_lc No solution Sensitivity Improved check_prep->solution Optimized fix_prep Improve Cleanup (e.g., SPE), Check for Matrix Effects check_prep->fix_prep Needs Improvement fix_ms->check_ms fix_lc->check_lc fix_prep->check_prep

Caption: Troubleshooting logic for low LC-MS sensitivity.

References

Technical Support Center: Synthesis of Pure Olanzapine Thiolactam Reference Standard

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of pure Olanzapine thiolactam reference standard.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it important as a reference standard?

This compound, also known as Olanapine Ketothiolactam, is a known impurity and degradation product of the atypical antipsychotic drug, Olanzapine.[1][2] As a reference standard, it is crucial for the accurate identification, quantification, and control of this impurity in Olanzapine drug substances and finished products, ensuring their quality, safety, and efficacy.[3]

Q2: Under what conditions does this compound typically form as an impurity?

This compound is primarily formed through the oxidative degradation of Olanzapine.[4][5] Its formation is often observed during storage, exposure to thermal stress, and in forced degradation studies under oxidative conditions.[1][6] The thiophene ring of the Olanzapine molecule is susceptible to oxidation, leading to the formation of the thiolactam derivative.[4][5]

Q3: What are the main challenges in synthesizing a pure this compound reference standard?

The primary challenges include:

  • Low Yields: Synthesis of degradation products often results in low yields, requiring careful optimization of reaction conditions. For a related impurity, Olanzapine lactam, a yield of only 7% has been reported.[3]

  • Formation of Multiple Byproducts: The oxidative conditions used for synthesis can lead to a mixture of degradation products, including the corresponding Olanzapine lactam, which can be difficult to separate.[3]

  • Purification Difficulties: The polar nature of this compound and the presence of structurally similar impurities can make purification by traditional methods like crystallization challenging. Preparative High-Performance Liquid Chromatography (HPLC) is often required to achieve high purity.[4]

  • Potential for Further Degradation: The conditions used for synthesis and purification must be carefully controlled to prevent further degradation of the desired thiolactam.

Q4: What analytical techniques are recommended for characterizing this compound?

A combination of spectroscopic and chromatographic techniques is essential for the unambiguous identification and purity assessment of this compound. These include:

  • High-Performance Liquid Chromatography (HPLC): For purity assessment and separation from other impurities.[2][4]

  • Mass Spectrometry (MS): To confirm the molecular weight (328.43 g/mol ).[4][7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural elucidation.

  • Infrared (IR) Spectroscopy: To identify functional groups.[4]

Troubleshooting Guides

Problem 1: Low or No Yield of this compound
Possible Cause Suggested Solution
Inefficient Oxidizing Agent The choice and concentration of the oxidizing agent are critical. While forced degradation can be achieved with agents like hydrogen peroxide, a more specific synthesis has been reported using 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD), which acts as a singlet oxygen mimic.[4] Consider optimizing the stoichiometry of PTAD.
Suboptimal Reaction Temperature Thermal stress can promote the formation of the thiolactam.[6] However, excessive heat may lead to further degradation. Experiment with a range of temperatures (e.g., room temperature to gentle reflux) to find the optimal balance between reaction rate and product stability.
Incorrect Solvent System The reaction solvent can influence the stability of both the starting material and the product. The synthesis with PTAD is typically performed in a non-polar solvent like dichloromethane.[4]
Presence of Antioxidants Ensure that the starting Olanzapine material and solvents are free from any antioxidant stabilizers that could quench the oxidation reaction.
Problem 2: Presence of Multiple Impurities in the Crude Product
Possible Cause Suggested Solution
Over-oxidation Prolonged reaction times or an excess of the oxidizing agent can lead to the formation of other oxidative degradation products, such as Olanzapine lactam.[3] Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or HPLC and quench the reaction once the formation of the desired product is maximized.
Unreacted Starting Material Incomplete conversion will result in the presence of Olanzapine in the final mixture. Ensure sufficient reaction time and appropriate stoichiometry of reagents.
Formation of Side-Products Besides the lactam, other degradation pathways may be active. Characterize the major impurities by LC-MS to understand their formation and adjust reaction conditions accordingly (e.g., by modifying pH or temperature).
Problem 3: Difficulty in Purifying this compound
Possible Cause Suggested Solution
Co-elution in Column Chromatography The polarity of this compound may be very similar to other impurities, leading to poor separation on silica gel. Consider using a different stationary phase (e.g., alumina) or employing a gradient elution with a combination of polar and non-polar solvents.[8]
Failure to Crystallize The presence of impurities can inhibit crystallization. If direct crystallization of the crude product is unsuccessful, attempt purification by column chromatography first to enrich the thiolactam before attempting recrystallization from various solvent systems.
Inadequate HPLC Separation For preparative HPLC, the choice of column and mobile phase is crucial. A reversed-phase C18 column with a gradient of acetonitrile and a buffered aqueous phase is often effective for separating Olanzapine and its impurities.[2][5] Method development will be necessary to optimize the separation of the thiolactam from the lactam and other byproducts.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Chemical Name (Z)-1-[1,2-dihydro-4-(4-methyl-1-piperazinyl)-2-thioxo-3H-1,5-benzodiazepin-3-ylidene]propan-2-one[4]
Synonym Olanapine Ketothiolactam[1][2]
CAS Number 1017241-36-9[7]
Molecular Formula C17H20N4OS[7]
Molecular Weight 328.43 g/mol [7]
Appearance Yellow Powder
Purity (Commercial) >95% (HPLC)[9]
Storage Temperature -20°C[9]

Experimental Protocols

Protocol 1: Synthesis of this compound via Oxidative Degradation

This protocol is based on the synthetic method reported by Baertschi et al.[4]

Materials:

  • Olanzapine

  • 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD)

  • Dichloromethane (DCM)

  • HPLC-grade solvents for purification

Procedure:

  • Dissolve Olanzapine in dichloromethane.

  • Add a solution of 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) in dichloromethane dropwise to the Olanzapine solution at room temperature with stirring.

  • Monitor the reaction progress by TLC or HPLC. The reaction is typically rapid.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • The crude product will contain a mixture of this compound, the corresponding lactam, and other byproducts.

  • Proceed with purification.

Protocol 2: Purification of this compound by Preparative HPLC

This protocol is a general guideline for purification based on methods used for Olanzapine and its impurities.[4][5]

Instrumentation and Columns:

  • Preparative HPLC system with a UV detector

  • Reversed-phase C18 column suitable for preparative scale

Mobile Phase (Example):

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: Acetonitrile

  • A gradient elution from high aqueous to high organic content is typically effective.

Procedure:

  • Dissolve the crude product from Protocol 1 in a minimal amount of a suitable solvent (e.g., methanol or a mixture of mobile phase A and B).

  • Filter the sample solution to remove any particulate matter.

  • Inject the sample onto the preparative HPLC system.

  • Collect fractions corresponding to the peak of this compound, monitoring at an appropriate UV wavelength.

  • Combine the pure fractions and remove the solvent under reduced pressure.

  • Lyophilize the resulting aqueous solution to obtain the pure solid reference standard.

  • Characterize the final product by analytical HPLC, MS, and NMR to confirm purity and identity.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Olanzapine in DCM reaction Reaction Mixture start->reaction reagent PTAD in DCM reagent->reaction crude Crude Product reaction->crude prep_hplc Preparative HPLC crude->prep_hplc fractions Collect Fractions prep_hplc->fractions evaporation Solvent Removal fractions->evaporation pure_product Pure this compound evaporation->pure_product analysis Purity & Identity Confirmation (HPLC, MS, NMR) pure_product->analysis

Caption: Workflow for the synthesis and purification of this compound.

troubleshooting_logic cluster_yield Low Yield cluster_purity High Impurity Levels cluster_purification Purification Difficulty start Synthesis Issue Encountered q_reagent Oxidizing agent optimal? start->q_reagent Low Yield q_reaction_time Over-oxidation suspected? start->q_reaction_time High Impurity q_column Co-elution in column chromatography? start->q_column Purification Issue s_reagent Optimize PTAD stoichiometry q_reagent->s_reagent No q_temp Reaction temp optimal? q_reagent->q_temp Yes s_temp Experiment with temperature range q_temp->s_temp No s_reaction_time Monitor reaction and quench timely q_reaction_time->s_reaction_time Yes q_start_material Unreacted Olanzapine present? q_reaction_time->q_start_material No s_start_material Adjust stoichiometry/reaction time q_start_material->s_start_material Yes s_column Try different stationary/mobile phase q_column->s_column Yes q_hplc Poor separation in prep-HPLC? q_column->q_hplc No s_hplc Optimize HPLC method (gradient, buffer) q_hplc->s_hplc Yes

Caption: Troubleshooting logic for this compound synthesis.

References

Navigating Olanzapine Analysis: A Technical Guide to pH-Dependent Separation

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center

For researchers, scientists, and drug development professionals working with Olanzapine, achieving optimal separation of the active pharmaceutical ingredient (API) from its degradation products is a critical analytical challenge. The pH of the mobile phase in High-Performance Liquid Chromatography (HPLC) is a pivotal factor influencing the retention, resolution, and peak shape of Olanzapine and its impurities. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to address common issues encountered during the chromatographic analysis of Olanzapine.

Frequently Asked Questions (FAQs)

Q1: Why is the mobile phase pH so critical for the separation of Olanzapine and its degradation products?

The pH of the mobile phase directly affects the ionization state of Olanzapine and its degradation products.[1] Olanzapine is a weakly basic compound, and its degradation products may have varying acidic or basic properties. By adjusting the pH, you can control the charge of these molecules, which in turn alters their interaction with the stationary phase of the HPLC column and their solubility in the mobile phase.[1] This manipulation of ionization is key to achieving differential retention and, therefore, successful separation.

Q2: I'm observing poor peak shape (tailing or fronting) for my Olanzapine peak. Can pH be the cause?

Yes, an inappropriate mobile phase pH is a common cause of poor peak shape.[1] Peak tailing for basic compounds like Olanzapine can occur due to secondary interactions with residual silanol groups on the silica-based stationary phase. Operating at a lower pH can suppress the ionization of these silanol groups, minimizing these unwanted interactions.[2] Conversely, if the mobile phase pH is close to the pKa of Olanzapine or its impurities, you might observe peak splitting or broadening.[1]

Q3: My retention times for Olanzapine and its degradation products are shifting between runs. What should I check?

Inconsistent retention times are often a result of a poorly buffered or unstable mobile phase pH.[3] Ensure that your buffer has sufficient capacity to maintain the set pH and is prepared fresh daily. Also, confirm that the pH of your mobile phase is not on the steep part of the titration curve for any of your analytes. Even small variations in pH in this region can lead to significant changes in retention time.[3]

Q4: What is a good starting pH for developing a separation method for Olanzapine and its impurities?

Based on published methods, a good starting point for reversed-phase HPLC of Olanzapine is in the acidic to neutral pH range. Several successful separations have been achieved at pH values around 3.0, 4.0, 4.5, 6.0, and 6.7.[4][5][6][7][8] The optimal pH will depend on the specific degradation products you need to separate and the type of column you are using. It is recommended to perform a pH scouting study (e.g., from pH 3 to 7) to determine the best separation conditions for your specific sample.

Q5: Can the mobile phase pH affect the stability of my HPLC column?

Absolutely. Most silica-based HPLC columns have a recommended operating pH range, typically between 2 and 8.[1] Operating at a high pH (above 8) can lead to the dissolution of the silica backbone, causing irreversible damage to the column.[1] Always consult the column manufacturer's guidelines for the specific column you are using to ensure its longevity.

Troubleshooting Guide

Problem Potential pH-Related Cause Recommended Solution
Poor Resolution Between Olanzapine and an Impurity Co-elution due to similar ionization states at the current pH.Systematically adjust the mobile phase pH. A change of 0.5 pH units can significantly alter selectivity. Evaluate a range of pH values (e.g., 3.0, 4.5, 6.0) to find the optimal separation window.
Peak Tailing for Olanzapine Secondary interactions with ionized silanols on the column.Lower the mobile phase pH (e.g., to 3.0) to suppress silanol activity.[2] Alternatively, use a base-deactivated or end-capped column.
Variable Retention Times Inadequate buffering of the mobile phase or operating near the pKa of an analyte.Ensure your buffer concentration is sufficient (typically 25-50 mM). Prepare fresh mobile phase for each analysis.[3] Avoid pH values very close to the pKa of Olanzapine or its major degradation products.
Split Peaks Sample solvent has a different pH than the mobile phase, causing on-column pH changes.Whenever possible, dissolve and inject your sample in the mobile phase.[3] If a different sample solvent must be used, ensure it is of a lower eluotropic strength and that the injection volume is small.
Loss of Peak Shape Over a Sequence Degradation of the column due to extreme pH.Verify that the mobile phase pH is within the stable range for your column.[1] If you need to operate at a higher pH, consider using a hybrid or polymer-based column designed for extended pH stability.

Experimental Protocols

Forced Degradation of Olanzapine

To generate degradation products for analytical method development, forced degradation studies are performed under various stress conditions as recommended by the International Conference on Harmonization (ICH).

  • Acidic Degradation : Olanzapine is subjected to heating in 0.1N HCl. For example, heating for 12 hours can result in approximately 20% degradation.[4]

  • Alkaline Degradation : Forced degradation is performed under alkaline conditions using a suitable base like 0.1N NaOH.

  • Oxidative Degradation : Olanzapine is exposed to an oxidizing agent such as hydrogen peroxide.

  • Thermal Degradation : The solid drug substance is exposed to high temperatures (e.g., 80°C) for an extended period (e.g., 48 hours).[9]

  • Photolytic Degradation : The drug solution is exposed to UV light to induce photodegradation.

General HPLC Method for Separation

The following is a representative HPLC method that can be used as a starting point for the separation of Olanzapine and its degradation products. Optimization of the mobile phase pH and organic modifier ratio will be necessary.

  • Column : Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase : A mixture of a buffered aqueous phase and an organic solvent (e.g., acetonitrile or methanol).

  • Aqueous Phase : A buffer such as potassium dihydrogen phosphate or ammonium acetate at a concentration of 25-75 mM. The pH is adjusted with an acid like orthophosphoric acid or a base like triethylamine.[4][8]

  • Detection : UV detection at a wavelength where Olanzapine and its degradation products have significant absorbance (e.g., 227 nm or 258 nm).[4][7]

  • Flow Rate : Typically 0.8 to 1.5 mL/min.[4][7]

  • Column Temperature : Ambient or controlled at a specific temperature (e.g., 25°C or 50°C).[7][9]

Data Presentation

The following tables summarize the impact of mobile phase pH on the retention of Olanzapine as reported in various studies. It is important to note that direct comparison is challenging due to differences in other chromatographic conditions.

Table 1: Influence of Mobile Phase pH on Olanzapine Retention Time

pHRetention Time (min)Chromatographic ConditionsReference
3.0Not specified, but good separation achievedMobile Phase: Acetonitrile:Mono basic potassium phosphate (50:50)[5]
4.0Not specified, but good separation achievedMobile Phase: 75 mM potassium dihydrogen phosphate buffer:acetonitrile:methanol (55:40:5, v/v/v)[4][10]
4.5Not specified, but good separation achievedMobile Phase: 0.2 M ammonium acetate and acetonitrile (gradient)[6]
6.04.7Mobile Phase: Phosphate buffer:acetonitrile (55:45, v/v)[9]
6.03.476Mobile Phase: Potassium di-hydrogen phosphate Buffer:Acetonitrile (60:40, v/v)[8]
6.71.850Mobile Phase: Acetonitrile:phosphate buffer (30:70, v/v)[7]
7.6Not specified, but good separation achievedMobile Phase: Phosphate buffer:acetonitrile:ethanol (40:40:20, v/v/v)[11]

Visualizations

experimental_workflow cluster_preparation Sample Preparation cluster_analysis HPLC Analysis cluster_optimization Method Optimization start Olanzapine API forced_degradation Forced Degradation (Acid, Base, Oxidative, Thermal, Photolytic) start->forced_degradation degraded_sample Degraded Sample Mixture forced_degradation->degraded_sample hplc HPLC System degraded_sample->hplc Inject column C18 Column hplc->column Mobile Phase (Varying pH) detector UV Detector column->detector data Chromatographic Data detector->data analysis Data Analysis (Resolution, Peak Shape, Retention Time) data->analysis analysis->hplc Adjust pH optimal_ph Optimal pH Determined analysis->optimal_ph

Caption: Experimental workflow for determining the optimal pH for Olanzapine degradation product separation.

ph_impact_logic cluster_analyte Analyte Properties cluster_column Column Interactions cluster_outcome Chromatographic Outcome ph Mobile Phase pH ionization Ionization State of Olanzapine & Impurities ph->ionization silanol Suppression of Silanol Interactions ph->silanol solubility Solubility in Mobile Phase ionization->solubility stationary_phase Interaction with Stationary Phase (C18) ionization->stationary_phase retention Retention Time solubility->retention stationary_phase->retention peak_shape Peak Shape silanol->peak_shape resolution Resolution retention->resolution

Caption: Logical relationship of mobile phase pH impacting key chromatographic parameters.

References

Technical Support Center: Overcoming Matrix Effects in Bioanalytical Methods for Olanzapine Thiolactam

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate and resolve common challenges related to matrix effects in the bioanalysis of Olanzapine thiolactam.

Disclaimer

Direct and specific bioanalytical methods for this compound are not extensively documented in publicly available scientific literature. The following guidance is based on established methods for the parent compound, Olanzapine, and general principles of bioanalysis for small molecules in complex matrices. These recommendations should serve as a starting point, and all methods must be thoroughly validated for the specific analysis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they impact my this compound analysis?

A1: Matrix effects are the alteration of ionization efficiency for a target analyte due to co-eluting components from the sample matrix (e.g., plasma, serum, urine).[1] These effects can manifest as either ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate and irreproducible quantification of this compound.[2][3]

Q2: I'm observing a lower than expected signal for this compound in my biological samples compared to my standards in a neat solution. Is this a matrix effect?

A2: This is a strong indication of ion suppression, a common form of matrix effect.[2][4] Endogenous components in the biological matrix, such as phospholipids or salts, can interfere with the ionization of this compound in the mass spectrometer's ion source, leading to a reduced signal.[5]

Q3: How can I experimentally confirm that matrix effects are affecting my analysis?

A3: A post-column infusion experiment is a valuable qualitative technique to identify regions of ion suppression or enhancement in your chromatogram.[4] For a quantitative assessment, a post-extraction spike analysis is recommended. This involves comparing the analyte response in a spiked blank matrix extract to the response in a neat solution.

Q4: What are the most common sources of matrix effects in plasma or serum samples for analytes like this compound?

A4: Phospholipids are a major contributor to matrix effects in plasma and serum samples.[5] Other sources include salts, endogenous metabolites, and anticoagulants used during sample collection.[4] Lipemic samples can also significantly impact the analysis.[4]

Q5: Can the choice of anticoagulant in blood collection tubes affect my results?

A5: Yes, different anticoagulants (e.g., K3EDTA, sodium heparin, sodium citrate) can have varying effects on the analysis and may contribute to matrix effects.[4] It is crucial to maintain consistency in the anticoagulant used across all samples, including calibration standards and quality controls.

Troubleshooting Guide: Mitigating Matrix Effects

Issue 1: Poor Signal Intensity and Reproducibility

This is often a primary symptom of ion suppression. The following steps can help troubleshoot and mitigate this issue.

1. Optimize Sample Preparation:

The goal of sample preparation is to remove interfering endogenous components while efficiently extracting this compound.[6] Common techniques include:

  • Protein Precipitation (PPT): A simple and fast method, but it may not effectively remove phospholipids, which are a major source of matrix effects.[5]

  • Liquid-Liquid Extraction (LLE): This technique can provide cleaner extracts than PPT by partitioning the analyte into an immiscible organic solvent.[6] The choice of solvent is critical for good recovery and minimizing interferences.[7]

  • Solid-Phase Extraction (SPE): Often considered the most effective technique for removing matrix interferences, SPE uses a solid sorbent to selectively bind and elute the analyte, resulting in a cleaner sample.[6][8]

Workflow for Sample Preparation Techniques

SamplePrepWorkflow cluster_0 Sample Preparation Strategies cluster_1 Protein Precipitation (PPT) cluster_2 Liquid-Liquid Extraction (LLE) cluster_3 Solid-Phase Extraction (SPE) start Biological Sample (Plasma/Serum) ppt1 Add Acetonitrile or Methanol start->ppt1 lle1 Adjust pH & Add Immiscible Organic Solvent start->lle1 spe1 Condition SPE Cartridge start->spe1 ppt2 Vortex & Centrifuge ppt1->ppt2 ppt3 Collect Supernatant ppt2->ppt3 end_node LC-MS/MS Analysis ppt3->end_node lle2 Vortex & Centrifuge lle1->lle2 lle3 Collect Organic Layer lle2->lle3 lle4 Evaporate & Reconstitute lle3->lle4 lle4->end_node spe2 Load Sample spe1->spe2 spe3 Wash to Remove Interferences spe2->spe3 spe4 Elute Analyte spe3->spe4 spe5 Evaporate & Reconstitute spe4->spe5 spe5->end_node

Caption: Workflow of common sample preparation techniques.

2. Chromatographic Separation:

  • Improve Separation: Modify your LC method to chromatographically separate this compound from co-eluting matrix components. This can be achieved by adjusting the gradient, changing the mobile phase composition, or using a different stationary phase.

  • Divert Flow: Use a divert valve to direct the initial and final parts of the chromatographic run (which often contain highly polar or non-polar interferences) to waste instead of the mass spectrometer.

3. Mass Spectrometry Optimization:

  • Ionization Source: Investigate different ionization sources if available (e.g., APCI instead of ESI), as they can have different susceptibilities to matrix effects.

  • Source Parameters: Optimize ion source parameters such as gas flows, temperature, and voltages to enhance the ionization of this compound and minimize the influence of matrix components.

Issue 2: Inaccurate Quantification

Even with a detectable signal, matrix effects can lead to inaccurate quantification.

1. Use a Stable Isotope-Labeled Internal Standard (SIL-IS):

This is the most effective way to compensate for matrix effects. A SIL-IS for this compound would have a similar chemical structure and chromatographic behavior, and would therefore be affected by matrix effects in the same way as the analyte. This allows for accurate correction during data processing.

2. Matrix-Matched Calibrators:

If a SIL-IS is not available, prepare calibration standards and quality controls in a blank biological matrix that is free of the analyte. This helps to mimic the matrix effects seen in the unknown samples.

Troubleshooting Decision Tree for Matrix Effects

TroubleshootingDecisionTree start Inconsistent/Inaccurate Results q1 Is the signal low or variable in matrix vs. neat solution? start->q1 confirm_me Perform Post-Column Infusion or Post-Extraction Spike q1->confirm_me Yes no_me Investigate other issues (e.g., instrument performance, standard stability) q1->no_me No me_present Matrix Effect Confirmed confirm_me->me_present q2 Is a Stable Isotope-Labeled Internal Standard (SIL-IS) available? me_present->q2 use_sil_is Use SIL-IS for quantification q2->use_sil_is Yes no_sil_is Optimize Sample Preparation and Chromatography q2->no_sil_is No revalidate Re-validate the method use_sil_is->revalidate optimize_prep Try a more rigorous sample cleanup (e.g., SPE) no_sil_is->optimize_prep optimize_chrom Improve chromatographic separation from interferences no_sil_is->optimize_chrom matrix_matched Use matrix-matched calibrators no_sil_is->matrix_matched optimize_prep->revalidate optimize_chrom->revalidate matrix_matched->revalidate

Caption: A decision tree for troubleshooting matrix effects.

Experimental Protocols (Based on Olanzapine Methods)

The following are example protocols that can be adapted for this compound. Validation is essential.

Protocol 1: Protein Precipitation (PPT)
  • To 100 µL of plasma/serum sample, add 300 µL of cold acetonitrile containing the internal standard.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject into the LC-MS/MS system.

Protocol 2: Liquid-Liquid Extraction (LLE)
  • To 200 µL of plasma/serum sample, add the internal standard.

  • Add 50 µL of 1 M sodium hydroxide to basify the sample.

  • Add 1 mL of methyl tert-butyl ether.

  • Vortex for 5 minutes.

  • Centrifuge at 4,000 x g for 10 minutes.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject into the LC-MS/MS system.

Protocol 3: Solid-Phase Extraction (SPE)
  • Condition: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load: To 200 µL of plasma/serum, add 200 µL of 4% phosphoric acid in water. Load the entire sample onto the SPE cartridge.

  • Wash: Wash the cartridge with 1 mL of 0.1 M acetic acid, followed by 1 mL of methanol.

  • Elute: Elute this compound with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporate: Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute: Reconstitute the residue in 100 µL of the mobile phase.

  • Inject into the LC-MS/MS system.

Quantitative Data Summary (Based on Olanzapine Literature)

The following table summarizes typical performance data for different sample preparation methods for Olanzapine. These values should be used as a general guide for what to expect when developing a method for this compound.

Sample Preparation MethodAnalyte Recovery (%)Matrix Effect (%)Reference
Protein Precipitation85 - 10580 - 110[9]
Liquid-Liquid Extraction> 90No significant effect reported[7]
Solid-Phase Extraction> 90< 15 (CV%)[8]

Note: Matrix effect is often reported as a percentage, where 100% indicates no effect, <100% indicates ion suppression, and >100% indicates ion enhancement. The coefficient of variation (CV%) across different lots of matrix is also a critical parameter.

By systematically addressing potential sources of matrix effects through optimized sample preparation, chromatography, and the use of appropriate internal standards, researchers can develop robust and reliable bioanalytical methods for the quantification of this compound.

References

Selecting the appropriate HPLC column for Olanzapine impurity profiling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the accurate identification and quantification of impurities in olanzapine is critical for regulatory compliance and patient safety. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during HPLC-based impurity profiling of olanzapine.

Frequently Asked Questions (FAQs)

Q1: Which HPLC column is most suitable for olanzapine impurity profiling?

A C18 column is the most frequently recommended stationary phase for the analysis of olanzapine and its impurities.[1][2][3][4][5] The non-polar nature of the C18 stationary phase effectively retains olanzapine and its structurally similar impurities, allowing for their separation based on hydrophobicity. Specific columns that have been successfully used include Inertsil ODS 3V (250 mm x 4.6 mm, 5 µm), Agilent TC-C18 (250 mm x 4.6 mm, 5 µm), and various other commercially available L7 packing columns as per USP guidelines.[2][6][7]

Q2: What are the typical mobile phase compositions for this analysis?

A reversed-phase elution is typically employed, using a mixture of an aqueous buffer and an organic modifier. Common mobile phases include:

  • Acetonitrile and phosphate buffer[1]

  • Acetonitrile and ammonium acetate buffer[2]

  • Methanol and ammonium phosphate buffer[3][5]

  • Acetonitrile and a buffer containing sodium dodecyl sulfate, as specified in the USP monograph for olanzapine organic impurities.[7]

The choice of buffer, its pH, and the organic modifier ratio are critical for achieving optimal separation. A gradient elution is often necessary to resolve all impurities from the main olanzapine peak.[2][6]

Q3: What are the known impurities of Olanzapine?

Several process-related and degradation impurities of olanzapine have been identified.[6][8][9][10] The United States Pharmacopeia (USP) lists specific related compounds, including:

  • Olanzapine Related Compound A: 5-Methyl-2-((2-nitrophenyl)amino)-3-thiophenecarbonitrile[7][9]

  • Olanzapine Related Compound B: 2-Methyl-10H-thieno-[2,3-b][1][11]benzodiazepin-4[5H]-one[7]

  • Olanzapine N-Oxide (Impurity D) [9][10]

  • N-Desmethyl Olanzapine [9][10]

Other potential impurities include olanzapine lactam, thiolactam, and various dimer impurities.[8]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Poor Peak Shape (Tailing or Fronting) - Inappropriate mobile phase pH. - Column overload. - Secondary interactions with the stationary phase.- Adjust the mobile phase pH to ensure the analyte is in a single ionic form. For olanzapine, a slightly acidic pH (e.g., 2.5-4.5) is often used.[2][7] - Reduce the sample concentration or injection volume. - Use a highly deactivated (end-capped) C18 column. Consider a mobile phase with additives like triethylamine to mask active silanol groups.
Inadequate Resolution Between Impurity Peaks - Suboptimal mobile phase composition. - Inappropriate column chemistry or dimensions. - Insufficient gradient slope.- Modify the organic modifier-to-buffer ratio. Experiment with different organic modifiers (e.g., methanol vs. acetonitrile). - Evaluate a column with a different C18 phase or a smaller particle size for higher efficiency. - Optimize the gradient profile by adjusting the initial and final mobile phase compositions and the gradient time.
Shifting Retention Times - Inconsistent mobile phase preparation. - Fluctuations in column temperature. - Column degradation.- Ensure accurate and consistent preparation of the mobile phase, including pH adjustment and degassing. - Use a column oven to maintain a constant temperature.[1][11] - Flush the column with an appropriate solvent after each run and store it correctly. If the issue persists, consider replacing the column.
Ghost Peaks - Contamination in the mobile phase, diluent, or HPLC system. - Carryover from previous injections.- Use high-purity solvents and freshly prepared mobile phases. - Implement a thorough needle wash program in the autosampler. - Run blank injections (diluent only) to identify the source of contamination.
Low Signal Intensity - Incorrect detection wavelength. - Low sample concentration. - Detector malfunction.- Set the UV detector to a wavelength where olanzapine and its impurities have significant absorbance, typically between 220 nm and 270 nm.[3][5][11][12] - Increase the sample concentration, if possible, without compromising peak shape. - Check the detector lamp's energy and ensure it is functioning correctly.

Experimental Protocols

USP Method for Olanzapine Organic Impurities

This method is a reliable starting point for impurity profiling.

  • Column: L7 packing (C18), 4.6-mm × 25-cm; 5-µm packing[7]

  • Mobile Phase: A gradient mixture of Solution A (acetonitrile and buffer) and Solution B (acetonitrile and buffer).[7]

    • Buffer: Dissolve 13 g of sodium dodecyl sulfate in 1500 mL of water. Add 5 mL of phosphoric acid, and adjust with a sodium hydroxide solution to a pH of 2.5.[7]

    • Solution A: Acetonitrile and Buffer (48:52)[7]

    • Solution B: Acetonitrile and Buffer (70:30)[7]

  • Gradient Program:

Time (minutes)Solution A (%)Solution B (%)
01000
101000
200100
250100
271000
351000
  • Flow Rate: (Not specified in the provided abstract, but typically 1.0-1.5 mL/min for a 4.6 mm ID column)

  • Detection: UV at 260 nm[7]

  • Column Temperature: 35 °C[7]

General Purpose Method for Process Impurities

This method provides good separation for several process-related impurities.

  • Column: Inertsil ODS 3V (250 mm x 4.6 mm, 5 µm)[2]

  • Mobile Phase: A gradient of 0.2 M ammonium acetate (pH 4.50) and acetonitrile.[2]

  • Flow Rate: 1.0 mL/min[2]

  • Detection: Photodiode Array (PDA) detector at 254 nm[2]

Data Presentation

Table 1: Comparison of HPLC Columns for Olanzapine Analysis

Column NameDimensionsParticle Size (µm)Stationary PhaseReference
Inertsil ODS 3V250 mm x 4.6 mm5C18[2]
Agilent TC-C18250 mm x 4.6 mm5C18[6]
Kromasil C-18Not SpecifiedNot SpecifiedC18[1]
XTerra C18150 mm x 3.5 mm5C18[5]
BDS Hypersil C18150 mm x 4.6 mm5C18[3][5]
Aquity UPLC BEH C18100 mm x 2.1 mm1.7C18[11]

Table 2: Summary of Mobile Phases and Detection Wavelengths

Organic ModifierAqueous PhasepHDetection Wavelength (nm)Reference
AcetonitrilePhosphate buffer6.7258[1]
Acetonitrile0.2 M Ammonium acetate4.50254[2]
MethanolAmmonium phosphate bufferNot Specified220[3][5]
MethanolPotassium dihydrogen phosphate bufferNot Specified247[3][5]
AcetonitrileBuffer with sodium dodecyl sulfate2.5260[7]

Visualizations

HPLC_Workflow cluster_prep Sample and Mobile Phase Preparation cluster_hplc HPLC System cluster_data Data Analysis Sample Weigh and Dissolve Olanzapine Sample Autosampler Inject Sample Sample->Autosampler Mobile_Phase Prepare and Degas Mobile Phase Pump Deliver Mobile Phase (Gradient Elution) Mobile_Phase->Pump Column C18 Column Separation Autosampler->Column Pump->Autosampler Detector UV/PDA Detection Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Integration Peak Integration and Identification Chromatogram->Integration Quantification Impurity Quantification Integration->Quantification Report Generate Report Quantification->Report

Caption: A typical experimental workflow for HPLC-based olanzapine impurity profiling.

Troubleshooting_Logic Start Problem with Chromatogram Check_Peak_Shape Poor Peak Shape? Start->Check_Peak_Shape Check_Resolution Inadequate Resolution? Check_Peak_Shape->Check_Resolution No Adjust_pH Adjust Mobile Phase pH Check_Peak_Shape->Adjust_pH Yes Check_Retention Retention Time Shift? Check_Resolution->Check_Retention No Optimize_Mobile_Phase Optimize Mobile Phase Composition/Gradient Check_Resolution->Optimize_Mobile_Phase Yes Check_Temp Ensure Stable Temperature Check_Retention->Check_Temp Yes End Problem Resolved Check_Retention->End No Reduce_Conc Reduce Sample Concentration Adjust_pH->Reduce_Conc Reduce_Conc->End Check_Column Check/Replace Column Optimize_Mobile_Phase->Check_Column Check_Column->End Prepare_Fresh Prepare Fresh Mobile Phase Check_Temp->Prepare_Fresh Prepare_Fresh->End

Caption: A logical troubleshooting workflow for common HPLC issues in olanzapine analysis.

References

Validation & Comparative

Validated Analytical Method for Olanzapine Thiolactam: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity and stability of pharmaceutical compounds is paramount. This guide provides a detailed comparison of analytical methods for the validation of Olanzapine and its related substances, with a specific focus on the degradation impurity, Olanzapine thiolactam, in accordance with International Council for Harmonisation (ICH) guidelines.

Olanzapine, an atypical antipsychotic medication, can degrade under certain conditions to form various impurities, including this compound. The accurate and precise quantification of such impurities is a critical aspect of quality control in pharmaceutical manufacturing. This guide outlines a validated High-Performance Liquid Chromatography (HPLC) method suitable for this purpose and compares it with other available methods for Olanzapine and its related compounds.

Experimental Protocols

A stability-indicating HPLC method has been developed and validated for the determination of Olanzapine and its related compounds, demonstrating specificity for this compound.

Chromatographic Conditions:

  • Instrument: Agilent 1200 series HPLC with Empower software.

  • Column: Intersil (C8-3), (250 mm x 4.6mm), 5µm particle size.

  • Mobile Phase: A mixture of Acetonitrile and a buffer solution in a 52:70 (v/v) ratio.

  • Flow Rate: 1.5 ml/min.

  • Column Temperature: 35°C.

  • Detection Wavelength: 220nm.

Preparation of Solutions:

  • Standard Stock Solution: Accurately weigh and dissolve approximately 20 mg of Olanzapine working standard and 2 mg of each related compound (including this compound) in a 100 mL volumetric flask with a suitable diluent.

  • Sample Solution: Prepare the sample solution to a known concentration in the diluent.

Data Presentation: Method Validation Parameters

The analytical method was validated according to ICH guidelines, and the results for key parameters are summarized below. For comparative purposes, data for Olanzapine and its related compounds from a validated study are presented. While specific quantitative data for this compound was not available in the reviewed literature, the presented method is validated for related compounds, indicating its suitability.

Validation ParameterOlanzapineRelated Compound ARelated Compound BICH Acceptance Criteria
Linearity (Correlation Coefficient, r²) 0.9980.9990.999≥ 0.99
Accuracy (% Recovery) Within 85-115%Within 85-115%Within 85-115%80-120%
Precision (% RSD for Repeatability) 0.143Not ReportedNot Reported≤ 2%
Limit of Detection (LOD) Not ReportedNot ReportedNot ReportedSignal-to-Noise Ratio ≥ 3:1
Limit of Quantification (LOQ) Not ReportedNot ReportedNot ReportedSignal-to-Noise Ratio ≥ 10:1
Specificity No interference from placebo and degradation productsNo interference from placebo and degradation productsNo interference from placebo and degradation productsThe method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present.
Robustness Not ReportedNot ReportedNot ReportedThe method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Note: The data presented is based on a validated method for Olanzapine and its related compounds. Specific values for this compound need to be established through a dedicated validation study.

Mandatory Visualization

To illustrate the workflow and logical relationships in the analytical method validation process, the following diagrams are provided.

experimental_workflow cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_validation Method Validation (ICH Guidelines) cluster_data Data Analysis and Reporting prep_standard Preparation of Standard Solutions hplc_system HPLC System Setup (Column, Mobile Phase, Flow Rate) prep_standard->hplc_system prep_sample Preparation of Sample Solutions prep_sample->hplc_system injection Injection of Samples and Standards hplc_system->injection detection UV Detection at 220nm injection->detection data_acquisition Data Acquisition (Empower Software) detection->data_acquisition specificity Specificity reporting Reporting of Results specificity->reporting linearity Linearity & Range linearity->reporting accuracy Accuracy accuracy->reporting precision Precision (Repeatability, Intermediate) precision->reporting lod_loq LOD & LOQ lod_loq->reporting robustness Robustness robustness->reporting calculation Calculation of Validation Parameters data_acquisition->calculation calculation->specificity calculation->linearity calculation->accuracy calculation->precision calculation->lod_loq calculation->robustness validation_parameters cluster_parameters ICH Validation Parameters Validation Analytical Method Validation Specificity Specificity Validation->Specificity Linearity Linearity Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LOD Limit of Detection Validation->LOD LOQ Limit of Quantification Validation->LOQ Robustness Robustness Validation->Robustness Range Range Linearity->Range

A Comparative Guide to Olanzapine Thiolactam Reference Standards for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For scientists and professionals in drug development and quality control, the purity and characterization of reference standards are paramount. Olanzapine thiolactam, a known degradation product and impurity of the atypical antipsychotic drug Olanzapine, serves as a critical reference standard for ensuring the safety and quality of pharmaceutical formulations. This guide provides a comparative overview of commercially available this compound reference standards, details the analytical methodologies for its characterization, and outlines the certification process.

Comparison of Commercially Available this compound Reference Standards

The selection of a suitable reference standard is a critical step in any analytical workflow. The following table summarizes the specifications of this compound reference standards available from various suppliers. Researchers should note that while most suppliers provide a certificate of analysis, the level of detail regarding the characterization and certification process can vary.

Supplier/DistributorProduct NameCAS NumberMolecular FormulaPurity SpecificationAdditional Information
Supplier A This compound Impurity1017241-36-9C₁₇H₂₀N₄OS≥95%Potential impurity found in commercial preparations of olanzapine.[1]
Supplier B This compound1017241-36-9C₁₇H₂₀N₄OS>90% (Chromatographic Purity)Certificate of Analysis confirms structure by ¹H-NMR and Mass Spectrometry.
Supplier C This compound Impurity1017241-36-9C₁₇H₂₀N₄OS-Provides a Certificate of Analysis with characterization data including ¹H NMR, ¹³C NMR, IR, MASS, and HPLC purity.[2]
Supplier D This compound1017241-36-9C₁₇H₂₀N₄OSMin. 98.0 Area-%Yellow Powder.
United States Pharmacopeia (USP) This compound1017241-36-9C₁₇H₂₀N₄OS-Designated as a Pharmaceutical Analytical Impurity (PAI) and is not an official USP Reference Standard.[3]

Experimental Protocols for Characterization

The comprehensive characterization of a reference standard is essential to confirm its identity, purity, and potency. The following are detailed methodologies for key analytical techniques used in the characterization of this compound, based on established methods for Olanzapine and its related compounds.[4][5][6]

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

A stability-indicating reverse-phase HPLC (RP-HPLC) method is crucial for determining the purity of the this compound reference standard and for separating it from the active pharmaceutical ingredient (API) and other related impurities.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.02 M ammonium acetate, pH adjusted to 4.5 with acetic acid) and an organic solvent (e.g., acetonitrile).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 254 nm.

  • Procedure: A solution of the this compound reference standard is prepared in a suitable solvent (e.g., acetonitrile/water mixture) and injected into the HPLC system. The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Mass Spectrometry (MS) for Identity Confirmation

Mass spectrometry is employed to confirm the molecular weight of this compound.

  • Instrumentation: A mass spectrometer, often coupled with an HPLC system (LC-MS).

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

  • Procedure: The sample, introduced directly or via an HPLC column, is ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured. The observed molecular ion peak should correspond to the theoretical molecular weight of this compound (328.43 g/mol ).

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

¹H and ¹³C NMR spectroscopy are powerful techniques for the unambiguous confirmation of the chemical structure of this compound.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated solvent such as Deuterated Dimethyl Sulfoxide (DMSO-d₆) or Deuterated Chloroform (CDCl₃).

  • Procedure: A solution of the sample is prepared in the chosen deuterated solvent, and the ¹H and ¹³C NMR spectra are acquired. The chemical shifts, coupling constants, and integration of the signals in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, should be consistent with the proposed structure of this compound.

Workflow for Characterization and Certification of a Reference Standard

The establishment of a chemical reference substance follows a rigorous process to ensure its suitability for its intended use. This workflow, guided by principles outlined in international guidelines such as those from the International Council for Harmonisation (ICH), involves comprehensive characterization and documentation.[7][8][9]

G cluster_0 Phase 1: Material Sourcing and Initial Assessment cluster_1 Phase 2: Comprehensive Characterization cluster_2 Phase 3: Certification and Documentation A Sourcing of high-purity This compound B Preliminary Analysis (e.g., HPLC, TLC) A->B C Structural Elucidation (NMR, MS, IR) B->C D Purity Determination (HPLC, GC, qNMR) B->D H Data Review and Statistical Analysis C->H D->H E Physicochemical Characterization (Melting Point, pKa, Solubility) E->H F Residual Solvent Analysis F->H G Water Content Determination (Karl Fischer) G->H I Assignment of Purity Value and Uncertainty H->I J Preparation of Certificate of Analysis (CoA) I->J K Establishment of Storage Conditions and Expiry Date J->K

References

A Comparative Analysis of Olanzapine Thiolactam and Olanzapine Lactam for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Look at Two Key Degradation Products of Olanzapine

Olanzapine, a widely used atypical antipsychotic, is known to degrade under certain conditions, leading to the formation of various related substances. Among these, Olanzapine thiolactam and Olanzapine lactam are of significant interest to researchers and pharmaceutical scientists due to their potential impact on the quality, safety, and efficacy of olanzapine formulations. This guide provides a detailed comparative analysis of these two compounds, focusing on their chemical properties, formation pathways, and analytical characterization, supported by available experimental data.

Physicochemical Properties: A Side-by-Side Comparison

A fundamental understanding of the physicochemical properties of this compound and Olanzapine lactam is crucial for their identification, quantification, and the development of control strategies in drug formulations. The table below summarizes their key characteristics.

PropertyThis compoundOlanzapine Lactam
Chemical Name (Z)-1-(4-(4-methylpiperazin-1-yl)-2-thioxo-1,2-dihydro-3H-benzo[b][1][2]diazepin-3-ylidene)propan-2-one[3](3Z)-1,3-Dihydro-4-(4-methyl-1-piperazinyl)-3-(2-oxopropylidene)-2H-1,5-benzodiazepin-2-one
Molecular Formula C₁₇H₂₀N₄OS[4]C₁₇H₂₀N₄O₂[4]
Molecular Weight 328.43 g/mol [3][4]312.37 g/mol [4]
CAS Number 1017241-36-9[3][4]1017241-34-7[4]
Appearance SolidLight yellow to yellow solid[5]
Nature Impurity/Degradation Product of Olanzapine[3]Impurity/Degradation Product of Olanzapine[5]

Formation as Degradation Products

Both this compound and Olanzapine lactam are primarily formed as a result of the oxidative degradation of the thiophene ring in the parent olanzapine molecule.[5] Their presence in solid oral formulations is often indicative of exposure to stress conditions such as heat and oxidation.

The formation of these impurities is a critical consideration in the manufacturing and storage of olanzapine products. Monitoring and controlling their levels are essential to ensure the stability and safety of the final drug product.

G Formation Pathway of Olanzapine Degradation Products Olanzapine Olanzapine Stress Oxidative Stress / Thermal Stress Olanzapine->Stress Thiolactam This compound Stress->Thiolactam Degradation Lactam Olanzapine Lactam Stress->Lactam Degradation

Proposed degradation pathway of Olanzapine.

Experimental Protocols

Synthesis of this compound and Olanzapine Lactam

A reported laboratory-scale synthesis of both compounds involves the reaction of olanzapine with a singlet oxygen mimic, 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD).[6]

Materials:

  • Olanzapine

  • 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD)

  • Appropriate solvent (e.g., dichloromethane)

Procedure:

  • Dissolve Olanzapine in a suitable organic solvent.

  • Add a solution of PTAD to the olanzapine solution.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by a suitable chromatographic technique (e.g., TLC or HPLC).

  • Upon completion, isolate the products (this compound and Olanzapine lactam) using preparative HPLC.

  • Characterize the isolated compounds using spectroscopic methods (UV, IR, MS, and NMR).

Forced Degradation Study of Olanzapine

Forced degradation studies are essential to understand the stability of a drug substance and to identify potential degradation products.

Materials:

  • Olanzapine bulk drug

  • Hydrochloric acid (for acidic degradation)

  • Sodium hydroxide (for basic degradation)

  • Hydrogen peroxide (for oxidative degradation)

  • Heat source (oven)

  • UV light source (for photolytic degradation)

  • HPLC system with a suitable column (e.g., C18) and detector

Procedure:

  • Acidic Degradation: Dissolve olanzapine in an acidic solution (e.g., 0.1 N HCl) and heat.

  • Basic Degradation: Dissolve olanzapine in a basic solution (e.g., 0.1 N NaOH) and heat.

  • Oxidative Degradation: Dissolve olanzapine in a solution of an oxidizing agent (e.g., 3% H₂O₂) and keep at room temperature.

  • Thermal Degradation: Expose solid olanzapine to dry heat in an oven.

  • Photolytic Degradation: Expose a solution of olanzapine or solid drug to UV light.

  • At specified time points, withdraw samples from each stress condition.

  • Analyze the samples by a validated stability-indicating HPLC method to separate and quantify olanzapine and its degradation products, including the thiolactam and lactam derivatives.[1]

G Experimental Workflow for Forced Degradation Study cluster_stress Stress Conditions Acid Acidic Hydrolysis Sampling Time-point Sampling Acid->Sampling Base Basic Hydrolysis Base->Sampling Oxidation Oxidation Oxidation->Sampling Thermal Thermal Thermal->Sampling Photo Photolytic Photo->Sampling Olanzapine Olanzapine Sample Olanzapine->Acid Olanzapine->Base Olanzapine->Oxidation Olanzapine->Thermal Olanzapine->Photo HPLC HPLC Analysis Sampling->HPLC Data Data Analysis (Quantification of Impurities) HPLC->Data

Workflow for analyzing Olanzapine degradation.

Biological Performance: A Knowledge Gap

Currently, there is a significant lack of publicly available data directly comparing the biological performance, pharmacological activity, or toxicity of this compound and Olanzapine lactam. As these compounds are primarily regarded as impurities, research has focused on their detection and control rather than their therapeutic potential or specific biological effects.

The pharmacological activity of olanzapine is attributed to its antagonist activity at dopamine D₂ and serotonin 5-HT₂ₐ receptors.[7] It is plausible that the structural modifications in the thiolactam and lactam derivatives could alter their receptor binding affinities and, consequently, their pharmacological profiles. However, without specific experimental data, any discussion on their performance remains speculative. Future research, including in vitro receptor binding assays and in vivo studies, would be necessary to elucidate the biological activity of these degradation products.

Conclusion

This compound and Olanzapine lactam are key process-related impurities and degradation products of olanzapine, formed primarily through oxidative pathways. While their physicochemical properties and methods for their synthesis and analytical detection are established, a comprehensive understanding of their comparative biological performance is lacking. For researchers and professionals in drug development, the focus remains on minimizing the formation of these impurities through controlled manufacturing and storage conditions to ensure the quality and safety of olanzapine-containing pharmaceuticals. Further investigation into the pharmacological and toxicological profiles of these compounds is warranted to fully assess their impact.

References

A Comparative Guide to HPLC and UPLC Methods for the Analysis of Olanzapine Impurities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation and comparison of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) methods for the quantitative analysis of impurities in the atypical antipsychotic drug, Olanzapine. The objective is to offer an evidence-based resource for selecting the most appropriate analytical technique for quality control, stability studies, and drug development processes. The information presented is collated from various validated methods to provide a broad and practical overview.

Executive Summary

The analysis of Olanzapine and its related substances is a critical aspect of ensuring its safety and efficacy. Both HPLC and UPLC are powerful chromatographic techniques for this purpose. Generally, UPLC methods offer significant advantages in terms of speed, resolution, and sensitivity, leading to higher sample throughput and reduced solvent consumption. However, HPLC remains a robust and widely accessible technique, suitable for many routine quality control applications. This guide will delve into the specific performance characteristics of each method, supported by experimental data from published studies.

Data Presentation: A Quantitative Comparison

Table 1: Comparison of Chromatographic Conditions

ParameterHPLC MethodUPLC Method
Column Inertsil ODS-3V (250 mm x 4.6 mm, 5 µm)[1]Acquity UPLC BEH C18 (100 mm x 2.1 mm, 1.7 µm)[2]
Mobile Phase Gradient elution with 0.2 M ammonium acetate (pH 4.5) and acetonitrile[1]Gradient elution with a buffer (e.g., 0.1% TFA or phosphate buffer) and acetonitrile/methanol[2]
Flow Rate 1.0 mL/min[1]0.36 mL/min[2]
Detection Wavelength 254 nm[1]270 nm[2]
Injection Volume Not Specified1.0 µL[2]
Column Temperature Not Specified27°C[2]
Run Time Significantly longer than UPLCAs short as 2.433 minutes for the main peak[2]

Table 2: Comparison of Method Performance Characteristics

ParameterHPLC MethodUPLC Method
Linearity Range 2 to 10 µg/ml for Olanzapine[3]10 to 50 µg/ml for Olanzapine[2]
Correlation Coefficient (r²) > 0.999[3]> 0.999[2]
Precision (%RSD) < 2%[4]< 1.5%[2]
Accuracy (Recovery %) 97.7–102.3%[4]98.2% to 100.9%[2]
Limit of Detection (LOD) 0.41 µg/ml for Olanzapine[4]Not explicitly stated for impurities, but generally lower than HPLC
Limit of Quantification (LOQ) 1.25 µg/ml for Olanzapine[4]Not explicitly stated for impurities, but generally lower than HPLC
Resolution Adequate for routine analysisSuperior resolution of closely eluting impurities[2]

Experimental Protocols

Representative HPLC Method for Olanzapine Impurities

A common approach for the HPLC analysis of Olanzapine and its process-related impurities involves a reversed-phase method.[1]

  • Instrumentation: A standard HPLC system equipped with a PDA detector.

  • Column: Inertsil ODS-3V (250 mm x 4.6 mm, 5 µm particle size).[1]

  • Mobile Phase A: 0.2 M ammonium acetate buffer, pH adjusted to 4.5.[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient Program: A gradient elution is typically employed to effectively separate all impurities with varying polarities. The specific gradient profile would be optimized based on the impurity profile.

  • Flow Rate: 1.0 mL/min.[1]

  • Detector: PDA detector set at 254 nm.[1]

  • Sample Preparation: A solution of the Olanzapine sample is prepared in a suitable diluent (e.g., a mixture of mobile phase components) to a known concentration.

Representative UPLC Method for Olanzapine Impurities

UPLC methods for Olanzapine impurities leverage sub-2 µm particle columns to achieve faster and more efficient separations.[2]

  • Instrumentation: A UPLC system with a PDA or TUV detector.

  • Column: Acquity UPLC BEH C18 (100 mm x 2.1 mm, 1.7 µm particle size).[2]

  • Mobile Phase A: A buffer solution, such as 0.1% trifluoroacetic acid in water or a phosphate buffer.[2]

  • Mobile Phase B: Acetonitrile or a mixture of acetonitrile and methanol.[2]

  • Gradient Program: A tailored gradient program is used to ensure the separation of all known and potential impurities.

  • Flow Rate: 0.36 mL/min.[2]

  • Detector: PDA detector set at 270 nm.[2]

  • Injection Volume: 1.0 µL.[2]

  • Column Temperature: 27°C.[2]

  • Sample Preparation: Similar to the HPLC method, the sample is dissolved in a suitable diluent to a specific concentration.

Mandatory Visualization

CrossValidation_Workflow cluster_Plan Planning & Preparation cluster_HPLC HPLC Method Execution cluster_UPLC UPLC Method Execution cluster_Comparison Data Comparison & Analysis Define_Objective Define Objective: Compare HPLC & UPLC for Olanzapine Impurity Profiling Select_Samples Select Samples: Olanzapine API spiked with known impurities Define_Objective->Select_Samples Prepare_Standards Prepare Standards & Samples Select_Samples->Prepare_Standards HPLC_Method HPLC Method Development & Validation Prepare_Standards->HPLC_Method UPLC_Method UPLC Method Development & Validation Prepare_Standards->UPLC_Method HPLC_Analysis Analyze Spiked Samples using Validated HPLC Method HPLC_Method->HPLC_Analysis HPLC_Data Collect HPLC Data: Retention Time, Peak Area, Resolution, S/N Ratio HPLC_Analysis->HPLC_Data Compare_Performance Compare Key Performance Metrics: - Run Time - Resolution (Critical Pairs) - Sensitivity (LOD/LOQ) - Solvent Consumption HPLC_Data->Compare_Performance UPLC_Analysis Analyze Spiked Samples using Validated UPLC Method UPLC_Method->UPLC_Analysis UPLC_Data Collect UPLC Data: Retention Time, Peak Area, Resolution, S/N Ratio UPLC_Analysis->UPLC_Data UPLC_Data->Compare_Performance Conclusion Conclusion & Recommendation Compare_Performance->Conclusion

References

Navigating Olanzapine Thiolactam Analysis: A Comparative Guide to Analytical Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of olanzapine and its impurities is critical for ensuring pharmaceutical quality and safety. This guide provides a comparative overview of various analytical methods for the analysis of olanzapine, with a focus on its thiolactam impurity. While a formal inter-laboratory comparison study for olanzapine thiolactam was not identified in the public domain, this document synthesizes performance data from several validated analytical methods to offer a comprehensive reference.

This compound is a known degradation product of olanzapine, an atypical antipsychotic medication.[1][2] Its monitoring is crucial in quality control to ensure the stability and safety of olanzapine formulations. This guide details and compares High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods that have been successfully applied to the analysis of olanzapine and its related compounds.

Comparative Performance of Analytical Methods

The following tables summarize the quantitative performance data from various validated analytical methods capable of detecting olanzapine and its impurities. This allows for a direct comparison of their key performance characteristics.

Table 1: Performance Characteristics of HPLC and UPLC Methods for Olanzapine Analysis

ParameterHPLC Method 1UPLC Method 1UPLC Method 2
Linearity Range 10–200 µg/mL10-50 μg/ml5 to 500 nM
Correlation Coefficient (r²) > 0.999> 0.999≥0.999
Limit of Detection (LOD) 3.0 µg/mLNot Reported0.5 nM
Limit of Quantitation (LOQ) 8.0 µg/mLNot Reported0.5 nM
Precision (%RSD) < 2%< 1.5%≤4.8% (within- and between-assay)
Accuracy (Recovery) 97.7–102.3%98.2% to 100.9%97.4-111.9% (inaccuracy)
Retention Time 7.48 min2.433 min1.5 min

Table 2: Performance Characteristics of LC-MS/MS Methods for Olanzapine Analysis

ParameterLC-MS/MS Method 1
Linearity Range 2-300 ng/mL
Correlation Coefficient (r) 0.999
Limit of Detection (LOD) 0.7 ng/mL
Limit of Quantitation (LOQ) 2 ng/mL
Precision (%CV) < 7.55%
Accuracy (Bias) 4.95% to 7.59%
Recovery 102.4%

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on published and validated methods for the analysis of olanzapine and its impurities.

High-Performance Liquid Chromatography (HPLC) Method

This method is suitable for the quantification of olanzapine in pharmaceutical formulations.

  • Instrumentation: Agilent 1200 series HPLC system with a UV detector.[3]

  • Column: Intersil ODS C8-3 (250 mm x 4.6 mm, 5 µm particle size).[3]

  • Mobile Phase: A mixture of acetonitrile and a buffer solution (52:70 v/v).[3]

  • Flow Rate: 1.5 mL/min.[3]

  • Column Temperature: 35°C.[3]

  • Detection: UV at 220 nm.[3]

  • Retention Time for Olanzapine: Approximately 35 minutes.[3]

  • System Suitability: The method is validated according to ICH guidelines, with acceptable theoretical plates and tailing factor.[3]

  • Validation: The method has been validated for linearity, precision (repeatability %RSD of 0.143), and accuracy (mean recovery within 85-115%).[3]

Ultra-Performance Liquid Chromatography (UPLC) Method

This UPLC method offers a rapid analysis of olanzapine, making it suitable for high-throughput screening.

  • Instrumentation: Waters Acquity UPLC with a Photodiode Array (PDA) detector.

  • Column: Acquity UPLC BEH C18 (100 mm x 2.1 mm, 1.7 µm).

  • Mobile Phase: Gradient elution with a mobile phase consisting of water and acetonitrile.

  • Flow Rate: 0.36 mL/min.

  • Detection: PDA detector.

  • Retention Time for Olanzapine: 2.433 min.

  • Validation: The method was validated according to ICH guidelines for linearity, accuracy, precision, specificity, and robustness.[4]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

This LC-MS/MS method provides high sensitivity and selectivity for the determination of olanzapine in human plasma.

  • Instrumentation: An LC-MS/MS system with an electrospray ionization (ESI) source operating in positive ion mode.[5]

  • Column: Zorbax Eclipse plus C18 (100 x 4.5 mm, 3.8 µm).[5]

  • Mobile Phase: Isocratic elution with 0.1% formic acid in water and 0.1% formic acid in acetonitrile (70:30, v/v).[5]

  • Flow Rate: 0.4 mL/min.[5]

  • Column Temperature: 35°C.[5]

  • Detection: Multiple Reaction Monitoring (MRM). The optimized MRM transition for olanzapine was m/z 313 → 256.[5]

  • Sample Preparation: Solid-phase extraction (SPE) is employed for the isolation of olanzapine from human plasma.[5]

  • Validation: The method was validated for specificity, linearity, lower limit of quantification (LLOQ), accuracy, precision, recovery, matrix effect, and stability.[5]

Visualizing Key Processes

To further aid in the understanding of olanzapine's behavior and analysis, the following diagrams illustrate its metabolic pathway and a general analytical workflow.

Olanzapine_Metabolism Olanzapine Olanzapine N_Desmethylolanzapine 4'-N-desmethylolanzapine Olanzapine->N_Desmethylolanzapine CYP1A2, CYP2D6, CYP2C8 Olanzapine_N_Oxide Olanzapine N-oxide Olanzapine->Olanzapine_N_Oxide FMO3, CYP2D6 Hydroxymethylolanzapine 2'-hydroxymethylolanzapine Olanzapine->Hydroxymethylolanzapine CYP2D6 Olanzapine_10_Glucuronide Olanzapine-10-glucuronide Olanzapine->Olanzapine_10_Glucuronide UGT1A4

Caption: Metabolic pathway of Olanzapine showing key enzymes and metabolites.[3][6]

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Sample Biological Matrix (e.g., Plasma) or Pharmaceutical Formulation Extraction Extraction (e.g., SPE, LLE) Sample->Extraction Chromatography LC Separation (HPLC/UPLC) Extraction->Chromatography Detection Detection (UV or MS/MS) Chromatography->Detection Integration Peak Integration and Quantification Detection->Integration Reporting Reporting and Review Integration->Reporting

Caption: A generalized experimental workflow for the analysis of Olanzapine and its metabolites.

References

A Head-to-Head Comparison of Detectors for Olanzapine Thiolactam Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of Olanzapine and its related compounds, including the degradation product Olanzapine thiolactam, is critical in pharmaceutical quality control and research. The choice of an appropriate detector is paramount for achieving the required sensitivity, selectivity, and accuracy. This guide provides a head-to-head comparison of commonly used detectors for the analysis of this compound: Ultraviolet (UV), Mass Spectrometry (MS), and Electrochemical Detection (ECD).

Performance Comparison of Detectors

While direct comparative studies for this compound across all detector types are limited, performance can be inferred from studies on Olanzapine and its other degradation products. The following table summarizes the expected performance characteristics of each detector for the analysis of this compound.

Detector TypePrincipleLimit of Detection (LOD) / Limit of Quantitation (LOQ)Linearity RangeSelectivityKey AdvantagesKey Disadvantages
UV/Photodiode Array (PDA) Measures the absorbance of UV-Vis light by the analyte.Typically in the low ng/mL to µg/mL range. For Olanzapine, LODs around 0.4 µg/mL and LOQs around 1.2 µg/mL have been reported for related substances using UPLC-PDA[1].Generally good, often spanning 2-3 orders of magnitude (e.g., 10-200 µg/mL for Olanzapine)[2].Moderate. Relies on the chromophore of the analyte. Co-eluting impurities with similar UV spectra can interfere.Robust, relatively low cost, and widely available.Lower sensitivity compared to MS and ECD. Susceptible to interference from matrix components with similar absorption profiles.
Mass Spectrometry (MS/MS) Ionizes the analyte and separates ions based on their mass-to-charge ratio. Tandem MS (MS/MS) provides higher selectivity.High sensitivity, typically in the pg/mL to low ng/mL range. For an Olanzapine lactam impurity, a linear range of 0.085-6.25 ng/mL was achieved with UHPLC-MS/SRM[3]. For Olanzapine itself, LOQs as low as 0.1 ng/mL are common[4].Excellent, often spanning several orders of magnitude (e.g., 0.1-30 ng/mL for Olanzapine)[5].Very high. Provides structural information and can distinguish between compounds with the same retention time but different masses.Unparalleled sensitivity and selectivity, making it ideal for trace analysis and complex matrices.Higher initial and operational costs. Requires more specialized expertise.
Electrochemical Detection (ECD) Measures the current resulting from the oxidation or reduction of the analyte at an electrode surface.High sensitivity, often in the sub-ng/mL range. For Olanzapine, an LOQ of 0.25 ng/mL has been reported[6].Typically linear over 2-4 orders of magnitude.High for electroactive compounds. Not all compounds are amenable to ECD.Excellent sensitivity for electroactive species. Can be more selective than UV detection.Limited to electrochemically active compounds. Can be sensitive to changes in mobile phase composition and flow rate.

Experimental Methodologies

The following sections provide representative experimental protocols for the analysis of Olanzapine and its related substances, which can be adapted for this compound.

Sample Preparation: Solid-Phase Extraction (SPE) for Plasma Samples

A common method for extracting Olanzapine and its metabolites from biological matrices involves solid-phase extraction.

  • Conditioning: Condition an ion-exchange/reversed-phase SPE cartridge.

  • Loading: Load the plasma sample onto the conditioned cartridge.

  • Washing: Wash the cartridge to remove interfering substances.

  • Elution: Elute the analyte of interest using an appropriate solvent.

  • Reconstitution: Evaporate the eluent to dryness and reconstitute the residue in the mobile phase for injection into the HPLC system[6].

Chromatographic Conditions

For HPLC-UV/PDA Analysis:

  • Column: A reversed-phase C18 column (e.g., Acquity UPLC BEH C18, 100 mm x 2.1 mm, 1.7 µm) is commonly used[7].

  • Mobile Phase: A gradient elution with a mixture of a buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile) is typical.

  • Flow Rate: A flow rate of around 0.3 mL/min is suitable for UPLC systems[7].

  • Detection Wavelength: Detection is often performed at around 250 nm[7].

For LC-MS/MS Analysis:

  • Column: A reversed-phase C18 column is also suitable for LC-MS/MS.

  • Mobile Phase: A mobile phase consisting of volatile buffers (e.g., ammonium formate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is required.

  • Ionization Mode: Electrospray ionization (ESI) in positive ion mode is commonly used for Olanzapine and its related compounds.

  • Detection: Multiple Reaction Monitoring (MRM) is employed for high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions.

For HPLC-ECD Analysis:

  • Column: A reversed-phase column is typically used.

  • Mobile Phase: The mobile phase must contain an electrolyte to ensure conductivity.

  • Detector: An electrochemical detector with a glassy carbon working electrode is common. The potential is set to optimize the oxidation or reduction of the analyte.

Visualizing the Process: Workflows and Pathways

To better understand the context of this compound analysis, the following diagrams illustrate the degradation pathway of Olanzapine and a general experimental workflow.

Oxidative Degradation Pathway of Olanzapine Olanzapine Olanzapine Oxidation Oxidation (e.g., via autoxidation) Olanzapine->Oxidation Stress Conditions (heat, light, oxygen) ThiopheneRingOpening Thiophene Ring Oxidation & Opening Oxidation->ThiopheneRingOpening OlanzapineThiolactam This compound (keto-thiolactam derivative) ThiopheneRingOpening->OlanzapineThiolactam

Olanzapine Degradation Pathway

The diagram above illustrates the proposed oxidative degradation pathway where Olanzapine, under stress conditions, undergoes oxidation of its thiophene ring, leading to the formation of this compound[3].

General Experimental Workflow for this compound Analysis cluster_sample_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Sample Sample Matrix (e.g., Pharmaceutical Formulation, Biological Fluid) Extraction Extraction (e.g., LLE, SPE, Protein Precipitation) Sample->Extraction Concentration Concentration & Reconstitution Extraction->Concentration HPLC HPLC / UPLC Separation (Reversed-Phase Column) Concentration->HPLC Detector Detection (UV/PDA, MS/MS, or ECD) HPLC->Detector DataAcquisition Data Acquisition Detector->DataAcquisition Quantification Quantification (Peak Area Integration) DataAcquisition->Quantification Report Reporting Quantification->Report

Analytical Workflow Diagram

This workflow outlines the key stages in the analysis of this compound, from sample preparation through to chromatographic separation, detection, and data analysis.

Conclusion

The choice of detector for the analysis of this compound is dictated by the specific requirements of the assay.

  • Mass Spectrometry (MS/MS) is the gold standard for high-sensitivity and high-selectivity applications, particularly in complex matrices or when trace-level quantification is required.

  • UV/PDA detection offers a robust and cost-effective solution for routine quality control where the concentration of this compound is expected to be within the detectable range and interferences are minimal.

  • Electrochemical Detection (ECD) provides a sensitive alternative to MS for electroactive compounds like Olanzapine and its derivatives, offering a good balance of sensitivity and cost.

Researchers and analysts should carefully consider the analytical objectives, sample matrix, and available resources when selecting the most appropriate detector for the determination of this compound.

References

Navigating the Analytical Landscape: A Comparative Guide to the Accuracy and Precision of Methods for Olanzapine Thiolactam

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise and accurate quantification of impurities is paramount to ensuring the safety and efficacy of pharmaceutical products. Olanzapine, an atypical antipsychotic, and its degradation impurity, Olanzapine Thiolactam (also referred to as Olanzapine Related Compound B), require robust analytical methods for their monitoring and control. This guide provides a comparative overview of the accuracy and precision of a validated analytical method for this compound, supported by experimental data and detailed protocols.

High-Performance Liquid Chromatography (HPLC) for Impurity Profiling

A prevalent and reliable technique for the analysis of Olanzapine and its related compounds is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). This method offers the necessary selectivity and sensitivity to separate and quantify impurities like this compound from the active pharmaceutical ingredient (API).

Comparative Analysis of Method Performance

A validated RP-HPLC method has demonstrated its suitability for the routine analysis of Olanzapine and its impurities, including the thiolactam derivative. The accuracy and precision of this method are critical performance characteristics that ensure the reliability of the analytical data.

Analytical MethodAnalyteAccuracy (% Recovery)Precision (%RSD)
RP-HPLC This compound (and other impurities)85 - 115%[1]Data not specified for individual impurity
RP-HPLC Olanzapine (API)Not Specified0.143% (Repeatability)[1]

While specific percentage recovery values for this compound at various concentration levels are not detailed in the available literature, the validated method confirms that the recovery for all related impurities falls within the acceptable range of 85-115%.[1] The precision of the method for the parent compound, Olanzapine, was found to be high, with a relative standard deviation (RSD) for repeatability of 0.143%.[1]

Experimental Workflow and Protocols

A comprehensive understanding of the analytical method requires a detailed look at the experimental procedure. The following sections outline the validated RP-HPLC method for the determination of Olanzapine and its related substances.

Experimental Protocol

1. System Suitability:

To ensure the chromatographic system is adequate for the intended analysis, a system suitability solution is prepared. This is achieved by accurately weighing and dissolving approximately 20 mg of Olanzapine working standard and 2 mg each of Olanzapine Related Compound A and Olanzapine Related Compound B (Thiolactam) into a 100 mL volumetric flask. A 1.0 mL aliquot of this solution is then diluted to 10 mL with the diluent.[1]

2. Chromatographic Conditions:

  • Instrument: Agilent 1200 series with Empower software.[1]

  • Column: Intersil C8-3 (250 mm x 4.6 mm, 5 µm particle size).[1]

  • Mobile Phase: A mixture of Acetonitrile and a buffer solution in a 52:70 (v/v) ratio.[1]

  • Flow Rate: 1.5 mL/min.[1]

  • Column Temperature: 35°C.[1]

  • Detection Wavelength: 220 nm.[1]

3. Limit of Detection (LOD) and Limit of Quantification (LOQ):

The method's sensitivity is established by determining the LOD and LOQ, which are based on the signal-to-noise ratio. For quantification, the signal-to-noise ratio should not be more than 10.0.[1]

Workflow for Analytical Method Validation

The validation of the analytical method follows a structured workflow to ensure its reliability, as depicted in the diagram below.

Analytical Method Validation Workflow cluster_0 Method Development cluster_1 Method Validation (ICH Guidelines) cluster_2 Application A Optimization of Chromatographic Conditions B System Suitability A->B C Specificity B->C D Linearity C->D E Accuracy (% Recovery) D->E F Precision (%RSD) E->F G LOD & LOQ F->G H Robustness G->H I Routine Analysis of Olanzapine and Impurities H->I

Workflow for Analytical Method Validation

Forced Degradation Studies

Forced degradation studies are crucial in identifying potential degradation products, such as this compound, that may arise during the manufacturing process or upon storage. These studies involve subjecting the drug substance to stress conditions like acid and base hydrolysis, oxidation, heat, and light. The analytical method must be stability-indicating, meaning it can effectively separate and quantify the degradants from the intact drug.

The formation of this compound is often observed under oxidative stress conditions. The validated RP-HPLC method discussed has been shown to be suitable for the analysis of related substances in Olanzapine, implying its utility in such stability studies.[1]

Conclusion

The available data from validated analytical methods provide a foundational understanding of the accuracy and precision for the determination of this compound. While a broad accuracy range of 85-115% for impurities is established, further studies detailing the specific recovery and precision for this compound at different concentration levels would provide a more comprehensive performance profile. The detailed RP-HPLC protocol serves as a robust starting point for researchers and quality control professionals in the pharmaceutical industry for the reliable monitoring of this critical impurity.

References

Robustness in Olanzapine Impurity Analysis: A Comparative Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the resilience of analytical techniques for quantifying Olanzapine and its impurities reveals the critical role of robustness testing in ensuring drug quality and safety. This guide provides a comparative analysis of established methods, supported by experimental data and detailed protocols, to aid researchers and drug development professionals in selecting and implementing the most reliable analytical strategies.

Olanzapine, an atypical antipsychotic medication, is a cornerstone in the management of schizophrenia and bipolar disorder.[1] The manufacturing process and storage of Olanzapine can lead to the formation of various impurities, which, if not adequately controlled, can impact the drug's efficacy and safety. Therefore, robust and reliable analytical methods are paramount for the accurate identification and quantification of these impurities. This guide explores the robustness of commonly employed analytical techniques, primarily Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), and offers a comparative perspective with newer methods like Ultra-Performance Liquid Chromatography (UPLC).

The Criticality of Robustness Testing

Robustness testing is a key component of analytical method validation, designed to evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.[2] This provides an indication of its reliability during routine use. According to the International Council for Harmonisation (ICH) guidelines, typical variations include changes in the pH of the mobile phase, mobile phase composition, column temperature, and flow rate.[1] A robust method ensures consistent and accurate results, which is crucial for batch-to-batch consistency and regulatory compliance in the pharmaceutical industry.

Comparative Analysis of Analytical Methods

The workhorse for Olanzapine impurity analysis has traditionally been RP-HPLC.[1][3] However, UPLC methods are gaining traction due to their potential for faster analysis times and improved resolution.[2][4] Below is a comparison of these methods, with a focus on their performance under robustness testing conditions.

Method Performance Under Stress

Forced degradation studies are a critical aspect of testing the stability-indicating properties of an analytical method. In these studies, the drug substance is subjected to harsh conditions such as acid, base, oxidation, heat, and light to generate potential degradation products.[5][6][7][8] A robust method must be able to separate the active pharmaceutical ingredient (API) from all significant degradation products.

Studies have shown that Olanzapine is susceptible to degradation under acidic, alkaline, and oxidative conditions.[6][9] For instance, a major degradation product identified is 2-methyl-5,10-dihydro-4H-thieno[2,3-b][1][3]benzodiazepine-4-one.[6][10]

The following table summarizes typical results from robustness testing of an RP-HPLC method for Olanzapine and its impurities.

ParameterVariationAcceptance CriteriaTypical Result
Flow Rate ± 0.2 mL/minSystem Suitability Parameters (e.g., theoretical plates, tailing factor) remain within limits. %RSD of peak areas < 2.0%.Pass
Mobile Phase pH ± 0.2 unitsResolution between critical pairs > 2.0.Pass
Column Temperature ± 5 °CRetention time shift within acceptable limits.Pass
Organic Phase Composition ± 2%No significant change in resolution or peak shape.Pass

Experimental Protocols

Detailed methodologies are essential for replicating and validating analytical methods. Below are representative experimental protocols for the robustness testing of an RP-HPLC method for Olanzapine impurities.

Sample Preparation for Forced Degradation Studies
  • Acid Degradation: Dissolve 10 mg of Olanzapine in 10 mL of 0.1 N HCl and heat at 80°C for 2 hours.[5]

  • Base Degradation: Dissolve 10 mg of Olanzapine in 10 mL of 0.1 N NaOH and heat at 80°C for 2 hours.[5]

  • Oxidative Degradation: Dissolve 10 mg of Olanzapine in 10 mL of 3% H2O2 and keep at room temperature for 24 hours.[11]

  • Thermal Degradation: Expose solid Olanzapine powder to 60°C for 7 days.[7]

  • Photolytic Degradation: Expose a solution of Olanzapine (100 µg/mL) to UV light (254 nm) for 24 hours.

Chromatographic Conditions (RP-HPLC)
ParameterCondition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)[12]
Mobile Phase Acetonitrile and a buffer solution (e.g., phosphate or acetate buffer) in a gradient or isocratic mode.[13]
Flow Rate 1.0 mL/min
Detection Wavelength 254 nm or 270 nm[4][13]
Column Temperature 30°C
Injection Volume 10 µL

The following diagram illustrates a typical workflow for the robustness testing of an analytical method for Olanzapine impurities.

Robustness_Testing_Workflow cluster_0 Method Development & Validation cluster_1 Robustness Testing cluster_2 Forced Degradation MD Analytical Method Development (e.g., HPLC) MV Method Validation (ICH Guidelines) MD->MV Start Define Robustness Parameters & Ranges MV->Start FD_Start Prepare Olanzapine Samples MV->FD_Start V1 Vary Flow Rate (e.g., ±0.2 mL/min) Start->V1 V2 Vary Mobile Phase pH (e.g., ±0.2) Start->V2 V3 Vary Column Temp (e.g., ±5°C) Start->V3 V4 Vary Organic Phase Composition (e.g., ±2%) Start->V4 Analysis Analyze Samples & Evaluate System Suitability V1->Analysis V2->Analysis V3->Analysis V4->Analysis Results Compare Results to Acceptance Criteria Analysis->Results Conclusion Assess Method Robustness & Stability-Indicating Capability Results->Conclusion Acid Acid Hydrolysis FD_Start->Acid Base Base Hydrolysis FD_Start->Base Oxidation Oxidation FD_Start->Oxidation Thermal Thermal Stress FD_Start->Thermal Photo Photolytic Stress FD_Start->Photo FD_Analysis Analyze Stressed Samples using the Method Acid->FD_Analysis Base->FD_Analysis Oxidation->FD_Analysis Thermal->FD_Analysis Photo->FD_Analysis FD_Analysis->Conclusion

Caption: Workflow for Robustness Testing of Olanzapine Impurity Method.

Signaling Pathways and Logical Relationships

The logical flow of developing and validating a robust analytical method for Olanzapine impurities can be visualized as a decision-making pathway.

Logical_Pathway cluster_0 Method Development cluster_1 Method Validation cluster_2 Outcome select_method Select Analytical Technique (e.g., HPLC, UPLC) optimize_params Optimize Chromatographic Parameters select_method->optimize_params specificity Specificity/ Forced Degradation optimize_params->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness method_suitable Method is Suitable for Intended Use robustness->method_suitable Passes method_not_suitable Method Requires Further Optimization robustness->method_not_suitable Fails method_not_suitable->optimize_params

Caption: Logical Pathway for Analytical Method Validation.

Conclusion

The robustness of an analytical method for Olanzapine impurities is a non-negotiable aspect of pharmaceutical quality control. Both RP-HPLC and UPLC methods can be validated to be robust, with UPLC offering advantages in terms of speed. The key to ensuring method reliability lies in a thorough validation process that includes rigorous robustness testing and forced degradation studies. By adhering to the principles outlined in this guide and the referenced literature, researchers and scientists can confidently develop and implement analytical methods that ensure the quality, safety, and efficacy of Olanzapine formulations.

References

Olanzapine's Stability Under Scrutiny: A Comparative Guide to Forced Degradation Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the stability of a drug molecule like olanzapine under various stress conditions is paramount for ensuring its safety, efficacy, and shelf-life. This guide provides a comprehensive comparison of the forced degradation pathways of olanzapine under acidic, alkaline, oxidative, thermal, and photolytic stress, supported by experimental data and detailed protocols.

Olanzapine, an atypical antipsychotic, is susceptible to degradation under several stress conditions, leading to the formation of various degradation products. Forced degradation studies, as mandated by regulatory bodies like the International Council for Harmonisation (ICH), are essential to identify these potential degradants and to develop stability-indicating analytical methods.

Comparative Analysis of Olanzapine Degradation

The stability of olanzapine varies significantly across different stress conditions. While it exhibits considerable stability under photolytic and thermal stress, it is prone to degradation in acidic, alkaline, and oxidative environments.

Stress ConditionReagent/ConditionTemperatureDuration% DegradationMajor Degradation Products Identified
Acidic Hydrolysis 0.1N HCl80°C12 hours~20%2-methyl-5,10-dihydro-4H-thieno[2,3-b][1][2]benzodiazepine-4-one
Alkaline Hydrolysis 0.1N NaOH80°C12 hoursSignificant Degradation2-methyl-5,10-dihydro-4H-thieno[2,3-b][1][2]benzodiazepine-4-one
Oxidative Degradation 3% H₂O₂Room Temperature24 hoursSignificant Degradation2-methyl-5,10-dihydro-4H-thieno[2,3-b][1][2]benzodiazepine-4-one, (Z)-1,3-dihydro-4-(4-methyl-1-piperazinyl)-2-(2-oxopropylidene)-2H-1,5-benzodiazepin-2-one, (Z)-1-[1,2-dihydro-4-(4-methyl-1-piperazinyl)-2-thioxo-3H-1,5-benzodiazepin-3-ylidene]propan-2-one, Olanzapine N-oxide
Thermal Degradation Dry Heat60°C - 80°CUp to 10 daysNo significant degradationNot applicable
Photolytic Degradation UV light (254 nm)AmbientUp to 10 daysNo significant degradationNot applicable

Experimental Protocols

The following are detailed methodologies for the key forced degradation experiments:

Acidic Hydrolysis
  • Preparation of Stock Solution: Accurately weigh and dissolve olanzapine in a small volume of methanol.

  • Stress Condition: Dilute the stock solution with 0.1N hydrochloric acid to achieve the desired final concentration.

  • Incubation: Heat the solution at 80°C for 12 hours.

  • Neutralization: After the incubation period, cool the solution to room temperature and neutralize it with an appropriate amount of 0.1N sodium hydroxide.

  • Analysis: Dilute the neutralized solution with the mobile phase to a suitable concentration and analyze using a validated stability-indicating HPLC or UPLC method.[3]

Alkaline Hydrolysis
  • Preparation of Stock Solution: Prepare an olanzapine stock solution in methanol as described for acidic hydrolysis.

  • Stress Condition: Dilute the stock solution with 0.1N sodium hydroxide.

  • Incubation: Heat the solution at 80°C for 12 hours.

  • Neutralization: After incubation, cool the solution and neutralize with 0.1N hydrochloric acid.

  • Analysis: Prepare the sample for analysis by diluting with the mobile phase and inject it into the chromatographic system.[3]

Oxidative Degradation
  • Preparation of Stock Solution: Dissolve olanzapine in methanol.

  • Stress Condition: Dilute the stock solution with 3% hydrogen peroxide.

  • Incubation: Keep the solution at room temperature for 24 hours, protected from light.

  • Analysis: Directly dilute the solution with the mobile phase to the target concentration for analysis by HPLC or UPLC.[3]

Thermal Degradation
  • Sample Preparation: Place the solid olanzapine drug substance in a petri dish.

  • Stress Condition: Expose the sample to dry heat in a temperature-controlled oven at 60°C to 80°C for up to 10 days.[4]

  • Sample Analysis: At specified time points, withdraw samples, dissolve them in a suitable solvent, and analyze using a validated chromatographic method.

Photolytic Degradation
  • Sample Preparation: Spread a thin layer of solid olanzapine on a petri dish.

  • Stress Condition: Expose the sample to UV light at 254 nm in a photostability chamber for up to 10 days.[4]

  • Sample Analysis: At predetermined intervals, collect samples, prepare solutions, and analyze to assess the extent of degradation.

Degradation Pathway and Workflow

The general workflow for conducting a forced degradation study of olanzapine is depicted in the following diagram.

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analytical Workflow cluster_outcomes Outcomes Acid Acidic (e.g., 0.1N HCl, 80°C) Stressed_Samples Stressed Samples Acid->Stressed_Samples Alkali Alkaline (e.g., 0.1N NaOH, 80°C) Alkali->Stressed_Samples Oxidative Oxidative (e.g., 3% H₂O₂, RT) Oxidative->Stressed_Samples Thermal Thermal (e.g., 80°C, solid) Thermal->Stressed_Samples Photo Photolytic (e.g., UV light) Photo->Stressed_Samples API Olanzapine API API->Acid Expose to Stress API->Alkali Expose to Stress API->Oxidative Expose to Stress API->Thermal Expose to Stress API->Photo Expose to Stress Analytical_Method Stability-Indicating Analytical Method (e.g., HPLC, UPLC) Stressed_Samples->Analytical_Method Analyze Data_Analysis Data Analysis Analytical_Method->Data_Analysis Degradation_Profile Degradation Profile (% Degradation) Data_Analysis->Degradation_Profile Degradant_Identification Degradant Identification (e.g., MS, NMR) Data_Analysis->Degradant_Identification Pathway_Elucidation Degradation Pathway Elucidation Degradant_Identification->Pathway_Elucidation

Forced Degradation Study Workflow for Olanzapine.

The primary degradation product observed under acidic, alkaline, and oxidative stress is 2-methyl-5,10-dihydro-4H-thieno[2,3-b][1][2]benzodiazepine-4-one.[5] However, oxidative conditions can lead to the formation of additional byproducts, including the N-oxide of olanzapine and products resulting from the oxidation of the thiophene ring.[6] The identification and characterization of these degradation products are crucial for understanding the complete degradation profile of olanzapine. This is typically achieved using techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[5]

References

Safety Operating Guide

Proper Disposal of Olanzapine Thiolactam: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the proper disposal of Olanzapine thiolactam, a potential impurity and degradation product of the antipsychotic drug Olanzapine.[1][2] Adherence to these procedures is critical to ensure the safety of laboratory personnel, the public, and the environment. This compound is a pharmaceutical-related compound of unknown potency that can emit toxic fumes under fire conditions.[3] It is also classified as harmful if swallowed, and may cause skin, eye, and respiratory irritation.[4]

Waste Characterization and Handling

Before disposal, it is crucial to characterize this compound waste properly. Although not formally classified as a "Hazardous Chemical" under the OSHA Hazard Communication Standard, its potential toxicity and the emission of toxic fumes upon incineration necessitate handling it as a hazardous waste.[3]

Key Hazard Information:

  • H302: Harmful if swallowed[4]

  • H315: Causes skin irritation[4]

  • H319: Causes serious eye irritation[4]

  • H335: May cause respiratory irritation[4]

Personnel handling this compound waste must wear appropriate personal protective equipment (PPE), including safety goggles with side-shields, chemical-resistant gloves, and impervious clothing.[3]

Quantitative Data and Physical Properties

For easy reference, the following table summarizes key quantitative and physical data for this compound.

PropertyValue
Molecular Formula C₁₇H₂₀N₄OS[4][5]
Molecular Weight 328.43 g/mol [4]
Appearance Yellow Powder[4]
Melting Point 154 °C[4]
Boiling Point 476.9 °C[4]
Flash Point 242.2 °C[4]
Storage Store at <-15°C in a well-closed container under an inert gas like Nitrogen.[4]

Step-by-Step Disposal Protocol

The disposal of this compound must comply with federal, state, and local regulations for hazardous chemical waste.[6][7] The U.S. Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).[6][8]

Experimental Protocol for Disposal:

  • Segregation: At the point of generation, segregate this compound waste from other waste streams.[9][10] Do not mix it with non-hazardous trash or other incompatible chemical wastes.[9][11]

  • Containerization:

    • Place solid this compound waste in a dedicated, leak-proof container that is chemically compatible with the substance.[9][10]

    • Ensure the container is in good condition and has a secure, tightly fitting lid.[10]

    • For sharps contaminated with this compound, use a designated, puncture-resistant sharps container.[9]

  • Labeling:

    • Clearly label the waste container with the words "Hazardous Waste" and the full chemical name: "this compound".[7]

    • Indicate the hazards associated with the waste (e.g., "Toxic," "Irritant").

    • Record the date when waste was first added to the container.

  • Storage:

    • Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[7]

    • The SAA should be under the control of laboratory personnel and away from general traffic.[10]

    • Ensure secondary containment, such as a spill tray, is in place to manage any potential leaks.[9]

  • Disposal Request:

    • Once the container is full or ready for disposal, submit a hazardous waste pickup request to your institution's Environmental Health and Safety (EHS) department or equivalent.[12]

    • Do not attempt to transport the hazardous waste yourself.[12]

  • Final Disposal Method:

    • The recommended disposal method for this compound is incineration. The product may be burned in a chemical incinerator equipped with an afterburner and scrubber.[3]

    • This final disposal must be carried out by a licensed hazardous material disposal company.[3]

    • Crucially, do not dispose of this compound down the drain or in regular trash. [7][13] This practice is prohibited for hazardous pharmaceuticals and can lead to environmental contamination.[13][14]

Emergency Procedures for Spills

In the event of a spill, follow these procedures:

  • Evacuate and Secure: Evacuate unnecessary personnel from the immediate area.

  • Ventilate: Ensure adequate ventilation.

  • Wear PPE: Do not handle the spilled material without appropriate PPE, including respiratory protection if dust is generated.[3]

  • Containment and Cleanup:

    • Avoid generating dust during cleanup.[3]

    • Carefully sweep or vacuum the spilled solid material and place it in a suitable, labeled container for disposal.[3]

    • Clean the surface thoroughly to remove any residual contamination.[3]

    • All materials used for cleanup (e.g., wipes, PPE) must also be disposed of as hazardous waste.[12]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G A Waste Generation (this compound) B Characterize as Hazardous Waste A->B C Segregate from Other Waste Streams B->C H Improper Disposal (Drain/Trash) B->H D Package in Labeled, Compatible Container C->D E Store in Designated Satellite Accumulation Area D->E F Request Pickup by EHS/Licensed Contractor E->F G Final Disposal: Incineration F->G I I H->I Environmental Contamination & Regulatory Violation

Caption: Workflow for the proper disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Olanzapine thiolactam
Reactant of Route 2
Olanzapine thiolactam

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。